Product packaging for Sanggenon C(Cat. No.:CAS No. 80651-76-9)

Sanggenon C

Número de catálogo: B1680758
Número CAS: 80651-76-9
Peso molecular: 708.7 g/mol
Clave InChI: XETHJOZXBVWLLM-HUKCQOFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Sanggenon C has been reported in Morus cathayana, Morus mongolica, and Morus alba with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H36O12 B1680758 Sanggenon C CAS No. 80651-76-9

Propiedades

Número CAS

80651-76-9

Fórmula molecular

C40H36O12

Peso molecular

708.7 g/mol

Nombre IUPAC

(5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one

InChI

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39-,40-/m1/s1

Clave InChI

XETHJOZXBVWLLM-HUKCQOFTSA-N

SMILES isomérico

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)O[C@@]6(C7=C(C=C(C=C7)O)O[C@@]6(C5=O)O)CC=C(C)C)O

SMILES canónico

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O

Apariencia

Solid powder

Otros números CAS

80651-76-9

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

cathayanon E
sanggenon C
sanggenone C

Origen del producto

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of Sanggenon C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon C is a complex prenylated flavonoid isolated from the root bark of Morus species, notably Morus alba. It is classified as a Diels-Alder type adduct, featuring a unique and intricate stereochemistry. This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cardioprotective effects. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its definitive spectroscopic data, a detailed protocol for its isolation from natural sources, and an examination of its known mechanisms of action, with a focus on key signaling pathways. All quantitative data are presented in structured tables for clarity and comparative analysis, and logical relationships are visualized through diagrams to facilitate understanding.

Chemical Structure and Identification

This compound is a polyphenolic compound with a complex molecular architecture. Its structure was first elucidated in 1981 by Nomura et al. and is characterized by a flavanone skeleton fused with a substituted cyclohexene ring system, a result of a biosynthetic Diels-Alder reaction.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
IUPAC Name (5aR,10aS)-2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-benzofuro[3,2-b]chromen-11-one[1]
Molecular Formula C₄₀H₃₆O₁₂[1]
Molecular Weight 708.7 g/mol [2]
CAS Number 80651-76-9[1]
SMILES String CC1=C--INVALID-LINK--C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O">C@@HC4=C(C5=C(C=C4O)O[C@@]6(C7=C(C=C(C=C7)O)O[C@@]6(C5=O)O)CC=C(C)C)O

Spectroscopic Data for Structure Elucidation

The structural assignment of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data from UV-Vis, Mass Spectrometry, and NMR spectroscopy as reported in the foundational literature.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in ethanol exhibits absorption maxima characteristic of a complex flavonoid structure.

Table 2: UV-Vis Absorption Data for this compound

Solventλmax (nm)
Ethanol215, 265, 286, 330 (shoulder)
Mass Spectrometry

High-resolution mass spectrometry confirms the molecular formula of this compound. The fragmentation pattern provides valuable information about the different structural motifs within the molecule.

Table 3: Mass Spectrometry Data for this compound

TechniqueIonization Mode[M]+ (m/z)Key Fragment Ions (m/z)
High-Resolution MSESI708.2207Not explicitly detailed in available abstracts.
GC-MS (Experimental)CI-B, PositiveNot specified151, 111, 213, 110, 150
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for the detailed structural elucidation of this compound, allowing for the assignment of each proton and carbon in its complex scaffold.

Table 4: ¹H NMR (100 MHz, Acetone-d₆) Spectral Data of this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
1.56sC-3"-CH₃
1.60sC-3'''-CH₃ (cis)
1.72sC-3'''-CH₃ (trans)
2.0-2.8mC-1", C-2", C-4" protons
3.20dJ=11C-5"
4.90dJ=11C-6"
5.10mC-2'''
5.50br sC-2"
6.0-6.6mAromatic Protons
7.15dJ=9Aromatic Proton
7.60dJ=9Aromatic Proton
12.45sC-5'-OH
13.80sC-7-OH

Table 5: ¹³C NMR (25 MHz, Acetone-d₆) Spectral Data of this compound

Chemical Shift (δ, ppm)Assignment
17.8C-4'''
21.0C-5'''
25.8C-3"-CH₃
31.0C-1'''
36.6C-4"
40.8C-1"
44.8C-5"
49.0C-2"
84.0C-3
90.5C-2
95.0-166.0Aromatic & Olefinic Carbons
197.8C-4'
208.5C-7"

Experimental Protocols

Isolation of this compound from Morus alba Root Bark

The following protocol is a composite of established methods for the extraction and purification of this compound.

Workflow for this compound Isolation

G A 1. Material Preparation Dried, powdered Morus alba root bark (10 kg) B 2. Extraction 80% Methanol (170 L), 24h at room temperature A->B C 3. Concentration Rotary evaporation to yield crude MeOH extract (1.7 kg) B->C D 4. Solvent Partitioning Suspend in H₂O (2 L), partition with Ethyl Acetate (2 L x 2) and n-Butanol (1.8 L x 3) C->D E Ethyl Acetate Fraction (MRE, 580 g) (Contains this compound) D->E Collect F n-Butanol Fraction (MRB, 114 g) D->F G Aqueous Fraction (MRW, 1006 g) D->G H 5. Column Chromatography (Silica Gel) Elution with a gradient of n-hexane and ethyl acetate E->H I 6. Further Purification (ODS Column) Elution with a gradient of methanol and water H->I J 7. Final Purification (Sephadex LH-20) Elution with methanol I->J K Pure this compound J->K

Caption: Isolation and purification workflow for this compound.

  • Material Preparation: The root bark of Morus alba is collected, dried, and ground into a fine powder to maximize the surface area for extraction.

  • Extraction: The powdered root bark (10 kg) is macerated in 80% aqueous methanol (170 L) at room temperature for 24 hours.[3] This process is repeated to ensure exhaustive extraction.

  • Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract (approx. 1.7 kg).[3]

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with ethyl acetate and n-butanol.[3] The ethyl acetate fraction, which is enriched with this compound, is collected.

  • Chromatographic Purification: The ethyl acetate fraction is subjected to multiple rounds of column chromatography.

    • Silica Gel Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, typically with n-hexane and ethyl acetate.

    • ODS Chromatography: Fractions containing this compound are further purified on an octadecylsilyl (ODS) reversed-phase column with a methanol-water gradient.[3]

    • Size-Exclusion Chromatography: Final purification is often achieved using a Sephadex LH-20 column with methanol as the mobile phase to remove remaining impurities.[3]

  • Purity Analysis: The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC).

NF-κB Activation Assay (General Protocol)

The inhibitory effect of this compound on NF-κB activation can be assessed using a reporter gene assay or by monitoring the nuclear translocation of the p65 subunit.

  • Cell Culture and Treatment: HeLa cells stably transfected with an NF-κB-luciferase reporter construct are seeded in 96-well plates.[4] After reaching appropriate confluency, cells are pre-treated with various concentrations of this compound for 2 hours.

  • Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1α (IL-1α), for a predetermined time (e.g., 24 minutes to 6 hours).[4][5]

  • Luciferase Assay:

    • Cells are lysed using a suitable lysis buffer.

    • The cell lysate is transferred to an opaque 96-well plate.

    • Luciferase Assay Reagent is added, and the luminescence, which is proportional to NF-κB transcriptional activity, is measured using a luminometer.[4]

  • p65 Translocation (Immunofluorescence):

    • Following treatment and stimulation, cells are fixed with 4% formaldehyde and permeabilized with 0.1% Triton X-100.[5]

    • Cells are incubated with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

    • The subcellular localization of p65 is visualized and quantified using high-content imaging analysis. A decrease in nuclear p65 fluorescence in this compound-treated cells indicates inhibition of translocation.[5]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Inhibition of the ERK Signaling Pathway

In the context of gastric cancer, this compound has been shown to induce apoptosis by inhibiting the Extracellular signal-Regulated Kinase (ERK) pathway.[6] This pathway is a critical regulator of cell proliferation and survival.

ERK Signaling Inhibition by this compound

G RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK p-ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis SGC This compound SGC->ERK

Caption: this compound downregulates p-ERK, inhibiting proliferation.

Suppression of the Calcineurin/NFAT2 Pathway

This compound has demonstrated protective effects against cardiac hypertrophy by suppressing the calcineurin/NFAT2 signaling cascade.[7] Calcineurin, a calcium-dependent phosphatase, dephosphorylates NFAT (Nuclear Factor of Activated T-cells), allowing its translocation to the nucleus to activate hypertrophic gene expression.

Calcineurin/NFAT2 Pathway Inhibition by this compound

G Stimuli Hypertrophic Stimuli (e.g., Pressure Overload) Ca ↑ Intracellular Ca²⁺ Stimuli->Ca Calcineurin Calcineurin Ca->Calcineurin pNFAT p-NFAT2 (Cytoplasm) Calcineurin->pNFAT Dephosphorylates NFAT NFAT2 (Nucleus) pNFAT->NFAT Nuclear Translocation Hypertrophy Hypertrophic Gene Expression NFAT->Hypertrophy SGC This compound SGC->Calcineurin

Caption: this compound inhibits calcineurin, preventing NFAT2 activation.

Conclusion

This compound is a structurally complex and pharmacologically active natural product. Its chemical architecture, defined by detailed spectroscopic analysis, provides the basis for its diverse biological functions. The methodologies for its isolation are well-established, enabling further investigation into its therapeutic potential. The elucidation of its inhibitory effects on key signaling pathways, such as ERK and calcineurin/NFAT2, offers a molecular-level understanding of its anti-cancer and cardioprotective properties, paving the way for future drug development and translational research.

References

Sanggenon C: A Technical Guide to Its Natural Sources, Origin, and Biological Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon C, a complex flavonoid classified as a Diels-Alder type adduct, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2] Predominantly isolated from the root bark of Morus species, this natural compound exhibits a range of biological effects, including anti-inflammatory, antioxidant, and anti-cancer properties.[3][4] This technical guide provides a comprehensive overview of the natural sources and origin of this compound, detailed methodologies for its extraction and isolation, and an in-depth look at the key signaling pathways it modulates. All quantitative data is presented in structured tables for ease of comparison, and complex biological and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Natural Sources and Origin of this compound

Primary Natural Sources
  • Morus mongolica

  • Morus cathayana

  • Morus bombycis

While other parts of the mulberry plant, such as the leaves and stems, contain a variety of flavonoids, the root bark is distinguished by its high concentration of Diels-Alder type adducts like this compound.[8][9]

Biosynthesis and Chemical Origin

This compound is a Diels-Alder type adduct, a class of natural products formed through a [4+2] cycloaddition reaction.[10] Its biosynthesis is believed to involve the enzymatic reaction between a chalcone derivative (the dienophile) and a dehydroprenyl polyphenol (the diene). This biosynthetic pathway accounts for the unique and complex stereochemistry of this compound. The proposed biosynthetic route is outlined in the diagram below.

G Chalcone Chalcone Derivative (Dienophile) Diels_Alderase Diels-Alderase Enzyme Chalcone->Diels_Alderase Dehydroprenyl_Polyphenol Dehydroprenyl Polyphenol (Diene) Dehydroprenyl_Polyphenol->Diels_Alderase Sanggenon_C This compound Diels_Alderase->Sanggenon_C [4+2] Cycloaddition

Caption: Proposed Biosynthesis of this compound.

Extraction and Isolation Protocols

The isolation of this compound from its natural sources, primarily Morus alba root bark, involves a multi-step process of extraction and chromatographic purification. The following protocols are synthesized from various published methodologies.

General Extraction and Fractionation Workflow

The overall process for obtaining this compound from mulberry root bark is depicted in the following workflow diagram.

G start Dried Morus alba Root Bark Powder extraction Solvent Extraction (e.g., Methanol, Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) crude_extract->partition fractions Ethyl Acetate Fraction (Enriched in Flavonoids) partition->fractions chromatography Column Chromatography (Silica Gel, ODS, Sephadex LH-20) fractions->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: General Workflow for this compound Isolation.

Detailed Experimental Protocols

Protocol 1: Methanolic Extraction and Column Chromatography [11]

  • Extraction:

    • Air-dried and powdered root bark of Morus alba is extracted with methanol at room temperature.

    • The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.

    • The ethyl acetate fraction, which is rich in flavonoids, is concentrated.

  • Chromatographic Purification:

    • The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

    • Fractions containing this compound are identified by Thin Layer Chromatography (TLC).

    • Further purification is achieved by repeated column chromatography on ODS (octadecylsilane) and Sephadex LH-20.

  • Defatting:

    • Ground Morus alba root bark is first extracted with n-hexane in a flow mode at elevated temperature (e.g., 120°C) to remove lipophilic compounds.

  • Main Extraction:

    • The defatted plant material is then extracted with a mixture of isopropanol and petroleum ether (e.g., 2:1 ratio) in a flow mode at a temperature of around 80°C.

  • Purification:

    • The resulting extract, which is enriched in Sanggenons, is further purified using chromatographic techniques as described in Protocol 1.

Quantitative Data

The yield of this compound can vary depending on the source material and the extraction method employed. The following tables summarize the available quantitative data.

Extraction Method Plant Material Extract Designation This compound Content (% w/w) Reference
Pressurized Liquid ExtractionMorus alba Root BarkMA6010.7%[3]
Hydroethanolic ExtractionMorus alba Root BarkMA211.0%[5]
Source Isolated Compounds and Yields Reference
Morus alba Root BarkThis compound: 515 mg; Sanggenon D: 730 mg (from a larger scale extraction)[6]
Morus plantsThis compound: 4g; Sanggenon D: 3.5g (from an industrial extraction process)[12]

Modulation of Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Inhibition of the Calcineurin/NFAT2 Pathway

This compound has been shown to protect against cardiac hypertrophy by suppressing the calcineurin/NFAT2 signaling pathway.[10] In response to hypertrophic stimuli, intracellular calcium levels rise, leading to the activation of calcineurin. Activated calcineurin dephosphorylates NFAT2, allowing it to translocate to the nucleus and activate hypertrophic gene transcription. This compound inhibits this process, preventing NFAT2 nuclear translocation.[10][13][14][15]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypertrophic_Stimuli Hypertrophic Stimuli Ca2_plus ↑ [Ca²⁺]i Hypertrophic_Stimuli->Ca2_plus Calcineurin Calcineurin Ca2_plus->Calcineurin pNFAT2 p-NFAT2 Calcineurin->pNFAT2 Dephosphorylation NFAT2 NFAT2 pNFAT2->NFAT2 NFAT2_n NFAT2 NFAT2->NFAT2_n Translocation Sanggenon_C This compound Sanggenon_C->Calcineurin Inhibits Gene_Transcription Hypertrophic Gene Transcription NFAT2_n->Gene_Transcription

Caption: this compound inhibits the Calcineurin/NFAT2 pathway.

Inhibition of the ERK/Mitochondrial Fission Pathway

This compound can induce apoptosis in cancer cells by inhibiting mitochondrial fission, a process regulated by the ERK signaling pathway.[16] The ERK pathway can lead to the phosphorylation and activation of Drp1, a key protein in mitochondrial fission. By inhibiting ERK activation, this compound prevents Drp1-mediated mitochondrial fission, leading to mitochondrial dysfunction and apoptosis.[16][17]

G Sanggenon_C This compound ERK p-ERK Sanggenon_C->ERK Inhibits Drp1 p-Drp1 ERK->Drp1 Activates Mitochondrial_Fission Mitochondrial Fission Drp1->Mitochondrial_Fission Apoptosis Apoptosis Mitochondrial_Fission->Apoptosis Leads to

Caption: this compound's role in the ERK/Mitochondrial Fission pathway.

Suppression of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are partly attributed to its ability to suppress the NF-κB signaling pathway.[18] In response to inflammatory stimuli like LPS, IκBα is phosphorylated and degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as iNOS. This compound prevents the phosphorylation and degradation of IκBα, thereby inhibiting NF-κB activation.[18][19][20][21]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK IkBa_p50_p65 IκBα-p50/p65 IKK->IkBa_p50_p65 Phosphorylates IκBα p_IkBa p-IκBα IkBa_p50_p65->p_IkBa Degradation of IκBα p50_p65 p50/p65 IkBa_p50_p65->p50_p65 p50_p65_n p50/p65 p50_p65->p50_p65_n Translocation Sanggenon_C This compound Sanggenon_C->IKK Inhibits Gene_Transcription Pro-inflammatory Gene Transcription (e.g., iNOS) p50_p65_n->Gene_Transcription

Caption: Inhibition of the NF-κB pathway by this compound.

Activation of the AMPK/mTOR/FOXO3a Pathway

This compound has been reported to have cytoprotective effects against hypoxia-induced injury in cardiac cells through mechanisms involving the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (mTOR) and Forkhead box O3a (FOXO3a).[10] The activation of AMPK, a key energy sensor, can lead to the inhibition of the anabolic mTOR pathway and the modulation of FOXO3a activity, contributing to cellular protection under stress conditions.[22][23][24][25][26]

G Sanggenon_C This compound AMPK AMPK Sanggenon_C->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits FOXO3a FOXO3a AMPK->FOXO3a Inhibits Cell_Protection Cytoprotection AMPK->Cell_Protection

Caption: this compound's role in the AMPK/mTOR/FOXO3a pathway.

Conclusion

This compound stands out as a promising natural product with a well-defined origin and a multitude of biological activities. Its primary source, the root bark of Morus alba, provides a rich reservoir for its isolation. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers in natural product chemistry and drug discovery. Furthermore, the elucidation of its interactions with key signaling pathways, such as Calcineurin/NFAT2, ERK, NF-κB, and AMPK/mTOR/FOXO3a, opens up numerous avenues for investigating its therapeutic potential in a range of diseases, from cardiovascular conditions to cancer and inflammatory disorders. Further research into optimizing extraction and synthesis, as well as more in-depth mechanistic studies, will be crucial in harnessing the full potential of this remarkable molecule.

References

An In-depth Technical Guide to Sanggenon C: Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

Physical and Chemical Properties

The fundamental physicochemical characteristics of Sanggenon C are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

PropertyValueSource(s)
Molecular Formula C40H36O12[5][7][8][9]
Molecular Weight 708.71 g/mol [5][7][8][9]
Exact Mass 708.22067658 Da[7][8]
Appearance Yellow crystalline powder[10][11]
Melting Point > 240°C (decomposition)[6][10]
Boiling Point 999.3 ± 65.0°C at 760 mmHg[12]
Density 1.5 ± 0.1 g/cm³[12]
Solubility Soluble in DMSO, methanol, ethanol, acetone, chloroform, dichloromethane, and ethyl acetate.[4][5][6][10] A clear solution of ≥ 2.5 mg/mL (3.53 mM) is achievable in DMSO.[5][4][5][6][10]
Purity ≥98% (HPLC)[9]
Storage Store at -20°C under an inert atmosphere; hygroscopic.[6] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[5][5][6]
CAS Number 80651-76-9[7][9][13]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of this compound.

Spectroscopic TechniqueData HighlightsSource(s)
Mass Spectrometry Monoisotopic Mass: 708.22067658 Da. Experimental GC-MS data is available.[7][8]
Topological Polar Surface Area 214 Ų[7][8]

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of this compound's biological activities.

Isolation and Purification of this compound from Morus alba

This compound is naturally sourced from the root bark of Morus alba. The general procedure for its isolation is as follows:

  • Fractionation: The crude extract undergoes sequential fractionation using solvents of increasing polarity. This process helps in separating compounds based on their solubility.

  • Chromatography: The fractions containing this compound are subjected to various chromatographic techniques for purification. This often involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (≥98%).[9]

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Anti-Cancer Activity Assessment

The anti-proliferative and pro-apoptotic effects of this compound are commonly evaluated in various cancer cell lines.

  • Cell Lines: Human colon cancer cells (LoVo, HT-29, SW480), human gastric cancer cells (HGC-27, AGS), and glioblastoma cells (LN-229, U-87 MG) are frequently used.[1][15][16][17]

  • Protocol:

    • Cell Culture: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[15]

    • Treatment: A stock solution of this compound is prepared in DMSO and diluted to desired concentrations (e.g., 0, 5, 10, 20, 40, 80 µM) in the culture medium.[1][16] Cells are treated for specific durations, typically 24 hours.

    • Cell Viability Assay (MTT Assay): To determine the inhibitory effect on cell proliferation, the MTT assay is performed. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

    • Apoptosis Analysis (Flow Cytometry): To quantify apoptosis, cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

    • Western Blot Analysis: To investigate the molecular mechanism, protein expression levels of key signaling molecules (e.g., p-ERK, CDK4, cyclin D1, Bcl-2, Bax, cleaved caspase-3) are analyzed by Western blotting.[1][5][18]

In Vitro Anti-Inflammatory Activity Assessment

The anti-inflammatory properties of this compound are often studied in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

  • Cell Line: RAW264.7 murine macrophage cell line is a common model.[5][19]

  • Protocol:

    • Cell Culture and Treatment: RAW264.7 cells are cultured and then pre-treated with various concentrations of this compound before stimulation with LPS.

    • Nitric Oxide (NO) Production Assay: The production of NO, a pro-inflammatory mediator, in the culture supernatant is measured using the Griess reagent.

    • Western Blot Analysis: The expression levels of inducible nitric oxide synthase (iNOS) and other inflammatory proteins are determined by Western blotting.[19]

    • NF-κB Activity Assay: The effect on the activation of the transcription factor NF-κB is assessed. This can be done through reporter gene assays or by measuring the phosphorylation and degradation of its inhibitor, IκBα, via Western blot.[19][20]

Animal Studies (In Vivo Models)
  • Xenograft Tumor Model:

    • Animal Model: Nude mice are subcutaneously injected with cancer cells (e.g., AGS cells).[5]

    • Treatment: Once tumors are established, mice are treated with this compound (e.g., 10, 20 mg/kg/day, intraperitoneally) for a specified period (e.g., 21 days).[5]

    • Outcome Measurement: Tumor volume and weight are monitored throughout the study. At the end of the experiment, tumors can be excised for further analysis, such as Western blotting for protein expression.[5]

  • Cardiac Hypertrophy Model:

    • Animal Model: Cardiac hypertrophy is induced in mice through surgical procedures like aortic banding (AB).[5]

    • Treatment: Mice are treated with this compound (e.g., 10, 20 mg/kg/day, intraperitoneally) for a defined duration (e.g., 3 weeks).[5]

    • Outcome Measurement: Cardiac function is assessed by echocardiography, measuring parameters like left ventricular end-diastolic diameter (LVEDD), left ventricular end-systolic diameter (LVESD), and ejection fraction (LVEF).[5]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

General Experimental Workflow for In Vitro Analysis

This diagram outlines a typical workflow for investigating the effects of this compound on a specific cell line.

experimental_workflow cluster_assays Assay Types start Start: Cell Culture (e.g., HT-29, RAW264.7) treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment assays Perform Biological Assays treatment->assays data_analysis Data Analysis and Interpretation assays->data_analysis viability Cell Viability (MTT Assay) apoptosis Apoptosis (Flow Cytometry) protein_expression Protein Expression (Western Blot) gene_expression Gene Expression (RT-PCR) conclusion Conclusion on Bioactivity data_analysis->conclusion

A typical workflow for in vitro experiments with this compound.
Anti-Inflammatory Mechanism via NF-κB Pathway Inhibition

This compound has been shown to inhibit inflammation by suppressing the NF-κB signaling pathway.[5][19][20]

nfkb_pathway lps Inflammatory Stimulus (e.g., LPS, TNF-α) ikb_degradation IκBα Phosphorylation and Degradation lps->ikb_degradation sanggenon_c This compound sanggenon_c->ikb_degradation Inhibits nfkb_activation NF-κB Activation (p65/p50 translocation to nucleus) ikb_degradation->nfkb_activation gene_expression Pro-inflammatory Gene Expression (iNOS, VCAM-1) nfkb_activation->gene_expression inflammation Inflammatory Response (NO Production) gene_expression->inflammation

This compound's inhibition of the NF-κB signaling pathway.
Pro-Apoptotic Mechanism via Mitochondrial Pathway in Cancer Cells

In cancer cells, this compound induces apoptosis through the mitochondrial pathway.[1][15][16]

apoptosis_pathway sanggenon_c This compound ros Increased ROS Generation sanggenon_c->ros bcl2 Decreased Bcl-2 Expression sanggenon_c->bcl2 mitochondria Mitochondrial Dysfunction ros->mitochondria bcl2->mitochondria Inhibits Inhibition cytochrome_c Cytochrome C Release mitochondria->cytochrome_c caspases Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Mitochondrial apoptosis pathway induced by this compound.
Anti-Cancer Mechanism via ERK Signaling Pathway Inhibition

This compound also exhibits anti-cancer properties by blocking the ERK signaling pathway, which is crucial for cell proliferation and survival.[5]

erk_pathway growth_factors Growth Factors receptor Receptor Tyrosine Kinase growth_factors->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK (p-ERK) mek->erk proliferation Cell Proliferation and Survival erk->proliferation sanggenon_c This compound sanggenon_c->erk Inhibits Phosphorylation

Inhibition of the ERK signaling pathway by this compound.
Cardioprotective Effect via Calcineurin/NFAT2 Pathway Suppression

This compound protects against cardiac hypertrophy and fibrosis by suppressing the Calcineurin/NFAT2 pathway.[5][6]

nfat_pathway hypertrophic_stimuli Hypertrophic Stimuli (e.g., Pressure Overload) ca_increase Increased Intracellular Ca²⁺ hypertrophic_stimuli->ca_increase calcineurin Calcineurin Activation ca_increase->calcineurin nfat_dephosphorylation NFAT2 Dephosphorylation calcineurin->nfat_dephosphorylation nfat_translocation NFAT2 Nuclear Translocation nfat_dephosphorylation->nfat_translocation gene_expression Hypertrophic Gene Expression nfat_translocation->gene_expression hypertrophy Cardiac Hypertrophy and Fibrosis gene_expression->hypertrophy sanggenon_c This compound sanggenon_c->calcineurin Suppresses

Suppression of the Calcineurin/NFAT2 pathway by this compound.

References

An In-depth Technical Guide to the Biological Activities of Sanggenon C

Author: BenchChem Technical Support Team. Date: November 2025

Sanggenon C, a natural flavonoid compound isolated from the root bark of Morus species, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the multifaceted pharmacological effects of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, neuroprotective, and antiviral properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer cell lines and in vivo models. Its primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of tumor growth.

Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce apoptosis in several cancer cell types, including colon cancer, glioblastoma, and leukemia.[1][2][3] In colon cancer cells (HT-29, LoVo, and SW480), treatment with this compound leads to a dose- and time-dependent inhibition of proliferation.[1] Specifically, in HT-29 cells, apoptosis is induced at concentrations of 10, 20, and 40 µM.[1][4] This pro-apoptotic effect is associated with an increase in intracellular reactive oxygen species (ROS) generation and a decrease in nitric oxide (NO) production through the inhibition of inducible nitric oxide synthase (iNOS) expression.[1][4] This cascade of events triggers the mitochondrial apoptosis pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2.[1][4]

In glioblastoma (GBM) cells (U-87 MG and LN-229), this compound suppresses cell proliferation and induces apoptosis.[2][5] Mechanistically, it modulates the protein expression of death-associated protein kinase 1 (DAPK1) by inhibiting the E3 ubiquitin ligase Mindbomb 1 (MIB1), leading to DAPK1 accumulation and subsequent pro-apoptotic signaling.[2][5][6] Furthermore, this compound can induce cell cycle arrest at the G0/G1 phase in tumor cells.[3][7]

Inhibition of Tumor Growth in Vivo

The anticancer potential of this compound has been corroborated in preclinical animal models. In a xenograft model of colon cancer, oral administration of this compound significantly suppressed tumor growth in a dose-dependent manner.[1] Similarly, in a glioblastoma xenograft model, this compound displayed a tumor-suppressing effect without apparent organ toxicity.[2][5] In a gastric cancer xenograft model, intraperitoneal injection of this compound at 10 and 20 mg/kg/day for 21 days suppressed the tumor burden in nude mice.[8]

Quantitative Data on Anticancer Activity
Cancer TypeCell LineAssayConcentration/DoseEffectReference
Colon CancerLoVo, HT-29, SW480Proliferation Assay0, 5, 10, 20, 40, 80 µMInhibited proliferation[4]
Colon CancerHT-29Apoptosis Assay10, 20, 40 µMInduced apoptosis[1][9]
Colon CancerXenograftTumor GrowthLow, Mid, High DosesSuppressed tumor growth[1]
GlioblastomaU-87 MG, LN-229Apoptosis Assay10 µMInduced apoptosis[2]
GlioblastomaU-87 MG, LN-229Cell Cycle Analysis10 µMG0/G1 phase arrest[2]
Gastric CancerGC cellsProliferation Assay4-12 µM (24h)Inhibited proliferation[8]
Gastric CancerAGS XenograftTumor Growth10, 20 mg/kg/day (i.p.)Suppressed tumor burden[8]
LeukemiaK562, Primary cellsCell ViabilityNot specifiedInduced cell death[3][7]

Signaling Pathway: this compound-Induced Apoptosis in Colon Cancer

G This compound-Induced Apoptosis in Colon Cancer Cells SC This compound iNOS iNOS Expression SC->iNOS inhibits ROS Reactive Oxygen Species (ROS) Generation SC->ROS increases Bcl2 Bcl-2 SC->Bcl2 decreases NO Nitric Oxide (NO) Production iNOS->NO leads to Mitochondria Mitochondrial Pathway NO->Mitochondria regulates ROS->Mitochondria activates Bcl2->Mitochondria inhibits Apoptosis Apoptosis Mitochondria->Apoptosis induces G Anti-inflammatory Mechanism of this compound SC This compound NFkB NF-κB Activation SC->NFkB inhibits Nrf2 Nrf2 SC->Nrf2 activates iNOS_COX2 iNOS, COX-2 Expression NFkB->iNOS_COX2 induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces Inflammation Inflammation iNOS_COX2->Inflammation promotes Cytokines->Inflammation promotes HO1 HO-1 Expression Nrf2->HO1 induces HO1->Inflammation inhibits G Neuroprotective Mechanism of this compound SC This compound RhoA_ROCK RhoA-ROCK Signaling SC->RhoA_ROCK inhibits Inflammation Inflammation RhoA_ROCK->Inflammation promotes OxidativeStress Oxidative Stress RhoA_ROCK->OxidativeStress promotes NeuronalInjury Neuronal Injury Inflammation->NeuronalInjury leads to OxidativeStress->NeuronalInjury leads to

References

Sanggenon C (CAS No. 80651-76-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon C is a complex flavonoid and Diels-Alder adduct isolated from the root bark of Morus species, such as Morus alba (white mulberry).[1][2] With the CAS number 80651-76-9, this natural compound has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. Possessing a multifaceted polyphenolic structure, this compound has demonstrated significant antioxidant, anti-inflammatory, anticancer, and cardioprotective properties.[1][3][4] This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and mechanisms of action of this compound, with a focus on its modulation of key signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.

Physicochemical Properties

This compound is a yellow crystalline powder.[5][6] Its solubility in various solvents is a critical factor for its application in research and potential therapeutic contexts.[1][2]

PropertyValueSource
CAS Number 80651-76-9[1][7]
Molecular Formula C₄₀H₃₆O₁₂[1][7][8]
Molecular Weight 708.7 g/mol [7][9][8]
Melting Point >240°C (decomposition)[5]
Boiling Point (Predicted) 995.5 ± 65.0 °C[6]
Density (Predicted) 1.512 g/cm³[6]
Appearance Yellow solid/crystalline powder[5][6]
Solubility Soluble in DMSO, Methanol, Ethanol. Slightly soluble in Acetone.[5][6]
Storage Store at 0-8°C or -20°C in a freezer under an inert atmosphere. Hygroscopic.[6]
pKa (Predicted) 6.61 ± 0.60[6]
XLogP3 6.3[7][9][8]

Biological Activities and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. Its primary activities include anti-inflammatory, anticancer, and cardioprotective effects.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

This compound has been shown to be a potent inhibitor of the NF-κB signaling pathway, a central mediator of inflammatory responses.[4][10] It suppresses the activation of NF-κB, which in turn inhibits the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and vascular cell adhesion molecule-1 (VCAM-1).[4][11] This inhibition of NF-κB activity is achieved by preventing the phosphorylation and degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[10]

NF_kB_Inhibition_by_Sanggenon_C cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_pathway Canonical NF-κB Pathway cluster_nucleus Nucleus Stimuli Stimuli IKK IKK Complex IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkBa_P p-IκBα Proteasome Proteasome Degradation IkBa_P->Proteasome Proteasome->IkBa Degrades NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression (iNOS, VCAM-1, etc.) DNA->Genes SanggenonC This compound SanggenonC->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound.
Anticancer Activity via Apoptosis Induction and ERK Pathway Inhibition

This compound exhibits cytotoxic effects on various cancer cell lines, including gastric and colon cancer cells.[3][12] It induces apoptosis (programmed cell death) and cell cycle arrest.[3][13] One of the key mechanisms underlying its anticancer activity is the inhibition of the ERK (Extracellular signal-regulated kinase) signaling pathway.[3] Downregulation of phosphorylated ERK (p-ERK) by this compound leads to mitochondrial dysfunction and the induction of apoptosis.[3] In colon cancer cells, this compound has been shown to induce apoptosis by increasing reactive oxygen species (ROS) generation and decreasing nitric oxide (NO) production through the inhibition of iNOS expression, which in turn activates the mitochondrial apoptosis pathway.[14]

ERK_Apoptosis_Pathway_by_Sanggenon_C ERK ERK pERK p-ERK Mitochondrial_Fission Mitochondrial Fission pERK->Mitochondrial_Fission Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Fission->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis iNOS iNOS Expression NO Nitric Oxide (NO) iNOS->NO NO->Apoptosis Inhibits ROS ROS Generation ROS->Mitochondrial_Dysfunction SanggenonC SanggenonC SanggenonC->iNOS Inhibits SanggenonC->ROS Induces

Induction of apoptosis by this compound via ERK pathway inhibition.
Cardioprotective Effects via Calcineurin/NFAT2 Pathway Suppression

This compound has demonstrated protective effects against cardiac hypertrophy and fibrosis.[3] In animal models of pressure overload-induced cardiac hypertrophy, treatment with this compound attenuated these pathological changes and preserved cardiac function.[3][15] The underlying mechanism involves the suppression of the calcineurin/NFAT2 signaling pathway.[3] this compound reduces the activation of calcineurin and inhibits the nuclear translocation of Nuclear Factor of Activated T-cells 2 (NFAT2), a key transcription factor in the development of cardiac hypertrophy.[1][3]

Calcineurin_NFAT2_Inhibition_by_Sanggenon_C cluster_stimulus Hypertrophic Stimuli (e.g., Pressure Overload) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Ca2 ↑ [Ca²⁺]i Calcineurin Calcineurin Ca2->Calcineurin Activates NFAT2_P p-NFAT2 Calcineurin->NFAT2_P Dephosphorylates NFAT2 NFAT2 NFAT2_P->NFAT2 Translocation DNA DNA NFAT2->DNA Genes Hypertrophic Gene Expression DNA->Genes Hypertrophy Cardiac Hypertrophy & Fibrosis Genes->Hypertrophy SanggenonC This compound SanggenonC->Calcineurin Inhibits

Cardioprotective effect of this compound via calcineurin/NFAT2 pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, compiled from published literature.

In Vivo Model of Cardiac Hypertrophy
  • Objective: To evaluate the cardioprotective effects of this compound in a mouse model of pressure overload-induced cardiac hypertrophy.

  • Animal Model: Male C57/BL6 mice (8 weeks old, 23.5-27.5 g).[15]

  • Procedure:

    • Induce cardiac hypertrophy by performing aortic banding (AB) surgery.[3][15]

    • One week post-surgery, begin daily intraperitoneal administration of this compound at doses of 10 or 20 mg/kg for 3 weeks.[3][15] A vehicle control group should also be included.

    • After the treatment period, assess cardiac function using echocardiography and catheter-based hemodynamic measurements.[3][15]

    • Evaluate the extent of cardiac hypertrophy and fibrosis through pathological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) and molecular analysis (e.g., Western blotting for hypertrophic markers) of heart tissue.[3]

Cardiac_Hypertrophy_Workflow Acclimatize Acclimatize C57/BL6 mice (≥1 week) Surgery Aortic Banding (AB) Surgery Acclimatize->Surgery Recovery Post-surgery Recovery (1 week) Surgery->Recovery Treatment Daily Intraperitoneal Injection (3 weeks) - Vehicle - this compound (10 mg/kg) - this compound (20 mg/kg) Recovery->Treatment Analysis Functional & Histological Analysis Treatment->Analysis Echocardiography Echocardiography Analysis->Echocardiography Hemodynamics Hemodynamic Measurements Analysis->Hemodynamics Histology Pathological Staining Analysis->Histology Molecular Molecular Analysis Analysis->Molecular End End Echocardiography->End Hemodynamics->End Histology->End Molecular->End

Experimental workflow for in vivo cardiac hypertrophy model.
Cell Viability and Apoptosis Assays

  • Objective: To determine the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

  • Cell Lines: Human cancer cell lines such as HT-29 (colon), HGC-27 (gastric), and K562 (leukemia).[3][12][13]

  • Cell Viability Assay (Alamar Blue or MTT):

    • Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight.[13]

    • Treat cells with various concentrations of this compound (e.g., 2, 10, 25, 50, 100 µM) for 24-48 hours.[13]

    • Add Alamar blue or MTT reagent and incubate according to the manufacturer's instructions.

    • Measure absorbance or fluorescence to determine cell viability.

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours).

    • Harvest and wash cells with PBS.

    • Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 10 minutes in the dark.[13]

    • Analyze the stained cells by flow cytometry to quantify early and late apoptotic cells.[13]

  • Apoptosis Assay (Hoechst 33258 Staining):

    • Culture cells on coverslips and treat with this compound (e.g., 10, 20, 40 µM).[12]

    • Fix the cells and stain with Hoechst 33258 dye.

    • Observe the nuclear morphology under a fluorescence microscope. Apoptotic nuclei will show condensed chromatin and fragmentation.[12]

Western Blot Analysis for Signaling Pathway Proteins
  • Objective: To investigate the effect of this compound on the expression and phosphorylation of proteins in specific signaling pathways (e.g., ERK, NF-κB).

  • Procedure:

    • Treat cells with this compound at various concentrations and time points.

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against target proteins (e.g., p-ERK, total ERK, IκBα, etc.).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Safety and Toxicity

Currently, detailed public information on the LD50 and comprehensive toxicity profile of this compound is limited. As with any investigational compound, appropriate safety precautions should be taken during handling and in experimental procedures.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and significant therapeutic potential. Its ability to modulate multiple key signaling pathways, including NF-κB, ERK, and calcineurin/NFAT2, underscores its pleiotropic pharmacological effects. The detailed information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and biomedical sciences, facilitating further exploration of this compound's therapeutic applications.

References

A Comprehensive Literature Review for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on Sanggenon C Research

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects across various cancer cell lines through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of proliferation.[3][4][5]

Colorectal Cancer

In colorectal cancer (CRC) cells (LoVo, HT-29, and SW480), this compound inhibits proliferation in a dose- and time-dependent manner.[3][6] The primary mechanism involves the induction of apoptosis through the mitochondrial pathway.[3][6] Treatment with this compound leads to an increase in reactive oxygen species (ROS) generation and intracellular Ca2+ levels, coupled with an inhibition of nitric oxide (NO) production via the downregulation of inducible nitric oxide synthase (iNOS) expression.[3][7] This cascade results in a decrease in the anti-apoptotic protein Bcl-2, promoting the release of cytochrome C and subsequent activation of caspases.[3]

Table 1: Effects of this compound on Colorectal Cancer Cells

Cell LineAssayConcentration(s)Observed EffectReference
LoVo, HT-29, SW480CCK-8 Cell Viability0, 5, 10, 20, 40, 80 µMInhibition of proliferation[3][6]
HT-29Flow Cytometry10, 20, 40 µMInduction of apoptosis[3][6]
HT-29Western BlotNot specifiedInhibition of iNOS and Bcl-2 expression, increase in Cytochrome C[3]
Xenograft Colon TumorIn vivoLow, Mid, High DosesSignificant suppression of tumor growth[3]

Experimental Protocol: Induction of Apoptosis in HT-29 Cells [3]

  • Cell Culture: HT-29 human colon cancer cells were cultured in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: Cells were treated with varying concentrations of this compound (10, 20, 40 µM) for specified time points.

  • Apoptosis Assay: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry analysis.

  • Western Blotting: Protein levels of iNOS, Bcl-2, and Cytochrome C were determined. Cells were lysed, and protein concentrations were measured. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and incubated with specific primary antibodies, followed by HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) kit.

Signaling Pathway: Mitochondrial Apoptosis in Colon Cancer

sanggenon_c_colon_cancer cluster_sanggenon This compound cluster_cell Colon Cancer Cell sanggenon This compound ros ↑ Reactive Oxygen Species (ROS) sanggenon->ros ca2 ↑ Intracellular Ca2+ sanggenon->ca2 inos ↓ iNOS Expression sanggenon->inos bcl2 ↓ Bcl-2 sanggenon->bcl2 mito Mitochondrial Dysfunction ros->mito no ↓ Nitric Oxide (NO) inos->no bcl2->mito inhibits cytc ↑ Cytochrome C Release mito->cytc casp9 Caspase-9 Activation cytc->casp9 apoptosis Apoptosis casp9->apoptosis

Caption: this compound induces apoptosis in colon cancer cells.

Gastric Cancer

In human gastric cancer (GC) cells (HGC-27 and AGS), this compound inhibits proliferation and induces apoptosis by blocking the ERK signaling pathway.[4] This leads to cell cycle arrest in the G0/G1 phase, evidenced by decreased levels of CDK4 and cyclin D1.[4]

Table 2: Effects of this compound on Gastric Cancer Cells

Cell LineAssayConcentration(s)IC50Observed EffectReference
HGC-27Proliferation Assay4-12 µM9.129 µMInhibition of proliferation and colony formation[4]
AGSProliferation Assay4-12 µM9.863 µMInhibition of proliferation and colony formation[4]
HGC-27, AGSFlow Cytometry6, 8, 10 µM-Induction of apoptosis (from 7.3% to 24.8% for HGC-27)[4]
HGC-27Western Blot6, 8, 10 µM-Decreased levels of p-ERK, CDK4, and Cyclin D1[4]

Signaling Pathway: ERK Inhibition in Gastric Cancer

sanggenon_c_gastric_cancer sanggenon This compound erk p-ERK sanggenon->erk inhibits proliferation Cell Proliferation erk->proliferation promotes apoptosis Apoptosis erk->apoptosis inhibits

Caption: this compound blocks the ERK signaling pathway.

Glioblastoma

In glioblastoma (GBM), this compound suppresses cell proliferation and induces apoptosis by modulating the MIB1/DAPK1 axis.[5] It prevents the E3 ubiquitin ligase Mindbomb 1 (MIB1) from mediating the degradation of Death-Associated Protein Kinase 1 (DAPK1). The resulting stabilization of DAPK1 promotes apoptosis. Furthermore, this compound enhances the chemosensitivity of glioblastoma cells to temozolomide (TMZ).[5]

Signaling Pathway: MIB1/DAPK1 Axis in Glioblastoma

sanggenon_c_glioblastoma sanggenon This compound mib1 MIB1 (E3 Ligase) sanggenon->mib1 inhibits dapk1 DAPK1 mib1->dapk1 targets degradation DAPK1 Degradation dapk1->degradation apoptosis Apoptosis dapk1->apoptosis promotes

Caption: this compound stabilizes DAPK1 by inhibiting MIB1.

Anti-Inflammatory and Neuroprotective Activity

This compound exhibits significant anti-inflammatory and neuroprotective properties by modulating key inflammatory pathways.

Inhibition of NF-κB Pathway

A central mechanism of this compound's anti-inflammatory action is the inhibition of the NF-κB signaling pathway.[4][8] In TNF-α-stimulated human synovial cells, it inhibits the adhesion of polymorphonuclear leukocytes (PMNs) by suppressing NF-κB activation, which in turn downregulates the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[8] It also inhibits iNOS expression in RAW264.7 macrophage cells.[4]

Table 3: Anti-inflammatory Activity of this compound

System/Cell LineStimulantConcentrationIC50Observed EffectReference
PMN-HSC AdhesionTNF-αNot specified27.29 nmol/LInhibition of PMN adhesion to human synovial cells[8]
PMN-HSC AdhesionIL-1βNot specified54.45 nmol/LInhibition of PMN adhesion to human synovial cells[8]
Human Synovial CellsTNF-αNot specified-Inhibition of VCAM-1 expression and NF-κB activation[8]
RAW264.7 CellsNot specifiedNot specified-Inhibition of iNOS expression and NF-κB activity[1][4]

Experimental Protocol: PMN Adhesion Assay [8]

  • Cell Culture: Human synovial cells (HSC) were cultured to confluence. Human polymorphonuclear leukocytes (PMNs) were isolated from peripheral blood.

  • Stimulation: HSCs were stimulated with TNF-α (50 kU/L) or IL-1β (50 kU/L) for 12 hours in the presence or absence of this compound.

  • Adhesion Measurement: PMNs were added to the HSC monolayer and incubated. Non-adherent PMNs were washed away, and the number of adherent PMNs was quantified using the MTT colorimetric assay.

  • NF-κB Activation: Nuclear extracts were prepared from treated HSCs, and NF-κB activation was measured by electrophoretic mobility shift assay (EMSA).

Signaling Pathway: NF-κB Inhibition in Inflammation

sanggenon_c_inflammation tnfa TNF-α nfkb NF-κB Activation tnfa->nfkb sanggenon This compound sanggenon->nfkb inhibits vcam1 ↑ VCAM-1 Expression nfkb->vcam1 inos ↑ iNOS Expression nfkb->inos adhesion Leukocyte Adhesion vcam1->adhesion

Caption: this compound anti-inflammatory mechanism via NF-κB.

Neuroprotection in Cerebral Ischemia-Reperfusion

This compound demonstrates neuroprotective effects in cerebral ischemia-reperfusion (I/R) injury. In a rat model of middle cerebral artery occlusion (MCAO), pretreatment with this compound significantly reduced neurologic impairment, brain edema, and cerebral infarction.[9] The mechanism involves the inhibition of inflammation and oxidative stress through the regulation of RhoA-ROCK signaling.[9]

Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. It has been shown to effectively inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[10] The mechanism involves the upregulation of TRAF2 expression, which in turn inhibits the PRRSV-induced activation of the NF-κB signaling pathway.[10] At a concentration of 10 µM, it also showed inhibitory effects against Porcine Epidemic Diarrhea Virus (PEDV), Porcine Circovirus type 2 (PCV2), and Classical Swine Fever Virus (CSFV).[10]

Cardioprotective Effects

This compound exerts protective effects against cardiac hypertrophy and fibrosis.[4] This is achieved through the suppression of the calcineurin/NFAT2 signaling pathway. In animal models, this compound improved impaired cardiac function following aortic banding.[4]

Antibacterial Activity

This compound has been identified as a potent antibacterial agent, particularly against Gram-positive bacteria from the ESKAPE panel.[11][12] It shows significant activity against various strains of Enterococcus faecalis, Enterococcus faecium, and Staphylococcus aureus.[11]

Table 4: Antibacterial Activity of this compound

Bacterial StrainAssayMIC ValueReference
E. faecalisBroth microdilution3.125 µM[11]
E. faeciumBroth microdilution3.125 µM[11]
S. aureusBroth microdilution3.125 µM[11]

Pharmacokinetics and Extraction

Pharmacokinetics

Preclinical in vivo studies in BALB/c mice have evaluated the oral administration of a Morus alba root bark extract (MA60), rich in this compound and D.[13] The results showed moderate treatment effects, with low serum concentrations of this compound detected, suggesting potential issues with oral bioavailability.[13] This has led to the proposal of alternative administration routes, such as inhalation, to improve local drug delivery for respiratory infections.[14] Biopharmaceutical profiling showed that this compound is more lipophilic and cytotoxic than its stereoisomer Sanggenon D, indicating better cellular penetration.[14]

Extraction and Isolation

This compound is a natural flavonoid extracted from the root bark of Morus alba.[15] The general extraction process involves refluxing the dried root barks with methanol. The resulting extract is then suspended in water and partitioned sequentially with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. This compound is typically isolated from these fractions using repeated column chromatography techniques.[15]

Workflow: General Experimental Approach for Bioactivity Screening

sanggenon_c_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., Cancer, Immune cells) treatment Treatment with This compound (Dose-response) cell_culture->treatment viability Cell Viability/Proliferation (e.g., MTT, CCK-8) treatment->viability apoptosis Apoptosis Assays (e.g., Flow Cytometry) treatment->apoptosis protein Protein Expression (e.g., Western Blot) treatment->protein animal_model Animal Model (e.g., Xenograft, MCAO) viability->animal_model mechanism Mechanism of Action Elucidation apoptosis->mechanism protein->mechanism administration Administration of This compound animal_model->administration monitoring Monitor Disease Progression (e.g., Tumor size, Neurological score) administration->monitoring analysis Histological & Biochemical Analysis of Tissues monitoring->analysis analysis->mechanism start Hypothesis start->cell_culture conclusion Conclusion mechanism->conclusion

Caption: A typical workflow for investigating this compound.

Conclusion

This compound is a multifaceted natural compound with a broad spectrum of potent biological activities, including anti-cancer, anti-inflammatory, neuroprotective, antiviral, and antibacterial effects. Its mechanisms of action are diverse, involving the modulation of critical signaling pathways such as NF-κB, ERK, and the mitochondrial apoptosis pathway. While its therapeutic potential is significant, further research is required to address challenges related to its bioavailability and to fully elucidate its complex mechanisms. The detailed experimental data and protocols summarized in this review provide a solid foundation for future studies aimed at translating the promising preclinical findings of this compound into clinical applications.

References

Preliminary Investigations into Sanggenon C's Cellular Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon C, a complex prenylated flavonoid isolated from the root bark of Morus species (e.g., Morus alba), has garnered significant scientific interest for its diverse pharmacological activities.[1] This natural compound (C₄₀H₃₆O₁₂; Molar Mass: 708.7 g/mol ) is a Diels-Alder type adduct and has demonstrated potent anticancer, anti-inflammatory, and antioxidant properties in a variety of preclinical studies.[1][2][3][4] This technical guide provides an in-depth summary of the preliminary investigations into the cellular effects of this compound, focusing on its mechanisms of action, impact on key signaling pathways, and quantitative efficacy. Detailed experimental protocols are provided to facilitate the replication and further exploration of these findings.

Core Cellular Effects of this compound

This compound exerts a range of biological effects at the cellular level, with the most pronounced activities being the induction of apoptosis and cell cycle arrest in cancer cells, as well as the modulation of inflammatory pathways.

Anticancer Activity

A substantial body of research has focused on the anticancer potential of this compound across various cancer cell lines. The primary mechanisms include:

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis. In colorectal cancer cells (HT-29, LoVo, SW480), it triggers cell death by increasing the generation of reactive oxygen species (ROS), which in turn activates the mitochondrial apoptosis pathway.[5][6][7] This is evidenced by a decrease in the anti-apoptotic protein Bcl-2 and an increase in cytochrome c levels.[5] It also induces apoptosis in gastric cancer and glioblastoma cells.[2][8]

  • Cell Cycle Arrest: The compound effectively inhibits cancer cell proliferation by inducing cell cycle arrest, predominantly at the G0/G1 phase.[9] This arrest is associated with the downregulation of key cell cycle proteins, including CDK4 and Cyclin D1.[2]

  • Proteasome Inhibition: this compound has been shown to inhibit the chymotrypsin-like activity of the 26S proteasome in tumor cells.[9] This inhibition leads to the accumulation of ubiquitinated proteins and the proteasome substrate p27, contributing to its cell cycle arrest and pro-apoptotic effects.[9]

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] By suppressing NF-κB activation, it can inhibit the expression of inducible nitric oxide synthase (iNOS) and reduce the production of nitric oxide (NO), a key inflammatory mediator.[2][5] Furthermore, it has been shown to inhibit TNF-α-stimulated cell adhesion and the expression of vascular cell adhesion molecule-1 (VCAM-1).[2]

Quantitative Data Summary

The following table summarizes the quantitative data reported for this compound's cellular effects across various studies.

Cell Line(s)Assay TypeEffect MeasuredConcentration / IC₅₀Reference(s)
HGC-27 (Gastric Cancer)Proliferation AssayInhibition of ProliferationIC₅₀: 9.129 µM[2]
AGS (Gastric Cancer)Proliferation AssayInhibition of ProliferationIC₅₀: 9.863 µM[2]
HT-29, LoVo, SW480 (Colon Cancer)Proliferation AssayInhibition of ProliferationDose-dependent (5-80 µM)[5][6][7]
HGC-27, AGS (Gastric Cancer)Apoptosis AssayInduction of ApoptosisDose-dependent (6-10 µM)[2]
HT-29 (Colon Cancer)Apoptosis AssayInduction of ApoptosisEffective at 10, 20, 40 µM[5][6][7]
Human Synovial Cells (HSC)PMN Adhesion AssayInhibition of TNF-α induced adhesionIC₅₀: 27.29 nmol/LN/A
Human Synovial Cells (HSC)PMN Adhesion AssayInhibition of IL-1β induced adhesionIC₅₀: 54.45 nmol/LN/A
RAW 264.7 (Macrophages)iNOS ExpressionInhibitionDose-dependent[2]
K562 (Leukemia)Cell ViabilityInhibitionDose-dependent[9]

Key Signaling Pathways Modulated by this compound

This compound's cellular effects are mediated through its interaction with several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Mitochondrial Apoptosis Pathway

This compound induces apoptosis in cancer cells primarily by modulating the intrinsic mitochondrial pathway. It inhibits iNOS, leading to decreased NO production, while simultaneously increasing intracellular ROS. This dual action disrupts mitochondrial homeostasis, marked by the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade and programmed cell death.[5][6]

G cluster_mito Mitochondrial Disruption SANG This compound iNOS iNOS Expression SANG->iNOS inhibits ROS ROS Generation SANG->ROS increases BCL2 Bcl-2 Protein SANG->BCL2 decreases NO Nitric Oxide (NO) Production iNOS->NO leads to MITO Mitochondrial Pathway Activation (Cytochrome c release) ROS->MITO activates BCL2->MITO inhibits APOP Apoptosis MITO->APOP induces

Caption: this compound-induced mitochondrial apoptosis pathway.
NF-κB Anti-inflammatory Pathway

In inflammatory contexts, stimuli like TNF-α activate the IKK complex, which phosphorylates IκBα. This targets IκBα for degradation, freeing the NF-κB dimer (p50/p65) to translocate to the nucleus and transcribe pro-inflammatory genes. This compound exerts its anti-inflammatory effect by inhibiting this pathway, preventing NF-κB translocation and subsequent gene expression.[1][2][10]

G cluster_cytoplasm Cytoplasm STIM Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex STIM->IKK activates IKB p50/p65-IκBα Complex IKK->IKB phosphorylates IκBα NFKB p50/p65 (NF-κB) IKB->NFKB releases NUC Nucleus NFKB->NUC translocates GENE Pro-inflammatory Gene Transcription (VCAM-1, iNOS) NUC->GENE initiates SANG This compound SANG->IKK inhibits

Caption: Inhibition of the canonical NF-κB pathway by this compound.

Experimental Protocols & Methodologies

This section details the methodologies for key experiments used to characterize the cellular effects of this compound.

General Experimental Workflow

The typical workflow for investigating the cellular effects of this compound involves cell culture, treatment with the compound, and subsequent application of various cellular and molecular assays to measure outcomes like viability, apoptosis, and protein expression.

G cluster_prep Preparation cluster_assays Analysis CULT 1. Cell Culture (e.g., HT-29, HGC-27) TREAT 2. Treatment (this compound at various concentrations and time points) CULT->TREAT VIA Cell Viability (MTT / CCK-8 Assay) TREAT->VIA APOP Apoptosis (Flow Cytometry, Hoechst Staining) TREAT->APOP CYC Cell Cycle (Flow Cytometry, PI Staining) TREAT->CYC PRO Protein Analysis (Western Blot for Bcl-2, CDKs) TREAT->PRO

Caption: General experimental workflow for studying this compound.
Cell Viability Assay (CCK-8 / MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells (e.g., HT-29) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO).[5] Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (after solubilizing formazan crystals for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][11]

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.[11]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.[11] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[12]

  • Cell Harvesting: After treatment with this compound, harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes in the dark at room temperature.

  • Analysis: Analyze the DNA content using a flow cytometer on a linear scale.[12] The fluorescence intensity of PI is directly proportional to the amount of DNA.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as Bcl-2, iNOS, or Cyclins.[5][13][14]

  • Protein Extraction: Lyse the this compound-treated cells in ice-cold RIPA or NP40 lysis buffer containing protease and phosphatase inhibitors.[13] Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.[14]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[15]

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-Bcl-2) overnight at 4°C.[16] Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system or X-ray film.[16] Use a loading control like GAPDH or β-actin to ensure equal protein loading.

Conclusion and Future Directions

Preliminary investigations strongly support the potential of this compound as a therapeutic agent, particularly in oncology and inflammatory diseases. Its multifaceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and suppression of key inflammatory pathways like NF-κB, makes it a compelling candidate for further drug development. Future research should focus on in-vivo efficacy in a broader range of disease models, detailed pharmacokinetic and pharmacodynamic studies, and the identification of more precise molecular targets to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Identification of Sanggenon C Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, synthesis, and biological evaluation of Sanggenon C, its derivatives, and analogues. This compound, a Diels-Alder type adduct flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This guide details experimental protocols for the isolation, structural elucidation, and biological characterization of these compounds, and presents quantitative data to facilitate comparative analysis.

Identification and Structural Elucidation

The identification of this compound and its analogues from natural sources or synthetic preparations relies on a combination of chromatographic and spectroscopic techniques.

Isolation and Purification: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a crucial technique for obtaining high-purity this compound and its derivatives from complex mixtures like plant extracts.

Experimental Protocol: Preparative HPLC for Flavonoid Isolation from Morus alba Root Bark

  • Sample Preparation:

    • Air-dried and powdered root bark of Morus alba is extracted with 80% methanol.

    • The extract is concentrated under reduced pressure to yield a crude extract.

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to obtain fractions with different polarities. The ethyl acetate fraction is often enriched with flavonoids.[3]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm × 10.0 mm, 5 µm particle size) is commonly used.[4]

    • Mobile Phase: A gradient elution system is typically employed, consisting of:

      • Solvent A: Water with 0.1% formic acid or acetic acid.

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid.

    • Gradient Program: The gradient starts with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute compounds with increasing hydrophobicity. A typical gradient might be: 0-10 min, 30% B; 10-40 min, 30-70% B; 40-50 min, 70-100% B.

    • Flow Rate: A flow rate of 2-5 mL/min is generally used for preparative columns of this size.[4]

    • Detection: UV detection at a wavelength of 280 nm is suitable for monitoring the elution of flavonoids.

  • Fraction Collection and Analysis:

    • Fractions are collected based on the elution profile.

    • The purity of the collected fractions is assessed by analytical HPLC.

    • Fractions containing the compounds of interest are pooled and concentrated.

Structural Elucidation: NMR Spectroscopy and Mass Spectrometry

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are indispensable for the unambiguous structural elucidation of this compound and its analogues.[5][6]

Experimental Protocol: NMR Analysis of Flavonoid Derivatives

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).

  • Data Acquisition:

    • Acquire ¹H NMR, ¹³C NMR, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation:

    • ¹H NMR: Provides information on the number, type, and connectivity of protons. Characteristic signals for flavonoids include aromatic protons in the A and B rings, and protons of the heterocyclic C ring.

    • ¹³C NMR: Reveals the number of carbon atoms and their chemical environment.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to establish connectivities between adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms, allowing for the assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different structural fragments and establishing the overall carbon skeleton.[7]

Table 1: Representative ¹H and ¹³C NMR Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
284.55.50 (d, J=12.0)
343.13.20 (dd, J=12.0, 3.0)
4197.5
5164.8
697.26.05 (s)
7167.5
896.0
9162.1
10102.5
1'113.8
2'158.57.15 (d, J=8.5)
3'103.56.35 (d, J=2.5)
4'158.0
5'108.26.40 (dd, J=8.5, 2.5)
6'131.5
Note:Chemical shifts are approximate and may vary depending on the solvent and instrument.

1.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS) is a powerful tool for determining the molecular formula and obtaining structural information through fragmentation analysis of this compound derivatives.[8][9][10]

Experimental Protocol: LC-MS/MS Analysis of Prenylated Flavonoids

  • Chromatographic Separation:

    • Utilize a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

  • Mass Spectrometry:

    • Employ an electrospray ionization (ESI) source in both positive and negative ion modes.

    • Acquire full scan MS data to determine the accurate mass and molecular formula of the parent ion.

    • Perform tandem MS (MS/MS) experiments by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

  • Fragmentation Analysis:

    • The fragmentation patterns of flavonoids are often characteristic of their structure. Common fragmentation pathways for prenylated flavonoids include retro-Diels-Alder (RDA) reactions in the C-ring and losses of small neutral molecules from the prenyl side chains.[11]

Synthesis of this compound Analogues

The synthesis of this compound analogues allows for the exploration of structure-activity relationships and the development of compounds with improved pharmacological properties. The key reaction in the synthesis of this compound and many of its analogues is a biomimetic Diels-Alder reaction.

Workflow for the Synthesis of this compound Analogues

G Chalcone Chalcone Derivative DielsAlder [4+2] Cycloaddition (Diels-Alder Reaction) Chalcone->DielsAlder Dehydroprenylflavanone Dehydroprenylflavanone Dehydroprenylflavanone->DielsAlder Sanggenon_Analogue This compound Analogue DielsAlder->Sanggenon_Analogue Modification Side Chain Modification Sanggenon_Analogue->Modification Final_Analogue Final Analogue Modification->Final_Analogue

Synthetic workflow for this compound analogues.

A general synthetic approach involves the [4+2] cycloaddition between a chalcone derivative (dienophile) and a dehydroprenylflavanone (diene). Modifications to the starting materials allow for the synthesis of a variety of analogues with different substitution patterns on the aromatic rings and modified side chains.

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit a range of biological activities, primarily through the modulation of key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Anti-inflammatory Activity

This compound has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][12][13][14][15] This effect is mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[1]

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Cells

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathway: NF-κB Inhibition by this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene induces SanggenonC This compound SanggenonC->IKK inhibits

NF-κB signaling pathway and its inhibition by this compound.

Experimental Protocol: NF-κB Luciferase Reporter Assay [16][17][18]

  • Cell Transfection: Co-transfect HEK293T or other suitable cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation: After 24 hours, pre-treat the cells with the test compounds for 1 hour, followed by stimulation with an NF-κB activator such as TNF-α or LPS.

  • Luciferase Assay: After 6-24 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.[19]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines.[20] Its anticancer activity is associated with the induction of apoptosis and the inhibition of cell proliferation, partly through the modulation of the ERK signaling pathway.

Table 2: Cytotoxic Activity of this compound and Analogues against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
This compoundHGC-27 (Gastric Cancer)9.13[1]
This compoundAGS (Gastric Cancer)9.86[1]
This compoundLoVo (Colon Cancer)~10-20[21]
This compoundHT-29 (Colon Cancer)~20-40[21]
Sanggenon ORAW 264.7 (Macrophage)>10[1]
Kuwanon G---

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compounds for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathway: ERK Inhibition by this compound

G GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation promotes SanggenonC This compound SanggenonC->ERK inhibits phosphorylation

ERK signaling pathway and its inhibition by this compound.

Experimental Protocol: Western Blot for ERK Phosphorylation [22][23][24]

  • Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.

Cardioprotective Effects

This compound has been reported to have protective effects against cardiac hypertrophy, in part by inhibiting the calcineurin/NFAT signaling pathway.

Signaling Pathway: Calcineurin/NFAT Inhibition by this compound

G Hypertrophic_Stimuli Hypertrophic Stimuli (e.g., Ang II, PE) CaN Calcineurin Hypertrophic_Stimuli->CaN activates NFAT_P NFAT (phosphorylated) (cytoplasm) CaN->NFAT_P dephosphorylates NFAT NFAT (dephosphorylated) (nucleus) NFAT_P->NFAT translocates to nucleus Hypertrophy Hypertrophic Gene Expression NFAT->Hypertrophy induces SanggenonC This compound SanggenonC->CaN inhibits

Calcineurin/NFAT signaling pathway and its inhibition by this compound.

Experimental Protocol: Immunofluorescence for NFAT Nuclear Translocation [25][26][27][28]

  • Cell Culture and Treatment: Culture cardiomyocytes (e.g., H9c2 cells) on coverslips. Treat the cells with hypertrophic stimuli (e.g., phenylephrine or angiotensin II) in the presence or absence of the test compounds.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with a primary antibody against an NFAT isoform (e.g., NFATc1 or NFATc3) overnight at 4°C.[25]

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Mount the coverslips and acquire images using a fluorescence or confocal microscope.

  • Analysis: Quantify the nuclear translocation of NFAT by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Conclusion

This guide provides a comprehensive framework for the identification, synthesis, and biological evaluation of this compound, its derivatives, and analogues. The detailed experimental protocols and summary of signaling pathways are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery. The continued investigation of these promising compounds holds potential for the development of novel therapeutic agents for a variety of diseases.

References

The Biosynthesis of Sanggenon C in Morus alba: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the biosynthetic pathway of Sanggenon C, a pharmacologically significant prenylated flavonoid and Diels-Alder adduct found in Morus alba (white mulberry). This document provides a comprehensive overview of the enzymatic steps, key intermediates, and regulatory mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Introduction to this compound and its Biosynthetic Origin

This compound is a complex natural product renowned for its diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. Its unique structure arises from a [4+2] cycloaddition (Diels-Alder reaction) between a chalcone derivative (the dienophile) and a diene derived from another flavonoid molecule. The biosynthesis of this compound originates from the general phenylpropanoid pathway, which provides the foundational C6-C3-C6 flavonoid skeleton. Subsequent tailoring reactions, including prenylation, oxidation, and an enzyme-catalyzed Diels-Alder reaction, lead to the final complex structure of this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process involving several key enzymes. The pathway can be broadly divided into three major stages: 1) formation of the flavonoid backbone, 2) tailoring of the precursors through prenylation and oxidation, and 3) the final Diels-Alder cycloaddition.

Stage 1: Formation of the Flavonoid Backbone

The initial steps of this compound biosynthesis follow the well-established phenylpropanoid and flavonoid pathways to produce the basic chalcone and flavonoid skeletons.[1]

  • Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H) : Hydroxylates cinnamic acid to p-coumaric acid.

  • 4-Coumaroyl-CoA Ligase (4CL) : Activates p-coumaric acid to its CoA-thioester, p-coumaroyl-CoA.

  • Chalcone Synthase (CHS) : Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[2] Five CHS genes have been identified in mulberry.[3]

  • Chalcone Isomerase (CHI) : Catalyzes the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a key intermediate for various flavonoid classes.

From naringenin, further enzymatic modifications, including hydroxylation and other decorations, can lead to a variety of flavonoid precursors. For the biosynthesis of the precursors to this compound, it is hypothesized that the pathway branches to produce both a chalcone and a flavonoid that will serve as the dienophile and the diene, respectively.

Stage 2: Tailoring of Precursors - Prenylation and Oxidation

The unique structure of this compound is a result of the addition of isoprenoid moieties (prenylation) to the flavonoid backbone, followed by oxidative modification to form a reactive diene.

  • Flavonoid Prenyltransferases (FPTs) : These enzymes catalyze the attachment of a dimethylallyl pyrophosphate (DMAPP) group to the flavonoid skeleton. A key enzyme identified in Morus alba is MaIDT (Morus alba isoliquiritigenin 3'-dimethylallyltransferase), which is capable of prenylating various flavonoids, including chalcones.[4][5] This step is crucial for the formation of the specific precursors of this compound. It is proposed that a chalcone, likely a derivative of naringenin chalcone, is prenylated to form the dienophile, morachalcone A .[1][6] Another flavonoid, possibly a flavanone or a 2-arylbenzofuran like moracin C, is also prenylated.

  • Morus alba Moracin C Oxidase (MaMO) : This FAD-dependent enzyme is responsible for the oxidative dehydrogenation of a prenyl group on a flavonoid to form a conjugated diene.[3] While its characterized function is on moracin C to form the diene for chalcomoracin biosynthesis, it is highly probable that a similar enzymatic reaction occurs on a prenylated flavonoid precursor to generate the specific diene required for this compound synthesis.

Stage 3: The Diels-Alder Cycloaddition

The final and defining step in the biosynthesis of this compound is the [4+2] cycloaddition reaction.

  • Morus alba Diels-Alderase (MaDA) : This enzyme catalyzes the intermolecular Diels-Alder reaction between the diene and the dienophile.[7][8][9] MaDA has been shown to be a versatile enzyme, capable of catalyzing the cycloaddition of various dienes and dienophiles.[4] In the context of this compound biosynthesis, MaDA facilitates the stereospecific cycloaddition of the diene (a dehydroprenylated flavonoid) and the dienophile (a prenylated chalcone) to form the characteristic cyclohexene ring of this compound.

The overall putative biosynthetic pathway is visualized in the diagram below.

Sanggenon_C_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_dienophile Dienophile Formation cluster_diene Diene Formation cluster_cycloaddition Diels-Alder Reaction L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Flavanone Flavanone (e.g., Naringenin) Naringenin_Chalcone->Flavanone CHI Prenylated_Chalcone Prenylated Chalcone (e.g., Morachalcone A) Naringenin_Chalcone->Prenylated_Chalcone MaIDT (FPT) + DMAPP Flavonoid_Precursor Flavonoid Precursor (e.g., Kuwanon C derivative) Flavanone->Flavonoid_Precursor Hydroxylases, etc. Prenylated_Flavonoid Prenylated Flavonoid Flavonoid_Precursor->Prenylated_Flavonoid MaIDT (FPT) + DMAPP Sanggenon_C This compound Prenylated_Chalcone->Sanggenon_C MaDA Diene Diene Prenylated_Flavonoid->Diene MaMO Diene->Sanggenon_C MaDA

Caption: Putative Biosynthesis Pathway of this compound in Morus alba.

Quantitative Data

Quantitative data on the specific enzymatic steps in the this compound pathway is limited. However, studies have quantified the concentration of this compound in Morus alba root bark and the kinetic properties of related enzymes.

ParameterValueSource
This compound Content in Morus alba Root Bark
Specialized Extract (MA60)10.7%[4]
Enzyme Kinetics (Related Enzymes)
MaIDT (Flavonoid Prenyltransferase) - Optimal Temperature30 °C[10]
MaIDT (Flavonoid Prenyltransferase) - Optimal pH8.0 - 9.0[10]
MaDA (Diels-Alderase) - Optimal pH8.0[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.

Heterologous Expression and Purification of Morus alba Enzymes (e.g., MaDA, MaIDT, MaMO)

This protocol describes a general workflow for producing recombinant Morus alba enzymes in E. coli for in vitro characterization.

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Gene_Isolation Isolate target gene cDNA (MaDA, MaIDT, MaMO) from M. alba Vector_Ligation Ligate into expression vector (e.g., pET-28a) Gene_Isolation->Vector_Ligation Transformation Transform into E. coli (e.g., DH5α) Vector_Ligation->Transformation Expression_Host Transform expression plasmid into E. coli (e.g., BL21(DE3)) Transformation->Expression_Host Cell_Culture Culture cells to OD600 ~0.6 Expression_Host->Cell_Culture Induction Induce protein expression with IPTG (e.g., 0.1-1 mM) Cell_Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Cell_Lysis Lyse cells (sonication) Harvest->Cell_Lysis Centrifugation Centrifuge to separate soluble and insoluble fractions Cell_Lysis->Centrifugation Affinity_Chromatography Purify soluble fraction using Ni-NTA affinity chromatography Centrifugation->Affinity_Chromatography Dialysis Dialyze purified protein Affinity_Chromatography->Dialysis

Caption: General workflow for heterologous expression and purification of Morus alba enzymes.

Protocol Details:

  • Gene Cloning:

    • Isolate total RNA from Morus alba root bark.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the target gene (e.g., MaDA) using gene-specific primers.

    • Clone the amplified gene into a suitable expression vector (e.g., pET-28a with an N-terminal His-tag).

    • Transform the ligation product into competent E. coli DH5α cells and select for positive clones.

  • Protein Expression:

    • Transform the recombinant plasmid into an expression host like E. coli BL21(DE3).

    • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight.

    • Inoculate a larger culture with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

    • Harvest the cells by centrifugation.

  • Protein Purification:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

    • Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

    • Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10% glycerol).

    • Analyze the purity of the protein by SDS-PAGE.

Enzyme Assays

4.2.1. Flavonoid Prenyltransferase (MaIDT) Assay

This assay measures the ability of MaIDT to transfer a prenyl group to a flavonoid substrate.

  • Reaction Mixture (100 µL):

    • 50 mM Tris-HCl buffer (pH 8.5)

    • 5 mM MgCl₂

    • 100 µM flavonoid substrate (e.g., naringenin chalcone)

    • 100 µM DMAPP

    • 5-10 µg of purified MaIDT enzyme

  • Procedure:

    • Incubate the reaction mixture at 30°C for 1-2 hours.

    • Stop the reaction by adding 20 µL of 1 M HCl.

    • Extract the products with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness.

    • Resuspend the residue in methanol for LC-MS analysis.

    • Analyze the products by LC-MS to identify and quantify the prenylated flavonoid.

4.2.2. Diels-Alderase (MaDA) Assay

This assay determines the catalytic activity of MaDA in forming a Diels-Alder adduct.

  • Reaction Mixture (200 µL):

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 100 µM diene precursor (e.g., dehydromoracin C)

    • 100 µM dienophile (e.g., morachalcone A)

    • 10-20 µg of purified MaDA enzyme

  • Procedure:

    • Incubate the reaction mixture at 30°C for 2-4 hours.

    • Terminate the reaction by adding an equal volume of methanol.

    • Centrifuge to remove any precipitate.

    • Analyze the supernatant directly by LC-MS to detect the formation of the Diels-Alder adduct (e.g., this compound).

LC-MS/MS Analysis of this compound and its Precursors

This method allows for the sensitive and specific quantification of this compound and its potential precursors in plant extracts or enzyme assay mixtures.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 10% to 90% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM):

      • This compound: Monitor the transition of the precursor ion [M-H]⁻ to specific product ions.

      • Morachalcone A: Monitor the transition of the precursor ion [M-H]⁻ to specific product ions.

      • Diene Precursor: Monitor the transition of the precursor ion [M-H]⁻ to specific product ions (requires identification of the specific diene).

    • Quantification: Use a standard curve of purified this compound and other relevant standards to quantify their concentrations in the samples.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway in Morus alba has revealed a fascinating interplay of general flavonoid metabolism and specialized tailoring enzymes. The identification of a flavonoid prenyltransferase (MaIDT), a moracin C oxidase (MaMO), and a Diels-Alderase (MaDA) provides a solid foundation for understanding the formation of this complex molecule. However, several areas warrant further investigation:

  • Definitive identification of the specific diene and dienophile precursors for this compound biosynthesis.

  • Detailed kinetic characterization of MaIDT, MaMO, and MaDA with their native substrates.

  • Investigation of the regulatory mechanisms governing the expression of the biosynthetic genes.

  • Metabolic engineering of these pathways in microbial or plant systems for the sustainable production of this compound and novel analogues.

This technical guide provides a comprehensive resource for researchers to build upon the current knowledge and accelerate the exploration of this compound for its therapeutic potential.

References

Sanggenon C: A Technical Guide on its Discovery, Bioactivity, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon C is a complex prenylated flavonoid, specifically a Diels-Alder type adduct, first isolated from the root bark of Morus species, a plant with a long history in traditional Chinese medicine. Since its discovery, this compound has garnered significant scientific interest due to its wide range of pharmacological properties, including anti-inflammatory, anticancer, and antiviral activities. Its multifaceted mechanism of action, often involving the modulation of key signaling pathways such as NF-κB and mitochondrial-mediated apoptosis, positions it as a promising candidate for further drug development. This technical guide provides an in-depth overview of the historical context of this compound's discovery, detailed summaries of its biological effects supported by quantitative data, representative experimental protocols for its study, and visualizations of its core signaling pathways.

Discovery and Historical Context

Isolation and Purification Workflow

The isolation of this compound from its natural source, primarily Morus alba (White Mulberry) root bark, is a multi-step process involving extraction and chromatography. While specific protocols vary, a general workflow can be established.[2][3][4]

G A Morus alba Root Bark (Sang-Bai-Pi) B Hydroethanolic or Methanol Extraction A->B Grinding & Soaking C Crude Extract B->C D Solvent Partitioning (e.g., with n-hexane, EtOAc) C->D Liquid-Liquid Extraction E Enriched Fraction (e.g., EtOAc fraction) D->E F Column Chromatography (Silica Gel, Sephadex) E->F G Semi-purified Fractions F->G H Preparative HPLC (High-Performance Liquid Chromatography) G->H I Pure this compound (>98%) H->I Final Purification

Caption: Generalized workflow for the isolation of this compound.
Structure Elucidation

Pharmacological Activities and Mechanisms of Action

This compound exhibits a remarkable spectrum of biological activities, positioning it as a molecule of high therapeutic potential.

Anticancer Activity

This compound has demonstrated potent anticancer effects, particularly against colon and gastric cancer cells.[8][9] Its primary mechanism involves the induction of apoptosis through the inhibition of nitric oxide (NO) production and the activation of the intrinsic mitochondrial pathway.[8][10][11]

Signaling Pathway: Mitochondrial-Mediated Apoptosis

G SC This compound ROS ↑ Reactive Oxygen Species (ROS) SC->ROS Ca2 ↑ Intracellular Ca²⁺ SC->Ca2 iNOS iNOS Expression SC->iNOS Inhibits Bcl2 Bcl-2 SC->Bcl2 Inhibits Mito Mitochondrial Dysfunction ROS->Mito Ca2->Mito NO Nitric Oxide (NO) iNOS->NO NO->Bcl2 Inhibits (indirectly) Bcl2->Mito Inhibits CytC ↑ Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Apoptosis Apoptosis Casp9->Apoptosis

Caption: this compound-induced apoptosis pathway in cancer cells.

Quantitative Data: Anticancer Effects

Cell LineAssayParameterValueReference(s)
HT-29 (Colon)ProliferationIC50~20 µM[8],[10]
HGC-27 (Gastric)ProliferationIC509.129 µM[9]
AGS (Gastric)ProliferationIC509.863 µM[9]
HGC-27 & AGSApoptosis% Apoptotic CellsDose-dependent increase[9]
HT-29Protein ExpressionBcl-2Decreased[8],[11]
HT-29Protein ExpressioniNOSDecreased[8],[11]
Anti-inflammatory Activity

This compound exerts significant anti-inflammatory effects by inhibiting the production of key inflammatory mediators like NO and prostaglandins (PGE₂).[12] This is achieved primarily by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[12][13]

Signaling Pathway: NF-κB Inhibition

G Stimuli Inflammatory Stimuli (LPS, TNF-α) IkBa Phosphorylation & Degradation of IκBα Stimuli->IkBa SC This compound SC->IkBa Inhibits NFkB_act NF-κB Activation & Nuclear Translocation IkBa->NFkB_act Gene_exp Gene Transcription NFkB_act->Gene_exp Mediators Inflammatory Mediators (iNOS, COX-2, VCAM-1, etc.) Gene_exp->Mediators

Caption: Anti-inflammatory mechanism of this compound via NF-κB.

Quantitative Data: Anti-inflammatory Effects

Target/AssayCell LineParameterValueReference(s)
PMN-HSC Adhesion (TNF-α induced)PMN-HSCIC5027.29 nmol/L[13]
PMN-HSC Adhesion (IL-1β induced)PMN-HSCIC5054.45 nmol/L[13]
NO ProductionRAW264.7InhibitionDose-dependent[12]
iNOS ExpressionRAW264.7InhibitionStrong at 1-10 µM[12]
NF-κB ActivationRAW264.7InhibitionDose-dependent[12]
Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. It has been shown to inhibit the replication of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV).[14][15] The mechanism involves the upregulation of TRAF2 (TNF receptor-associated factor 2), which in turn suppresses the PRRSV-induced activation of the NF-κB pathway, a pathway the virus hijacks for its own replication.[14][15]

Signaling Pathway: Antiviral (PRRSV) Mechanism

G PRRSV PRRSV Infection TRAF2 TRAF2 Expression PRRSV->TRAF2 Inhibits NFkB_act NF-κB Activation PRRSV->NFkB_act Promotes (via TRAF2 inhib.) SC This compound SC->TRAF2 Promotes TRAF2->NFkB_act Inhibits Replication Viral Replication & Inflammatory Cytokines NFkB_act->Replication

Caption: Antiviral mechanism of this compound against PRRSV.

Detailed Experimental Protocols

The following are representative protocols for key assays used in the characterization of this compound's bioactivity. These should be optimized for specific cell lines and experimental conditions.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells, such as HT-29.[16][17]

  • Cell Plating: Seed cells (e.g., HT-29) in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[16] Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm (or 595 nm) using a microplate reader.[16]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protein Expression Analysis (Western Blot)

This protocol is used to measure changes in the expression levels of key proteins like iNOS, Bcl-2, or components of the NF-κB pathway.[18][19][20]

  • Sample Preparation: Culture and treat cells with this compound as described above. After treatment, wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a specific primary antibody against the protein of interest (e.g., anti-iNOS, anti-Bcl-2) overnight at 4°C with gentle agitation.[20]

  • Washing and Secondary Antibody: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again with TBST. Apply a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.[18] Quantify band intensity using densitometry software.

NF-κB Activity (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is a technique to detect the DNA-binding activity of transcription factors like NF-κB.[11][12]

  • Nuclear Extract Preparation: Treat cells with an inflammatory stimulus (e.g., LPS) with or without this compound. Isolate nuclear proteins using a nuclear extraction kit or a manual douncing protocol.[14] Determine protein concentration.

  • Probe Labeling: Synthesize double-stranded DNA oligonucleotides containing the NF-κB consensus binding sequence. Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., biotin, infrared dye) tag.[8][9]

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts (e.g., 5-10 µg) in a binding buffer for 20-30 minutes at room temperature.[9][14] For competition assays, add an excess of unlabeled "cold" probe before adding the labeled probe.

  • Electrophoresis: Load the binding reactions onto a native (non-denaturing) polyacrylamide gel.[8] Run the gel in a low ionic strength buffer (e.g., 0.5x TBE).

  • Detection: Dry the gel and visualize the bands. For radioactive probes, use autoradiography.[9] For non-radioactive probes, use streptavidin-HRP and chemiluminescence or an appropriate imaging system. The "shifted" band represents the protein-DNA complex.

Antiviral Activity (PRRSV Titration Assay)

This protocol is used to quantify the amount of infectious virus and assess the inhibitory effect of this compound.[21]

  • Cell Culture: Seed a susceptible cell line (e.g., MARC-145) in a 96-well plate and grow to a confluent monolayer.[15]

  • Virus Infection: In a separate plate or tubes, pre-incubate PRRSV with various concentrations of this compound for 1 hour at 37°C.

  • Inoculation: Wash the MARC-145 cells and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.[22]

  • Incubation: Remove the inoculum, wash the cells, and add fresh culture medium containing the respective concentrations of this compound. Incubate for 4-5 days.[21]

  • CPE Observation: Observe the cells daily for the development of cytopathic effect (CPE).

  • Titration (TCID₅₀): Record the number of wells showing CPE for each dilution. Calculate the 50% tissue culture infective dose (TCID₅₀) using the Reed-Muench method to determine the viral titer.[21][22] The reduction in titer in the presence of this compound indicates its antiviral activity.

Conclusion and Future Perspectives

This compound, a natural product from Morus root bark, has been firmly established as a potent bioactive compound with significant therapeutic potential. Its ability to modulate multiple critical signaling pathways in cancer, inflammation, and viral infections underscores its importance. The detailed mechanisms and quantitative data presented in this guide offer a solid foundation for researchers. Future research should focus on preclinical in vivo studies to validate these in vitro findings, explore its pharmacokinetic and safety profiles, and potentially develop semi-synthetic derivatives with improved efficacy and bioavailability for clinical applications.

References

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Sanggenon C by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sanggenon C is a complex flavonoid derived primarily from the root bark of Morus alba (white mulberry).[1] This natural compound has garnered significant interest in the scientific community for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, antitumor, and cardioprotective effects.[1][2][3] this compound exerts its biological functions by modulating key cellular signaling pathways.[1][2] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and the development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a powerful and widely-used technique for the precise analysis of flavonoids like this compound.[4] This document provides a detailed application note and experimental protocols for its quantification.

Pharmacological Signaling Pathways of this compound

This compound has been shown to influence multiple signaling pathways, contributing to its therapeutic potential. Key pathways include the suppression of the calcineurin/NFAT2 pathway, which protects against cardiac hypertrophy, and the inhibition of the ERK signaling pathway, which induces apoptosis in cancer cells.[2][5] Additionally, it can suppress NF-κB activity, a key regulator of inflammation.[2][6]

SanggenonC_Pathways cluster_cardiac Cardioprotective Effects cluster_cancer Antitumor Effects cluster_inflammation Anti-inflammatory Effects sc sc calcineurin Calcineurin sc->calcineurin inhibits This compound This compound nfat2 NFAT2 calcineurin->nfat2 activates hypertrophy Cardiac Hypertrophy & Fibrosis nfat2->hypertrophy sc2 This compound erk p-ERK sc2->erk inhibits fission Mitochondrial Fission erk->fission promotes apoptosis Apoptosis fission->apoptosis sc3 This compound nfkb NF-κB Activity sc3->nfkb suppresses inos iNOS Expression nfkb->inos vcam1 VCAM-1 Expression nfkb->vcam1

Fig 1. Key signaling pathways modulated by this compound.

Application Note: HPLC Method for this compound

This section details a reversed-phase HPLC (RP-HPLC) method suitable for the separation and quantification of this compound.

1. Principle RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds, like this compound, interact more strongly with the stationary phase, leading to longer retention times. By using a gradient elution, where the mobile phase composition is changed over time to become more non-polar, compounds with varying polarities can be effectively separated and eluted. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.[7]

2. Chromatographic Conditions The following table summarizes the recommended starting conditions for the HPLC analysis of this compound. Optimization may be required depending on the specific instrument and sample matrix.

Parameter Condition
HPLC System Agilent 1200 Series or equivalent
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient Elution
Example Gradient 0-40 min, 35-100% B; 40-45 min, 100% B; 45-50 min, 100-35% B; 50-60 min, 35% B[9]
Flow Rate 1.0 mL/min[9]
Detection Diode Array Detector (DAD) or UV Detector at 254 nm[9]
Column Temperature 25-30 °C
Injection Volume 10-20 µL

3. Method Validation Summary The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10] Key validation parameters are outlined below.

Parameter Typical Acceptance Criteria Purpose
Specificity No interfering peaks at the retention time of this compound.Ensures the signal is solely from the analyte.
Linearity (R²) ≥ 0.999[11]Confirms a direct relationship between concentration and peak area.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (RSD%) Intra-day: < 2%; Inter-day: < 3%Measures the closeness of repeated measurements.
Accuracy (Recovery %) 97-103%[7][11]Measures the closeness of the measured value to the true value.

Experimental Protocols

Protocol 1: Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard. Transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol or DMSO.[5] Sonicate for 5-10 minutes if necessary to ensure complete dissolution. Store this stock solution at -20°C.[5]

  • Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 50, 100, 200 µg/mL) by serially diluting the stock solution with the mobile phase (initial composition).[9][12]

  • Calibration Curve: Inject each working standard solution into the HPLC system in triplicate. Construct a calibration curve by plotting the average peak area against the corresponding concentration.[7]

Protocol 2: Sample Preparation from Morus alba Root Bark

  • Material Processing: Dry the Morus alba root bark at 50-60°C until constant weight. Grind the dried material into a fine powder (approx. 30-40 mesh).[8]

  • Extraction:

    • Accurately weigh about 1.0 g of the powdered sample into a flask.

    • Add 50 mL of 80% ethanol (ethanol:water, 80:20 v/v).[8]

    • Perform extraction using either reflux extraction at 80°C for 2 hours or ultrasonic bath extraction for 30 minutes.[8][13][14]

  • Filtration and Concentration:

    • Allow the mixture to cool and then filter it through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator at 60°C to obtain the crude extract.[8]

  • Sample Solution for HPLC:

    • Accurately weigh a portion of the dried extract and redissolve it in methanol to a final concentration of approximately 1-2 mg/mL.[15]

    • Vortex and sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter (PTFE or PVDF) into an HPLC vial prior to injection.[9][16]

Overall Experimental Workflow

The following diagram illustrates the logical flow from sample preparation to final data analysis for the quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis & Data Processing start Start: Obtain Plant Material & this compound Standard powder Dry & Powder Plant Material start->powder prep_stock Prepare Standard Stock Solution (1 mg/mL) start->prep_stock extract Solvent Extraction (e.g., 80% Ethanol) powder->extract concentrate Filter & Concentrate Extract extract->concentrate prep_sample Dissolve Extract in Methanol concentrate->prep_sample filter_sample Filter (0.22 µm) into HPLC Vial prep_sample->filter_sample inject Inject Samples & Standards into HPLC System filter_sample->inject prep_cal Prepare Calibration Standards (5-200 µg/mL) prep_stock->prep_cal filter_std Filter Standards into HPLC Vials prep_cal->filter_std filter_std->inject acquire Acquire Chromatographic Data inject->acquire integrate Integrate Peak Areas acquire->integrate calibrate Generate Calibration Curve (R² ≥ 0.999) integrate->calibrate quantify Calculate this compound Concentration in Samples integrate->quantify calibrate->quantify report Report Results quantify->report

Fig 2. Experimental workflow for HPLC analysis of this compound.

References

Application Notes and Protocols for the Quantification of Sanggenon C in Botanical Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon C, a prenylated flavonoid found predominantly in the root bark of Morus species (white mulberry), has garnered significant interest within the scientific community.[1][2] This complex Diels-Alder type adduct exhibits a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] As research into its therapeutic potential intensifies, the need for accurate and reliable methods for its quantification in botanical extracts becomes paramount.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, a widely accessible and robust analytical technique. Additionally, an overview of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and UV-Visible Spectrophotometry methods are discussed for researchers with access to these technologies.

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant part, the specific Morus species, and the extraction method employed. The following tables summarize available quantitative data for this compound in various botanical extracts.

Botanical SourcePlant PartExtraction Solvent/MethodThis compound Concentration (% w/w of extract)Reference
Morus albaRoot BarkIsopropanol and Petroleum Ether (2:1)10.7% (in MA60 extract)[1]
Morus albaRoot Bark60% Ethanol1.0% (in MA21 extract)[5]
Morus albaRoot BarkMethanolNot explicitly quantified, but isolated[2]

Further research is required to quantify this compound in a wider variety of botanical matrices.

Experimental Protocols

Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from established methods for the analysis of flavonoids in Morus species and is optimized for the quantification of this compound.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard (purity ≥98%)

  • HPLC-grade acetonitrile, methanol, and formic acid

  • Ultrapure water

  • Syringe filters (0.45 µm)

2. Preparation of Standard Solutions

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

  • Grinding: Grind the dried botanical material (e.g., Morus root bark) into a fine powder.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of 80% methanol.

    • Sonicate for 30 minutes at room temperature.

    • Filter the extract through a Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue with another 50 mL of 80% methanol.

    • Combine the filtrates and evaporate to dryness under reduced pressure.

  • Sample Solution: Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL) and filter through a 0.45 µm syringe filter prior to HPLC analysis.

4. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 10-40% B

    • 10-25 min: 40-70% B

    • 25-30 min: 70-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 265 nm

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the percentage of this compound in the original botanical material.

Protocol 2: Overview of UPLC-MS/MS Method

For higher sensitivity and selectivity, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a powerful technique.

  • Sample Preparation: Similar to the HPLC-UV method.

  • Chromatography: Utilize a UPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) for faster and more efficient separation. A gradient elution with a mobile phase of 0.1% formic acid in water and acetonitrile is typically used.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification. The precursor ion and product ion transitions specific to this compound would need to be determined by infusing a standard solution.

Protocol 3: Overview of UV-Visible Spectrophotometry Method

UV-Visible spectrophotometry can be used for the determination of total flavonoid content, providing an estimation of the overall flavonoid concentration, including this compound.

  • Principle: This method is based on the formation of a colored complex between flavonoids and a chromogenic reagent, typically aluminum chloride.

  • Procedure:

    • Prepare a sample extract as described in the HPLC protocol.

    • To a known volume of the extract, add a solution of aluminum chloride.

    • After an incubation period, measure the absorbance at a specific wavelength (typically around 415 nm).

    • Quantify the total flavonoid content by comparing the absorbance to a calibration curve prepared with a standard flavonoid like quercetin or rutin.

  • Limitations: This method is not specific for this compound and will measure all flavonoids that react with the reagent.

Visualizations

This compound Quantification Workflow

SanggenonC_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Quantification plant_material Botanical Material (e.g., Morus Root Bark) grinding Grinding plant_material->grinding extraction Solvent Extraction grinding->extraction filtration Filtration & Concentration extraction->filtration sample_solution Sample Solution for Analysis filtration->sample_solution hplc HPLC-UV sample_solution->hplc Primary Method uplc_ms UPLC-MS/MS sample_solution->uplc_ms High Sensitivity uv_vis UV-Vis Spectrophotometry sample_solution->uv_vis Total Flavonoids calibration Calibration Curve Generation hplc->calibration uplc_ms->calibration uv_vis->calibration quantification Quantification of this compound calibration->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the quantification of this compound in botanical extracts.

This compound-Induced Apoptosis Signaling Pathway

SanggenonC_Apoptosis_Pathway cluster_cell Cancer Cell cluster_pathways Signaling Cascades cluster_outcome Cellular Outcome SanggenonC This compound ERK ERK Pathway SanggenonC->ERK inhibits MIB1 MIB1 SanggenonC->MIB1 inhibits Bcl2 Bcl-2 ERK->Bcl2 regulates DAPK1 DAPK1 MIB1->DAPK1 degrades Apoptosis Apoptosis DAPK1->Apoptosis promotes Caspases Caspase Cascade Bcl2->Caspases inhibits Caspases->Apoptosis executes

Caption: Simplified signaling pathway of this compound-induced apoptosis in cancer cells.

References

Application Notes and Protocols for In Vitro Evaluation of Sanggenon C Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon C is a flavonoid compound isolated from the root bark of Morus species, commonly known as mulberry.[1][2] This natural product has garnered significant interest in the scientific community due to its diverse pharmacological properties.[3] Preclinical studies have demonstrated its potential as an anticancer, anti-inflammatory, antioxidant, and tyrosinase inhibitory agent.[3][4] These activities are attributed to its ability to modulate various cellular signaling pathways, including the NF-κB, ERK, and mitochondrial apoptosis pathways.[4][5]

These application notes provide a comprehensive set of detailed protocols for in vitro assays to investigate and quantify the biological activities of this compound. The following sections include summaries of quantitative data, step-by-step experimental procedures, and diagrams of key signaling pathways to facilitate research and development of this compound as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of this compound across various assays. This data provides a reference for expected potency and can guide concentration selection for new experiments.

Table 1: Anticancer Activity of this compound

Cell LineAssayEndpointIC50 / Effective ConcentrationReference
HT-29 (Colon Cancer)Apoptosis Induction-10, 20, 40 µM[5]
HGC-27 (Gastric Cancer)Proliferation (MTT)IC509.129 µM[6]
AGS (Gastric Cancer)Proliferation (MTT)IC509.863 µM[6]
HT-29 (Colon Cancer)Proliferation (CCK-8)Significant inhibition10, 20, 40 µM (at 24, 48, 72h)[5]
LoVo (Colon Cancer)Proliferation (CCK-8)Significant inhibitionDose- and time-dependent[5]
SW480 (Colon Cancer)Proliferation (CCK-8)Significant inhibitionDose- and time-dependent[5]

Table 2: Anti-inflammatory Activity of this compound

Assay SystemEndpointIC50 / Effective ConcentrationReference
TNF-α-stimulated PMN-HSC AdhesionInhibition of AdhesionIC50: 27.29 nmol/L[7]
IL-1β-stimulated PMN-HSC AdhesionInhibition of AdhesionIC50: 54.45 nmol/L[7]
RAW264.7 cellsiNOS Expression Inhibition-[4]
TNF-α-stimulated VCAM-1 ExpressionInhibition of Expression-[4]
NF-κB ActivationInhibition-[4][7]

Table 3: Tyrosinase Inhibitory Activity of this compound

Enzyme SourceSubstrateEndpointIC50 / Effective ConcentrationReference
Mushroom TyrosinaseL-DOPAInhibitionPotent inhibitor (specific IC50 not provided in snippets)[8]

Experimental Protocols

I. Anticancer Activity Assays

This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.[7][9]

  • Materials:

    • Cancer cell line of interest (e.g., HT-29, HGC-27, AGS)

    • Complete cell culture medium

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Prepare serial dilutions of this compound in culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

    • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[5]

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[9]

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in cells by treating with various concentrations of this compound for a specified time.

    • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[3]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V-FITC fluorescence is typically detected in the FL1 channel (green), and PI fluorescence in the FL2 or FL3 channel (red).

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

  • Materials:

    • Treated and untreated cell lysates

    • Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

    • Luminometer or microplate reader capable of measuring luminescence

  • Procedure:

    • Seed cells in a white-walled 96-well plate and treat with this compound as desired.

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.

    • Mix the contents of the wells by gently shaking the plate.

    • Incubate at room temperature for 1 to 3 hours.

    • Measure the luminescence of each sample with a luminometer.

    • The luminescent signal is proportional to the amount of caspase activity.

II. Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

  • Materials:

    • RAW264.7 macrophage cell line

    • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for stimulation

    • This compound

    • Griess Reagent (1% sulfanilamide and 0.1% naphthylenediamine in 5% phosphoric acid)

    • Sodium nitrite (for standard curve)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Seed RAW264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 50 U/mL) in the presence of this compound for 24 hours.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Measure the absorbance at 550 nm.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

This protocol is designed to measure the adhesion of human polymorphonuclear leukocytes (PMNs) to human synovial cells (HSCs), a process relevant to inflammatory arthritis.

  • Materials:

    • Human Synovial Cells (HSCs)

    • Human Polymorphonuclear Leukocytes (PMNs), freshly isolated from healthy donors

    • Tumor Necrosis Factor-alpha (TNF-α)

    • This compound

    • Cell culture medium (e.g., RPMI-1640)

    • MTT solution

    • Solubilization solution

    • 96-well plate

  • Procedure:

    • Culture HSCs to confluence in a 96-well plate.

    • Treat the confluent HSC monolayer with TNF-α (e.g., 50 kU/L) in the presence or absence of various concentrations of this compound for 12 hours to induce the expression of adhesion molecules.[7]

    • Isolate PMNs from human peripheral blood.

    • After the 12-hour incubation, wash the HSCs to remove TNF-α and this compound.

    • Add a suspension of PMNs (e.g., 2 x 10⁵ cells/well) to each well containing the treated HSCs.

    • Allow the PMNs to adhere to the HSCs for 1 hour at 37°C.

    • Gently wash the wells three times with PBS to remove non-adherent PMNs.

    • Quantify the number of adherent PMNs using the MTT assay as described in the cell viability protocol. The amount of formazan produced is proportional to the number of adherent PMNs.

    • Calculate the percentage of adhesion inhibition compared to the TNF-α-stimulated control.

III. Antioxidant Activity Assays

This assay measures the ability of this compound to scavenge free radicals.[9]

  • Materials:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • This compound solutions at various concentrations

    • Methanol

    • Positive control (e.g., Ascorbic acid or Trolox)

    • 96-well plate or spectrophotometer cuvettes

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm.

    • In a 96-well plate, add 100 µL of various concentrations of this compound or the positive control.

    • Add 100 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

This assay measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[5]

  • Materials:

    • FRAP reagent: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[2]

    • This compound solutions at various concentrations

    • Ferrous sulfate (FeSO₄) or Trolox for standard curve

    • 96-well plate

    • Microplate reader

  • Procedure:

    • Prepare the FRAP reagent fresh on the day of use and warm it to 37°C.[5]

    • Add 20 µL of the sample or standard to a well in a 96-well plate.[2]

    • Add 150 µL of the pre-warmed FRAP reagent to each well.[2]

    • Incubate at 37°C for 4 minutes.[5]

    • Measure the absorbance at 593 nm.[2]

    • The antioxidant capacity is determined by comparing the absorbance of the sample with that of the ferrous sulfate or Trolox standard curve.

IV. Tyrosinase Inhibition Assay

This assay determines the ability of this compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

  • Materials:

    • Mushroom tyrosinase (e.g., 1000 U/mL)

    • L-DOPA (e.g., 0.85 mM) or L-Tyrosine as the substrate

    • Phosphate buffer (e.g., 0.1 M, pH 6.8)

    • This compound solutions at various concentrations

    • Positive control (e.g., Kojic acid)

    • 96-well plate

    • Microplate reader

  • Procedure:

    • In a 96-well plate, add 20 µL of mushroom tyrosinase, 100 µL of phosphate buffer, and 60 µL of the this compound solution or positive control.

    • Pre-incubate the mixture for 10 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of the L-DOPA or L-Tyrosine substrate solution.

    • Incubate at 25°C for 10-20 minutes.

    • Measure the formation of dopachrome by reading the absorbance at 475-490 nm.

    • The percent inhibition of tyrosinase activity is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • Determine the IC50 value for tyrosinase inhibition.

Signaling Pathway and Experimental Workflow Diagrams

SanggenonC_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SanggenonC This compound IKK IKK Complex SanggenonC->IKK Inhibits NFkB NF-κB (p65/p50) SanggenonC->NFkB Inhibits Translocation TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB/IκBα (Inactive) Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, VCAM-1) NFkB->Gene_Expression Induces NFkB_IkBa->NFkB Releases

Caption: this compound inhibits the NF-κB signaling pathway.

SanggenonC_ERK_Pathway SanggenonC This compound ERK p-ERK SanggenonC->ERK Downregulates GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound blocks the ERK signaling pathway in cancer cells.

SanggenonC_Apoptosis_Pathway SanggenonC This compound ROS Increased ROS SanggenonC->ROS Bcl2 Bcl-2 SanggenonC->Bcl2 Decreases Mitochondrion Mitochondrion ROS->Mitochondrion Induces MMP CytC Cytochrome c Mitochondrion->CytC Releases Bcl2->Mitochondrion Inhibits Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by this compound.

References

Application Notes and Protocols for the Administration of Sanggenon C in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon C, a Diels-Alder type adduct flavonoid isolated from the root bark of Morus alba, has demonstrated a range of promising biological activities, including anticancer, anti-inflammatory, and cardioprotective effects in preclinical studies. The effective translation of these findings into further development necessitates a thorough understanding of its behavior in vivo, particularly concerning its routes of administration and resulting pharmacokinetic profiles. These application notes provide a summary of the available information on the administration of this compound in preclinical animal models, along with detailed protocols for its preparation and administration via intraperitoneal and oral routes. Due to a lack of specific published pharmacokinetic data for this compound, this document also provides context from structurally related compounds to guide future studies.

Data Presentation: Administration and Efficacy of this compound

Administration RouteAnimal ModelDosage RegimenFormulationObserved EfficacyCitation
IntraperitonealNude mice bearing AGS tumor xenografts10, 20 mg/kg/day for 21 days10% DMSO, 90% (20% SBE-β-CD in saline)Suppressed tumor burden, downregulated p-ERK expression[1][2]
IntraperitonealMice with aortic banding-induced cardiac hypertrophy10, 20 mg/kg/day for 3 weeks10% DMSO, 90% (20% SBE-β-CD in saline)Improved impaired cardiac function, protected against cardiac hypertrophy[1][2]
OralNot specifiedNot specifiedNot specifiedLow in vivo bioavailability and low plasma/tissue concentration reported[3]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of this compound in Mice

This protocol is designed for the administration of this compound to mice for efficacy studies, based on published methodologies.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation of the Vehicle (20% SBE-β-CD in Saline):

    • Weigh the required amount of SBE-β-CD.

    • Dissolve the SBE-β-CD in sterile saline to a final concentration of 20% (w/v).

    • Ensure complete dissolution by vortexing. Gentle heating or sonication may be used if necessary.

    • Sterile filter the solution through a 0.22 µm filter.

  • Preparation of this compound Formulation:

    • Weigh the required amount of this compound based on the desired dosage and the number of animals.

    • Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2 mg/mL in the injection solution, a 20 mg/mL stock in DMSO can be prepared.

    • In a sterile microcentrifuge tube, add 1 part of the this compound stock solution in DMSO.

    • Add 9 parts of the 20% SBE-β-CD in saline vehicle to the DMSO stock solution.

    • Vortex the mixture thoroughly to ensure a clear and homogenous solution. The final concentration of DMSO should be 10%.

  • Animal Dosing:

    • Accurately weigh each mouse to determine the precise volume of the this compound formulation to be administered. The injection volume is typically 10 mL/kg body weight.

    • Restrain the mouse appropriately.

    • Administer the formulation via intraperitoneal injection into the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

    • Monitor the animals for any adverse reactions post-injection.

Protocol 2: Oral Gavage Administration of this compound in Rodents

Given the reported low oral bioavailability of this compound, this protocol provides a general method for its administration via oral gavage, which is a common technique in preclinical studies.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water, corn oil, or the DMSO/SBE-β-CD formulation described in Protocol 1, if suitable for oral administration)

  • Sterile water or saline

  • Sterile syringes (1 mL)

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal)

  • Analytical balance

  • Homogenizer or sonicator

Procedure:

  • Preparation of this compound Formulation:

    • Weigh the required amount of this compound.

    • Suspend or dissolve this compound in the chosen vehicle at the desired concentration. Homogenization or sonication may be necessary to achieve a uniform suspension.

    • Ensure the formulation is stable for the duration of the experiment.

  • Animal Dosing:

    • Fast the animals overnight (with access to water) to ensure an empty stomach, which can improve absorption consistency.

    • Weigh each animal immediately before dosing.

    • Gently restrain the animal.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the length of the gavage needle to be inserted.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the this compound formulation slowly. The typical administration volume for mice is 5-10 mL/kg and for rats is 5-10 mL/kg.

    • Withdraw the gavage needle gently.

    • Return the animal to its cage and provide access to food and water.

    • Monitor the animal for any signs of distress or injury.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_administration Administration cluster_analysis Pharmacokinetic/Efficacy Analysis weigh_sc Weigh this compound dissolve_dmso Dissolve in DMSO (10% final) weigh_sc->dissolve_dmso mix Mix DMSO stock with vehicle dissolve_dmso->mix prepare_vehicle Prepare 20% SBE-β-CD in Saline prepare_vehicle->mix weigh_animal Weigh Animal mix->weigh_animal calculate_dose Calculate Dose Volume weigh_animal->calculate_dose administer Administer calculate_dose->administer collect_samples Collect Blood/Tissue Samples administer->collect_samples analyze_samples Analyze Samples (e.g., LC-MS/MS) collect_samples->analyze_samples pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis analyze_samples->pk_pd_analysis

Caption: Experimental workflow for in vivo administration and analysis of this compound.

signaling_pathway cluster_cell Cancer Cell ERK ERK pERK p-ERK (Active) ERK->pERK Proliferation Tumor Growth & Proliferation pERK->Proliferation SanggenonC This compound SanggenonC->pERK Inhibits

Caption: Proposed mechanism of this compound's anti-tumor activity via inhibition of the ERK signaling pathway.

Discussion and Future Directions

The available data indicates that this compound can be effectively administered intraperitoneally in preclinical models to achieve therapeutic effects. The provided formulation using DMSO and SBE-β-CD appears suitable for solubilizing this hydrophobic compound for in vivo use. However, the development of this compound as a therapeutic agent is significantly hampered by the lack of comprehensive pharmacokinetic data.

Future research should prioritize the following:

  • Pharmacokinetic Profiling: Conduct thorough pharmacokinetic studies in relevant animal models (e.g., mice, rats) following intravenous, intraperitoneal, and oral administration. This will allow for the determination of key parameters such as Cmax, Tmax, AUC, half-life, and absolute bioavailability.

  • Bioanalytical Method Development: Develop and validate a sensitive and specific bioanalytical method, likely using LC-MS/MS, for the quantification of this compound and its potential metabolites in biological matrices.

  • Formulation Optimization: Explore alternative formulations to improve the oral bioavailability of this compound, which is currently presumed to be low. Strategies such as nanoformulations, amorphous solid dispersions, or lipid-based delivery systems could be investigated.

By addressing these knowledge gaps, a more complete understanding of the in vivo disposition of this compound can be achieved, which is crucial for its continued preclinical and potential clinical development.

References

Application of Sanggenon C in Gastric Cancer Cell Line Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sanggenon C, a flavonoid compound extracted from the root bark of the white mulberry (Morus alba), has demonstrated significant anti-tumor properties.[1][2][3][4] Emerging research highlights its potential as a therapeutic agent against gastric cancer. Studies on human gastric cancer (GC) cell lines have shown that this compound can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis.[1][2][3][4] Mechanistically, its action is primarily attributed to the blockade of the extracellular regulated protein kinases (ERK) signaling pathway, which in turn inhibits mitochondrial fission, a critical process in cancer cell survival and proliferation.[1][2][3][4] This document provides a detailed overview of the application of this compound in gastric cancer cell line studies, including quantitative data, experimental protocols, and visual representations of the underlying molecular mechanisms.

Quantitative Data Summary

The anti-cancer effects of this compound on human gastric cancer cell lines have been quantified in several key studies. The following tables summarize the critical data for easy comparison.

Table 1: IC50 Values of this compound in Gastric Cancer Cell Lines

Cell LineIC50 Value (μM)Incubation Time (hours)
HGC-279.12924
AGS9.86324
Data sourced from MedChemExpress, citing Chen, et al. (2022).[5]

Table 2: Effect of this compound on Apoptosis in Gastric Cancer Cell Lines

Cell LineTreatment Concentration (μM)Incubation Time (hours)Apoptotic Cells (%) - ControlApoptotic Cells (%) - TreatedFold Increase in Apoptosis
HGC-276, 8, 10247.3Up to 24.8~3.4
AGS6, 8, 10244.6Up to 15.1~3.3
Data represents a dose-dependent induction of apoptosis.[5]

Table 3: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cell Lines

Cell LineTreatment Concentration (μM)Incubation Time (hours)Effect on Cell Cycle
HGC-276, 8, 1024Increased proportion of cells in G0/G1 phase
AGS6, 8, 1024Increased proportion of cells in G0/G1 phase
This cell cycle arrest is accompanied by a decrease in the levels of CDK4 and cyclin D1.[5]

Signaling Pathway

This compound exerts its anti-tumor effects in gastric cancer cells primarily through the inhibition of the ERK signaling pathway. This leads to a cascade of events culminating in mitochondrial dysfunction and apoptosis.

SanggenonC This compound ERK p-ERK SanggenonC->ERK Inhibits Drp1 Drp1 ERK->Drp1 Activates MitoFission Mitochondrial Fission Drp1->MitoFission Drp1->MitoFission Mediates MitoDysfunction Mitochondrial Dysfunction MitoFission->MitoDysfunction Apoptosis Apoptosis MitoDysfunction->Apoptosis

Caption: this compound inhibits the ERK/Drp1 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the study of this compound's effects on gastric cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Workflow:

cluster_workflow MTT Assay Workflow CellSeeding 1. Seed GC cells (HGC-27, AGS) Treatment 2. Treat with this compound (4-12 µM for 24h) CellSeeding->Treatment MTT_Add 3. Add MTT solution Treatment->MTT_Add Incubation 4. Incubate (37°C, 4h) MTT_Add->Incubation Solubilization 5. Add DMSO to solubilize formazan Incubation->Solubilization Absorbance 6. Measure absorbance (490 nm) Solubilization->Absorbance

Caption: Workflow for determining cell viability using MTT assay.

Protocol:

  • Cell Seeding: Seed human gastric cancer cells (HGC-27 and AGS) into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 4, 6, 8, 10, 12 μM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.

Apoptosis Analysis (Flow Cytometry with Annexin V-FITC/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells following treatment with this compound.

Protocol:

  • Cell Culture and Treatment: Culture HGC-27 and AGS cells and treat them with different concentrations of this compound (e.g., 6, 8, 10 μM) for 24 hours.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells. Quantify the percentage of apoptotic cells.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on the cell cycle distribution of gastric cancer cells.

Protocol:

  • Cell Treatment: Treat HGC-27 and AGS cells with this compound (e.g., 6, 8, 10 μM) for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.

Western Blot Analysis

This protocol is used to detect the expression levels of key proteins in the signaling pathways affected by this compound.

Protocol:

  • Protein Extraction: Treat cells with this compound (e.g., 6, 8, 10 μM) for 24 hours. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-ERK, ERK, CDK4, Cyclin D1, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound demonstrates promising anti-cancer activity in gastric cancer cell lines by inhibiting proliferation, inducing G0/G1 cell cycle arrest, and promoting apoptosis.[1][2][3][4] Its mechanism of action is centered on the inhibition of the ERK signaling pathway, which subsequently affects mitochondrial dynamics.[1][2][3][4] The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in gastric cancer. Further studies could explore its efficacy in combination with existing chemotherapeutic agents and delve deeper into its effects on other relevant signaling pathways in gastric carcinogenesis.

References

Utilizing Sanggenon C as a Potent Anti-inflammatory Research Tool: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon C, a natural flavonoid isolated from the root bark of Morus alba, has demonstrated significant anti-inflammatory properties, positioning it as a valuable tool for immunological and pharmacological research. This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory effects of this compound. It includes a summary of its known mechanisms of action, quantitative data on its inhibitory effects on key inflammatory mediators, and step-by-step procedures for relevant in vitro assays. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its application in anti-inflammatory research.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a cornerstone of drug discovery. This compound has emerged as a promising natural compound with potent anti-inflammatory activities.[1][2] Its multifaceted mechanism of action, primarily centered on the inhibition of the NF-κB signaling pathway, makes it an excellent candidate for studying inflammatory processes and for the development of new therapeutic strategies.[3][4][5]

Mechanism of Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and inflammatory mediators:

  • Inhibition of the NF-κB Pathway: this compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes.[3][4][5] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[3][4]

  • Suppression of Pro-inflammatory Mediators: By inhibiting NF-κB, this compound downregulates the expression and production of key inflammatory molecules, including:

    • Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide (NO): this compound significantly inhibits the production of NO, a potent inflammatory mediator, by suppressing the expression of iNOS.[1][3][4][5]

    • Cyclooxygenase-2 (COX-2) and Prostaglandin E2 (PGE2): It also reduces the levels of PGE2, a key mediator of pain and inflammation, by inhibiting the expression of COX-2.[3]

    • Pro-inflammatory Cytokines: this compound has been shown to decrease the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[6]

  • Modulation of MAPK and Other Signaling Pathways: Emerging evidence suggests that this compound may also influence other signaling cascades involved in inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and RhoA-ROCK pathways.[7]

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and related compounds.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound and Related Compounds

MediatorCell LineInducerCompoundConcentration% Inhibition / IC50Reference
NO ProductionRAW 264.7LPSThis compound10 µMStrong Inhibition[3][5]
NO ProductionRAW 264.7LPSThis compound1 µMStrong Inhibition[3][5]
PMN Adhesion to HSCPrimary Human CellsTNF-αThis compound-IC50: 27.29 nmol/L[8]
PMN Adhesion to HSCPrimary Human CellsIL-1βThis compound-IC50: 54.45 nmol/L[8]
PGE2 ProductionRAW 264.7LPSSanggenon A10 µM~60%[3]
TNF-α ProductionRAW 264.7LPSSanggenon A10 µM~50%[3]
IL-6 ProductionRAW 264.7LPSSanggenon A10 µM~70%[3]

Mandatory Visualizations

SanggenonC_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Degrades & Releases NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IKK_complex Inhibited by This compound SanggenonC This compound SanggenonC->IKK_complex DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription

Caption: NF-κB signaling pathway inhibition by this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., RAW 264.7 macrophages) pretreatment 3. Pre-treatment (Incubate cells with this compound) cell_culture->pretreatment sanggenon_c_prep 2. This compound Preparation (Stock solution in DMSO) sanggenon_c_prep->pretreatment stimulation 4. Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation no_assay 5a. Nitric Oxide Assay (Griess Reagent) stimulation->no_assay cytokine_assay 5b. Cytokine Measurement (ELISA for TNF-α, IL-6) stimulation->cytokine_assay western_blot 5c. Protein Expression (Western Blot for iNOS, COX-2) stimulation->western_blot nfkb_assay 5d. NF-κB Activation (EMSA or Reporter Assay) stimulation->nfkb_assay data_analysis 6. Data Analysis (Calculate IC50, % inhibition) no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis nfkb_assay->data_analysis

Caption: General experimental workflow for studying this compound.

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (NaNO2) standard

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Pre-treatment with this compound: Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25 µM) in complete DMEM. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (DMEM with 0.1% DMSO). Incubate for 1-2 hours.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to the appropriate wells. Include a negative control (cells with medium only) and a positive control (cells with LPS and vehicle).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay: a. Prepare a standard curve of NaNO2 (0-100 µM) in DMEM. b. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in the samples using the NaNO2 standard curve. Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.

Protocol 2: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA

Objective: To determine the effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 macrophages.

Materials:

  • Cell culture reagents and plates (as in Protocol 1)

  • This compound and LPS

  • Mouse TNF-α and IL-6 ELISA kits

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 1.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits. This typically involves: a. Coating a 96-well plate with the capture antibody. b. Adding standards and samples (cell culture supernatants). c. Adding the detection antibody. d. Adding the enzyme conjugate (e.g., streptavidin-HRP). e. Adding the substrate solution and stopping the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Data Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples from the standard curves. Determine the percentage inhibition of cytokine production by this compound.

Protocol 3: Western Blot Analysis of iNOS and COX-2 Expression

Objective: To assess the effect of this compound on the protein expression levels of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • 6-well cell culture plates

  • Cell culture reagents, this compound, and LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS as described in Protocol 1 (adjust volumes accordingly). Incubate for 12-24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against iNOS, COX-2, or β-actin (loading control) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the expression of iNOS and COX-2 to the β-actin loading control.

Conclusion

This compound is a potent anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the NF-κB pathway. The protocols provided herein offer a robust framework for researchers to investigate and quantify the anti-inflammatory effects of this compound in a laboratory setting. Its multifaceted inhibitory profile on key pro-inflammatory mediators makes it an invaluable tool for dissecting the complexities of inflammatory signaling and for the preclinical evaluation of novel anti-inflammatory therapeutics. Further research is warranted to explore its effects on other inflammatory pathways, such as the JAK/STAT pathway, and to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Testing the Anti-Enterococcal Activity of Sanggenon C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the anti-enterococcal activity of Sanggenon C, a natural flavonoid compound isolated from the root bark of Morus alba. The following sections detail the necessary materials, step-by-step procedures, and data interpretation for key in vitro assays to characterize the antibacterial efficacy of this promising compound against Enterococcus species, a group of clinically important and often multidrug-resistant bacteria.

Quantitative Data Summary

This compound has been identified as a potent anti-enterococcal agent.[1][2] The primary quantitative data available for its activity is the Minimum Inhibitory Concentration (MIC). Further quantitative data for Minimum Bactericidal Concentration (MBC), time-kill kinetics, and biofilm inhibition can be generated using the protocols outlined in this document.

Table 1: In Vitro Anti-Enterococcal Activity of this compound

AssayEnterococcus SpeciesResultReference
Minimum Inhibitory Concentration (MIC)E. faecalis, E. faecium3.125 µM[1][2]

Experimental Protocols

The following protocols are adapted from standard methodologies for antimicrobial susceptibility testing and are suitable for evaluating the anti-enterococcal activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of this compound that visibly inhibits the growth of Enterococcus species.

Materials:

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Enterococcus species (e.g., E. faecalis, E. faecium)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Protocol:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the Enterococcus strain.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 37°C with agitation until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix well by pipetting up and down.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

    • Include a growth control (wells with bacteria and CAMHB, but no this compound) and a sterility control (wells with CAMHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes

  • Incubator (37°C)

Protocol:

  • Subculturing from MIC wells:

    • From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-20 µL aliquot.

    • Spot-inoculate the aliquot onto a TSA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the TSA plates at 37°C for 24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Time-Kill Assay

This assay evaluates the rate at which this compound kills an Enterococcus strain over time.

Materials:

  • This compound

  • Enterococcus species

  • CAMHB

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • TSA plates

  • Sterile saline or PBS

Protocol:

  • Preparation:

    • Prepare a bacterial inoculum in CAMHB adjusted to a 0.5 McFarland standard and then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Prepare tubes with CAMHB containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto TSA plates.

    • Incubate the plates at 37°C for 24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Biofilm Inhibition and Disruption Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to prevent biofilm formation and to disrupt pre-formed biofilms.

Materials:

  • This compound

  • Enterococcus species

  • Tryptic Soy Broth supplemented with 1% glucose (TSBg)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Glacial Acetic Acid (33%)

  • Plate reader (OD at 570 nm)

Protocol for Biofilm Inhibition:

  • Preparation:

    • Prepare a bacterial suspension in TSBg as described for the MIC assay.

    • In a 96-well plate, prepare serial dilutions of this compound in TSBg.

  • Inoculation and Incubation:

    • Add the bacterial suspension to each well. Include a growth control (bacteria and TSBg) and a negative control (TSBg only).

    • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Staining and Quantification:

    • Gently discard the planktonic cells and wash the wells twice with sterile PBS.

    • Air-dry the plate.

    • Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells three times with PBS.

    • Add 200 µL of 95% ethanol or 33% glacial acetic acid to each well to solubilize the bound dye.

    • Measure the absorbance at 570 nm using a plate reader.

Protocol for Biofilm Disruption:

  • Biofilm Formation:

    • Add the bacterial suspension in TSBg to the wells of a 96-well plate.

    • Incubate at 37°C for 24-48 hours to allow biofilm formation.

  • Treatment:

    • Discard the planktonic cells and wash the wells with PBS.

    • Add fresh TSBg containing serial dilutions of this compound to the wells with the pre-formed biofilms.

    • Incubate for another 24 hours at 37°C.

  • Staining and Quantification:

    • Follow the staining and quantification steps as described in the biofilm inhibition protocol.

Visualization of Workflows and Potential Mechanisms

Experimental Workflows

Experimental_Workflow_MIC_MBC MIC and MBC Determination Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination A Prepare Enterococcus Inoculum C Inoculate Plate with Bacteria A->C B Serial Dilution of this compound in 96-well Plate B->C D Incubate at 37°C for 18-24h C->D E Visually Assess for Growth Inhibition D->E F Determine MIC E->F G Select Wells with No Visible Growth (≥MIC) F->G Proceed to MBC H Plate Aliquots onto Agar Plates G->H I Incubate at 37°C for 24h H->I J Count Colonies I->J K Determine MBC (≥99.9% killing) J->K

Caption: Workflow for MIC and MBC determination.

Experimental_Workflow_Biofilm Biofilm Inhibition/Disruption Assay Workflow cluster_Inhibition Biofilm Inhibition cluster_Disruption Biofilm Disruption A Prepare Bacterial Suspension & this compound Dilutions B Co-incubate in 96-well Plate for 24-48h E Wash to Remove Planktonic Cells B->E C Grow Biofilm in 96-well Plate for 24-48h D Treat with this compound Dilutions for 24h D->E F Stain with Crystal Violet E->F G Wash to Remove Excess Stain F->G H Solubilize Bound Stain G->H I Measure Absorbance (OD570) H->I Mechanism_of_Action Potential Antibacterial Mechanisms of this compound cluster_CellEnvelope Cell Envelope Disruption cluster_Intracellular Intracellular Targets SanggenonC This compound Membrane Cell Membrane Damage (Disruption of phospholipid bilayer) SanggenonC->Membrane DNAgyrase Inhibition of DNA Gyrase SanggenonC->DNAgyrase Topoisomerase Inhibition of Topoisomerase SanggenonC->Topoisomerase ATPsynthase Inhibition of ATP Synthase SanggenonC->ATPsynthase Permeability Increased Membrane Permeability Membrane->Permeability BacterialDeath Bacterial Cell Death Permeability->BacterialDeath DNAgyrase->BacterialDeath Topoisomerase->BacterialDeath ATPsynthase->BacterialDeath

References

Sanggenon C: Application Notes and Protocols for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sanggenon C, a natural flavonoid isolated from the root bark of Morus species, has demonstrated significant potential as a therapeutic agent in preclinical studies.[1][2] Its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and cardioprotective effects, make it a compelling candidate for further drug development.[3][4] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic utility of this compound. The information compiled herein is based on published literature and aims to facilitate the design and execution of experiments to explore its mechanisms of action and evaluate its efficacy.

Therapeutic Potential and Mechanisms of Action

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Its primary areas of therapeutic interest include:

  • Oncology: this compound induces apoptosis in various cancer cell lines, including colon and gastric cancer.[1][3][4] This is achieved through the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression, leading to increased reactive oxygen species (ROS) generation and activation of the mitochondrial apoptosis pathway.[1][4] Furthermore, it has been shown to block the ERK signaling pathway, which is crucial for cancer cell proliferation and survival.[3]

  • Inflammation: The compound exhibits potent anti-inflammatory properties by suppressing the NF-κB signaling pathway.[3][5] This leads to a reduction in the expression of pro-inflammatory mediators such as iNOS, TNF-α, and vascular cell adhesion molecule-1 (VCAM-1).[3][5]

  • Cardioprotection: this compound has shown protective effects against cardiac hypertrophy and fibrosis by suppressing the calcineurin/NFAT2 pathway.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies on this compound, providing a reference for its effective concentrations and observed effects.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineAssayConcentration RangeKey FindingsReference
HT-29 (Colon)CCK-810, 20, 40 µMDose-dependent inhibition of proliferation and induction of apoptosis.[1][1]
LoVo (Colon)CCK-85 - 80 µMSignificant inhibition of proliferation.[1][4][1][4]
SW480 (Colon)CCK-85 - 80 µMInhibition of proliferation.[1][4][1][4]
HGC-27 (Gastric)Proliferation Assay4 - 12 µMIC50 of 9.129 µM.[6][6]
AGS (Gastric)Proliferation Assay4 - 12 µMIC50 of 9.863 µM.[6][6]
HGC-27, AGSApoptosis Assay6, 8, 10 µMDose-dependent increase in apoptosis.[6][6]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosageKey FindingsReference
Nude MiceColon Cancer XenograftNot SpecifiedSuppressed tumor growth and enhanced apoptosis.[1][1]
Nude MiceGastric Cancer Xenograft10, 20 mg/kg/day (i.p.)Suppressed tumor burden and downregulated p-ERK expression.[3][6][3][6]
Male C57/BL6 MiceCardiac Hypertrophy10, 20 mg/kg/day (i.p.)Prevented ventricular dysfunction.[6][6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its preclinical evaluation.

SanggenonC_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anti-Cancer Pathways cluster_erk ERK Pathway cluster_apoptosis Mitochondrial Apoptosis Pathway TNFa TNF-α NFkB NF-κB TNFa->NFkB SanggenonC1 This compound SanggenonC1->NFkB Inhibits iNOS iNOS NFkB->iNOS VCAM1 VCAM-1 NFkB->VCAM1 Inflammation Inflammation iNOS->Inflammation VCAM1->Inflammation SanggenonC2 This compound ERK ERK SanggenonC2->ERK Inhibits Proliferation Cell Proliferation ERK->Proliferation SanggenonC3 This compound iNOS_apoptosis iNOS SanggenonC3->iNOS_apoptosis Inhibits ROS ROS SanggenonC3->ROS Increases Bcl2 Bcl-2 SanggenonC3->Bcl2 Decreases NO NO iNOS_apoptosis->NO Mitochondria Mitochondria NO->Mitochondria Inhibits ROS->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Bcl2->Mitochondria Inhibits Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Signaling pathways modulated by this compound.

preclinical_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture 1. Cell Culture (e.g., HT-29, HGC-27) treatment 2. This compound Treatment (Dose- and time-response) cell_culture->treatment viability 3. Cell Viability Assay (CCK-8) treatment->viability apoptosis 4. Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis western_blot 5. Western Blot Analysis (Key signaling proteins) treatment->western_blot xenograft 6. Xenograft Model Development (e.g., Nude mice) viability->xenograft Promising results lead to in vivo studies in_vivo_treatment 7. This compound Administration (e.g., i.p. injection) xenograft->in_vivo_treatment tumor_monitoring 8. Tumor Growth Monitoring in_vivo_treatment->tumor_monitoring ex_vivo_analysis 9. Ex Vivo Analysis (Immunohistochemistry, Western Blot) tumor_monitoring->ex_vivo_analysis

Caption: Preclinical evaluation workflow for this compound.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cell Counting Kit-8 (CCK-8)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours in a humidified incubator.

  • Add various concentrations of this compound (e.g., 5, 10, 20, 40, 80 µM) to the wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours in the incubator.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is for detecting the expression levels of specific proteins in key signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-iNOS, anti-Bcl-2, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., BALB/c-nu/nu nude mice)

  • Cancer cells (e.g., HT-29, AGS)

  • Matrigel (optional)

  • This compound solution for injection

  • Calipers

Procedure:

  • Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 10 or 20 mg/kg/day via intraperitoneal injection) or vehicle control.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

This compound is a promising natural compound with multifaceted therapeutic potential. The protocols and data presented in these application notes provide a foundation for researchers to further investigate its mechanisms of action and advance its development as a potential therapeutic agent for cancer, inflammatory diseases, and cardiovascular conditions. Rigorous and standardized experimental procedures are crucial for generating reproducible data and accelerating the translation of these preclinical findings into clinical applications.

References

Application Notes and Protocols: Sanggenon C as a Calcineurin/NFAT2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed information and experimental protocols for researchers, scientists, and drug development professionals interested in the use of Sanggenon C as an inhibitor of the calcineurin/NFAT2 signaling pathway.

Introduction

This compound is a flavonoid compound isolated from the root bark of Morus alba L. (white mulberry). It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects.[1] Notably, recent studies have highlighted its potent inhibitory effects on the calcineurin/NFAT2 signaling pathway, suggesting its therapeutic potential in conditions such as cardiac hypertrophy.[1][2]

Mechanism of Action

The primary mechanism by which this compound exerts its effects on the calcineurin/NFAT2 pathway involves the suppression of calcineurin activity. Calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase, plays a crucial role in the activation of the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.[3]

Under conditions of cellular stress, such as in cardiac hypertrophy, increased intracellular calcium levels activate calcineurin. Activated calcineurin then dephosphorylates NFAT proteins, leading to their translocation from the cytoplasm to the nucleus. In the nucleus, NFAT2, in conjunction with other transcription factors, binds to target gene promoters, initiating the transcription of genes involved in hypertrophic growth.

This compound has been shown to reduce the expression of calcineurin and inhibit the dephosphorylation and subsequent nuclear translocation of NFAT2.[1] This leads to the downregulation of hypertrophic marker genes and a reduction in the pathological cellular changes associated with conditions like cardiac hypertrophy.

Quantitative Data

The following tables summarize the quantitative data from key experiments investigating the effects of this compound on the calcineurin/NFAT2 pathway.

Table 1: In Vitro Effects of this compound on NFAT2 Nuclear Translocation in H9c2 Cardiomyocytes

Treatment GroupThis compound Concentration (µM)StimulusObservationReference
Control0NonePredominantly cytoplasmic NFAT2
PE-Stimulated050 µM Phenylephrine (PE)Increased nuclear translocation of NFAT2
This compound + PE150 µM PEInhibition of PE-induced NFAT2 nuclear translocation
This compound + PE1050 µM PEStronger inhibition of PE-induced NFAT2 nuclear translocation

Table 2: In Vivo Effects of this compound on Cardiac Hypertrophy and Calcineurin/NFAT2 Pathway in a Mouse Model of Aortic Banding (AB)

Treatment GroupThis compound Dosage (mg/kg/day)ParameterObservationReference
ShamVehicleCalcineurin Protein ExpressionBaseline level[1]
AB + VehicleVehicleCalcineurin Protein ExpressionSignificantly increased[1]
AB + this compound10Calcineurin Protein ExpressionSignificantly reduced compared to AB + Vehicle[1]
AB + this compound20Calcineurin Protein ExpressionSignificantly reduced compared to AB + Vehicle[1]
ShamVehiclep-NFAT2 / Total NFAT2 RatioBaseline level[1]
AB + VehicleVehiclep-NFAT2 / Total NFAT2 RatioSignificantly decreased (indicating dephosphorylation)[1]
AB + this compound10p-NFAT2 / Total NFAT2 RatioSignificantly increased compared to AB + Vehicle[1]
AB + this compound20p-NFAT2 / Total NFAT2 RatioSignificantly increased compared to AB + Vehicle[1]

Experimental Protocols

In Vitro Inhibition of NFAT2 Nuclear Translocation in H9c2 Cells

This protocol describes how to assess the inhibitory effect of this compound on phenylephrine (PE)-induced NFAT2 nuclear translocation in H9c2 rat cardiomyocyte cell line.

Materials:

  • H9c2 cells (ATCC)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (MedChemExpress or other supplier)

  • Phenylephrine (PE) (Sigma-Aldrich)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody: anti-NFAT2 (e.g., Santa Cruz Biotechnology)

  • Secondary antibody: fluorescently-labeled anti-rabbit IgG (e.g., Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Protocol:

  • Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed H9c2 cells onto glass coverslips in 24-well plates at a density that allows for 70-80% confluency on the day of the experiment.

  • Treatment:

    • Starve the cells in serum-free DMEM for 12-24 hours before treatment.

    • Pre-treat the cells with desired concentrations of this compound (e.g., 1 µM and 10 µM) for 1-2 hours.

    • Induce hypertrophy by adding phenylephrine (PE) to a final concentration of 50 µM for 24 hours. Include appropriate controls (untreated, PE only).

  • Immunofluorescence Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific binding with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-NFAT2 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash twice with PBS.

  • Imaging: Mount the coverslips onto microscope slides using mounting medium. Visualize and capture images using a fluorescence microscope. Analyze the subcellular localization of NFAT2.

In Vivo Inhibition of Calcineurin/NFAT2 Pathway in a Mouse Model of Cardiac Hypertrophy

This protocol outlines the induction of cardiac hypertrophy in mice via aortic banding (AB) and the subsequent treatment with this compound to evaluate its inhibitory effects on the calcineurin/NFAT2 pathway.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for thoracic surgery

  • Suture material (e.g., 7-0 silk)

  • A blunted 27-gauge needle

  • This compound

  • Vehicle (e.g., saline with 0.5% DMSO)

  • Equipment for echocardiography and hemodynamic measurements

  • Reagents for Western blotting

Protocol:

  • Aortic Banding (AB) Surgery:

    • Anesthetize the mouse and place it in a supine position.

    • Perform a thoracotomy to expose the aortic arch.

    • Pass a 7-0 silk suture under the transverse aorta between the innominate and left carotid arteries.

    • Place a blunted 27-gauge needle parallel to the aorta.

    • Tie the suture snugly around the aorta and the needle.

    • Quickly remove the needle to create a constriction.

    • Close the chest and allow the mouse to recover.

    • Sham-operated mice undergo the same procedure without the ligation.

  • This compound Treatment:

    • One week after AB surgery, divide the mice into treatment groups (Sham + Vehicle, AB + Vehicle, AB + this compound 10 mg/kg, AB + this compound 20 mg/kg).

    • Administer this compound or vehicle daily via intraperitoneal injection for 3 weeks.

  • Functional Assessment: At the end of the treatment period, perform echocardiography and hemodynamic measurements to assess cardiac function.

  • Tissue Collection and Western Blot Analysis:

    • Euthanize the mice and excise the hearts.

    • Isolate protein from the left ventricular tissue.

    • Perform Western blotting to determine the protein expression levels of calcineurin, phosphorylated NFAT2 (p-NFAT2), and total NFAT2.

    • Use appropriate primary and secondary antibodies.

    • Quantify the band intensities to determine relative protein expression.

Visualizations

Calcineurin_NFAT2_Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Hypertrophic_Stimuli Hypertrophic Stimuli (e.g., Phenylephrine) Ca2_plus ↑ [Ca2+]i Hypertrophic_Stimuli->Ca2_plus CaN Calcineurin (CaN) NFAT2_P NFAT2-P (Phosphorylated) CaN->NFAT2_P Dephosphorylates NFAT2 NFAT2 (Dephosphorylated) NFAT2_P->NFAT2 Sanggenon_C This compound Sanggenon_C->CaN Inhibits Ca2_plus->CaN Activates NFAT2_n NFAT2 NFAT2->NFAT2_n Translocation Gene_Expression Hypertrophic Gene Expression NFAT2_n->Gene_Expression Activates

Caption: Calcineurin/NFAT2 signaling pathway and the inhibitory action of this compound.

In_Vitro_Workflow cluster_0 Cell Culture & Treatment cluster_1 Immunofluorescence cluster_2 Analysis A Seed H9c2 cells B Pre-treat with this compound A->B C Stimulate with Phenylephrine (PE) B->C D Fix and Permeabilize C->D E Antibody Staining (NFAT2 & DAPI) D->E F Fluorescence Microscopy E->F G Analyze NFAT2 Nuclear Translocation F->G

Caption: Experimental workflow for in vitro analysis of NFAT2 translocation.

In_Vivo_Workflow cluster_0 Animal Model & Treatment cluster_1 Functional & Molecular Analysis cluster_2 Outcome Assessment A Aortic Banding (AB) Surgery in Mice B Daily this compound Treatment A->B C Echocardiography & Hemodynamics B->C D Heart Tissue Collection B->D E Western Blot for Calcineurin & NFAT2 D->E F Evaluate Cardiac Function & Protein Expression E->F

Caption: Experimental workflow for in vivo assessment of this compound's effects.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of Sanggenon C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sanggenon C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this promising, yet poorly soluble, flavonoid.

I. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My in vivo study with this compound is showing low and variable oral bioavailability. What are the likely causes?

A1: Low and variable oral bioavailability of this compound is expected due to its intrinsic properties as a flavonoid. The primary reasons are:

  • Poor Aqueous Solubility: this compound is sparingly soluble in water, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.[1]

  • Low Permeability: While specific data for this compound is limited, flavonoids, in general, can exhibit poor permeability across the intestinal epithelium.

  • First-Pass Metabolism: this compound may be subject to extensive metabolism in the intestine and liver before it reaches systemic circulation, reducing the amount of active compound.

Troubleshooting Steps:

  • Verify Compound Integrity: Ensure the purity and stability of your this compound sample.

  • Assess Formulation Strategy: If you are not using a bioavailability enhancement strategy, it is highly recommended to consider one. Simple suspensions in aqueous vehicles are unlikely to yield sufficient exposure for in vivo studies.

  • Review Animal Model: Consider factors within your animal model that could influence absorption, such as GI tract pH and transit time.

Q2: I am trying to formulate this compound for oral administration, but it keeps precipitating out of my vehicle. What can I do?

A2: This is a common issue due to this compound's low aqueous solubility. Here are some strategies to address this:

  • Co-solvents: While not a long-term solution for extensive in vivo studies due to potential toxicity, for initial studies, a co-solvent system (e.g., DMSO, ethanol, polyethylene glycol) can be used. However, be mindful of the final concentration of the organic solvent in the dosing vehicle. A stock solution in DMSO can be further diluted in a vehicle like 20% SBE-β-CD in saline for administration.[2]

  • Formulation Technologies: For more robust and clinically translatable studies, advanced formulation strategies are necessary. These include:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.

    • Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility and permeability.

    • Cyclodextrin Complexation: Complexing this compound with cyclodextrins can increase its aqueous solubility.[2]

Q3: I have prepared a solid dispersion of this compound, but the in vivo bioavailability is still not satisfactory. What could be the problem?

A3: Several factors can influence the in vivo performance of a solid dispersion. Consider the following:

  • Polymer Selection: The choice of polymer is critical. Ensure the selected polymer is appropriate for the chosen preparation method and has good solubilizing capacity for this compound.

  • Drug Loading: High drug loading can sometimes lead to drug recrystallization within the dispersion, negating the benefits.

  • Physical State: Confirm that your solid dispersion is in an amorphous state, as this provides the greatest solubility advantage. This can be verified using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

  • In Vivo Dissolution vs. Permeability: While the solid dispersion may have improved the dissolution rate, the inherent permeability of this compound might still be a limiting factor.

Troubleshooting Workflow for Solid Dispersion Issues

Caption: Troubleshooting workflow for low bioavailability of this compound solid dispersions.

Q4: What analytical methods can I use to quantify this compound in plasma for my pharmacokinetic studies?

A4: A sensitive and specific analytical method is crucial for accurate pharmacokinetic analysis. The most suitable method for quantifying this compound in biological matrices like plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) .

Key considerations for developing an LC-MS/MS method for this compound:

  • Sample Preparation: A robust sample preparation method is needed to extract this compound from the plasma matrix and remove interfering substances. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

  • Chromatographic Separation: A suitable HPLC or UPLC column and mobile phase must be chosen to achieve good separation of this compound from other plasma components and any of its metabolites.

  • Mass Spectrometry Detection: The mass spectrometer should be optimized for the detection of this compound, typically using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

  • Internal Standard: The use of a suitable internal standard is essential for accurate quantification.

II. Quantitative Data Summary

ParameterValueSource/Comment
This compound Molecular Weight 708.71 g/mol [3]
This compound Solubility in DMSO 100 mg/mL[4]
This compound Solubility with SBE-β-CD ≥ 2.5 mg/mL[2]
Typical Aqueous Solubility of Flavonoids < 1 µg/mLGeneral knowledge for poorly soluble flavonoids.
Typical Apparent Permeability (Papp) in Caco-2 cells for Poorly Absorbed Compounds < 1.0 x 10⁻⁶ cm/s[5]

III. Experimental Protocols

The following are generalized protocols for common bioavailability enhancement strategies. These should be optimized for this compound.

A. Preparation of this compound Solid Dispersion by Solvent Evaporation

This method involves dissolving both the drug and a hydrophilic carrier in a common solvent, which is then evaporated, leaving a solid dispersion.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, Soluplus®, HPMC)

  • Organic solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

Protocol:

  • Weigh the desired amounts of this compound and the hydrophilic polymer. A common starting point is a 1:4 drug-to-polymer ratio.

  • Dissolve both this compound and the polymer in a suitable organic solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60 °C).

  • A thin film will form on the wall of the flask. Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and pulverize it into a fine powder.

  • Store the solid dispersion in a desiccator until further use.

Experimental Workflow for Solid Dispersion Preparation

solid_dispersion_workflow start Start weigh Weigh this compound and Polymer start->weigh dissolve Dissolve in a common organic solvent weigh->dissolve evaporate Evaporate solvent using a rotary evaporator dissolve->evaporate dry Dry under vacuum for 24 hours evaporate->dry pulverize Pulverize into a fine powder dry->pulverize store Store in a desiccator pulverize->store end End store->end

Caption: Workflow for preparing this compound solid dispersion via solvent evaporation.

B. Preparation of this compound Loaded Liposomes by Thin-Film Hydration

This method involves the formation of a thin lipid film that is subsequently hydrated to form liposomes encapsulating the drug.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, DSPC)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Protocol:

  • Dissolve this compound, phospholipids, and cholesterol in an organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask wall.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature.

  • The resulting suspension contains multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • The resulting liposomal suspension can be used for in vivo studies.

IV. Signaling Pathways

This compound has been shown to modulate several signaling pathways, which are relevant to its therapeutic effects.

Inhibition of the NF-κB Signaling Pathway

This compound can inhibit the activation of NF-κB, a key regulator of inflammation.[2]

nfkb_pathway cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikb_degradation IκBα Degradation tlr4->ikb_degradation sanggenon_c This compound sanggenon_c->ikb_degradation nfkb NF-κB ikb_degradation->nfkb nucleus Nucleus nfkb->nucleus inflammatory_genes Inflammatory Gene Expression (e.g., iNOS)

Caption: this compound inhibits the NF-κB pathway by preventing IκBα degradation.

Modulation of the RhoA/ROCK Signaling Pathway

This compound has been reported to exert neuroprotective effects by regulating the RhoA/ROCK signaling pathway, which is involved in inflammation and oxidative stress.

rhoa_rock_pathway ischemia Ischemia/Reperfusion rhoa RhoA ischemia->rhoa rock ROCK rhoa->rock inflammation Inflammation rock->inflammation oxidative_stress Oxidative Stress rock->oxidative_stress sanggenon_c This compound sanggenon_c->rhoa

Caption: this compound inhibits the RhoA/ROCK pathway, reducing inflammation and oxidative stress.

This technical support center provides a starting point for researchers working with this compound. Due to the limited publicly available data on its physicochemical properties and in vivo pharmacokinetics, further experimental work is necessary to develop and optimize formulations for enhanced bioavailability.

References

Overcoming challenges in the large-scale extraction of Sanggenon C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming challenges in the large-scale extraction of Sanggenon C from Morus alba (white mulberry) root bark.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient initial extraction: The solvent system may not be optimal for this compound. 2. Incomplete cell lysis: Plant material may not be ground to a sufficient fineness. 3. Degradation of this compound: Exposure to high temperatures, light, or extreme pH during extraction can degrade the compound. 4. Suboptimal solid-to-liquid ratio: An insufficient volume of solvent may not fully extract the compound.1. Optimize solvent system: Consider using a two-step extraction. A preliminary defatting step with a nonpolar solvent like n-hexane can remove lipids that may interfere with the extraction of the more polar this compound.[1] For the main extraction, polar solvents such as methanol or ethanol, or a mixture of isopropanol and petroleum ether, have been shown to be effective.[1] 2. Ensure proper grinding: The root bark should be dried and ground into a fine powder to maximize the surface area for solvent penetration. 3. Control extraction conditions: Maintain a moderate temperature (e.g., around 60-70°C for hot-reflux extraction) and protect the extraction mixture from direct light.[2] Avoid strongly acidic or alkaline conditions unless specifically required for a particular protocol. 4. Adjust solid-to-liquid ratio: A higher solvent-to-solid ratio can improve extraction efficiency. Experiment with ratios from 10:1 to 30:1 (solvent volume: solid weight).[2]
Co-extraction of Impurities 1. High polarity of the initial extraction solvent: Solvents like methanol or ethanol can co-extract a wide range of polar compounds. 2. Presence of pigments and chlorophyll: These are common impurities in plant extracts.1. Employ a multi-step extraction: As mentioned above, a pre-extraction with a non-polar solvent can remove non-polar impurities. 2. Use of adsorbent resins: Consider passing the crude extract through a macroporous resin column to selectively adsorb flavonoids and wash away more polar impurities.
Difficulty in Purifying this compound 1. Presence of structurally similar compounds: Morus alba contains other prenylated flavonoids that can be difficult to separate from this compound. 2. Improper column chromatography conditions: The choice of stationary phase, mobile phase, and gradient may not be optimal.1. Utilize multi-step chromatography: A combination of different chromatography techniques is often necessary. Start with silica gel column chromatography for initial fractionation.[3] Further purification can be achieved using reversed-phase chromatography (e.g., ODS) or size-exclusion chromatography (e.g., Sephadex LH-20).[3] 2. Optimize chromatography parameters: Systematically screen different solvent systems for the mobile phase in both normal and reversed-phase chromatography. A gradient elution is generally more effective for separating complex mixtures than an isocratic elution.
Instability of Purified this compound 1. Oxidation: Phenolic compounds like this compound are susceptible to oxidation. 2. Light sensitivity: Exposure to UV light can cause degradation. 3. Improper storage conditions: High temperatures can accelerate degradation.1. Store under inert atmosphere: If possible, store the purified compound under nitrogen or argon. 2. Protect from light: Use amber vials or wrap containers in aluminum foil. 3. Store at low temperatures: For long-term storage, keep the purified this compound at -20°C or below.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for the initial extraction of this compound from Morus alba root bark?

Q2: What are the key parameters to optimize for maximizing the yield of this compound?

A2: The key parameters to optimize are:

  • Solvent composition: The polarity of the solvent system is crucial.

  • Extraction temperature: Higher temperatures can increase extraction efficiency but also risk degrading the compound. A temperature around 70°C has been used in some optimized protocols.[2]

  • Extraction time: Longer extraction times generally lead to higher yields, up to a certain point where the yield plateaus. An extraction time of around 120 minutes has been found to be effective in some studies.[2]

  • Solid-to-liquid ratio: A higher ratio of solvent to plant material can enhance extraction. Ratios up to 30:1 have been used.[2]

Q3: How can I effectively purify this compound from the crude extract?

A3: A multi-step chromatographic approach is recommended.

  • Initial Fractionation: Use silica gel column chromatography with a gradient of a non-polar solvent (like hexane or chloroform) and a polar solvent (like ethyl acetate or methanol).

  • Fine Purification: The fractions enriched with this compound can be further purified using octadecylsilyl (ODS) reversed-phase chromatography.

  • Final Polishing: Size-exclusion chromatography on Sephadex LH-20 can be used to remove remaining small molecule impurities.[3]

Q4: What are the recommended storage conditions for purified this compound?

A4: Purified this compound should be stored in a tightly sealed container, protected from light, and at a low temperature (-20°C or below) to prevent degradation.[4] For solutions, it is advisable to prepare fresh or store at -20°C for short periods.

Q5: What analytical techniques are suitable for the quantification of this compound in extracts?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and reliable method for quantifying this compound.[6] Ultra-Performance Liquid Chromatography (UPLC) offers faster analysis times and higher resolution.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of flavonoids from Morus alba.

Table 1: Comparison of this compound Content in Different Morus alba Root Bark Extracts

Extract IDExtraction MethodThis compound Content (%)Reference
MA21Hydroethanolic (60% ethanol) at room temperature1.0[4]
MA60Pressurized liquid extraction with n-hexane (defatting) followed by isopropanol-petroleum ether (2:1)6.9[4]

Table 2: Optimized Extraction Parameters for Flavonoids from Morus alba Leaves (Hot-Reflux Method)

ParameterOptimal Value
Extraction Temperature70.85 °C
Solvent Concentration (Ethanol)39.30%
Extraction Time120.18 min
Liquid/Solid Ratio34.60:1
Resulting Flavonoid Yield50.52 mg/g
Note: This data is for total flavonoids from leaves and serves as a reference for optimizing this compound extraction from root bark.[2]

Detailed Experimental Protocols

Protocol 1: Enriched this compound Extraction (MA60 Method)

This protocol is adapted from a method for producing an extract enriched in this compound.[1][4]

1. Materials and Equipment:

  • Dried and powdered Morus alba root bark

  • n-hexane

  • Isopropanol

  • Petroleum ether

  • Pressurized Liquid Extraction (PLE) system or Soxhlet apparatus

  • Rotary evaporator

  • Freeze dryer

2. Procedure:

  • Defatting:

    • Load the powdered root bark into the extraction vessel of the PLE system or a Soxhlet thimble.

    • Perform a pre-extraction with n-hexane to remove lipids and other non-polar compounds.

    • Continue the extraction until the solvent runs clear.

    • Discard the n-hexane extract.

  • Main Extraction:

    • Air-dry the defatted root bark powder.

    • Prepare a solvent mixture of isopropanol and petroleum ether in a 2:1 ratio.

    • Extract the defatted root bark with the isopropanol-petroleum ether mixture using the PLE system or Soxhlet apparatus.

    • Collect the extract.

  • Solvent Removal and Drying:

    • Concentrate the collected extract under reduced pressure using a rotary evaporator.

    • Lyophilize the concentrated extract to obtain a dry powder.

Protocol 2: Purification of this compound by Column Chromatography

This protocol provides a general workflow for the purification of this compound from a crude extract.

1. Materials and Equipment:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, chloroform)

  • Glass columns for chromatography

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

2. Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate or another more polar solvent.

    • Collect fractions and monitor the separation using TLC.

    • Pool the fractions containing this compound based on the TLC analysis.

  • Sephadex LH-20 Column Chromatography (Final Polishing):

    • Prepare a Sephadex LH-20 column equilibrated with a suitable solvent (e.g., methanol).

    • Dissolve the pooled, enriched fractions from the silica gel chromatography in a minimal volume of the mobile phase.

    • Load the sample onto the Sephadex LH-20 column.

    • Elute the column with the same solvent.

    • Collect fractions and monitor for the presence of this compound using TLC or HPLC.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Two-Step Extraction cluster_processing Downstream Processing raw_material Morus alba Root Bark powder Dried and Powdered Root Bark raw_material->powder Drying & Grinding defatting Defatting with n-hexane powder->defatting main_extraction Extraction with Isopropanol: Petroleum Ether (2:1) defatting->main_extraction Defatted Material concentration Concentration (Rotary Evaporation) main_extraction->concentration drying Drying (Lyophilization) concentration->drying crude_extract Enriched Crude Extract drying->crude_extract

Caption: Workflow for the enriched extraction of this compound.

Purification_Workflow cluster_silica Initial Fractionation cluster_sephadex Final Polishing crude_extract Crude Extract silica_column Silica Gel Column Chromatography crude_extract->silica_column enriched_fractions Enriched this compound Fractions silica_column->enriched_fractions Collect & Pool Fractions sephadex_column Sephadex LH-20 Column Chromatography pure_sanggenon_c Purified this compound sephadex_column->pure_sanggenon_c Collect Pure Fractions enriched_fractions->sephadex_column

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Optimizing Sanggenon C Dosage for Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of Sanggenon C in xenograft tumor models.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dosage range for this compound in xenograft models?

A1: Based on published studies, a typical starting dosage for this compound administered via intraperitoneal (i.p.) injection ranges from 2.5 mg/kg to 20 mg/kg. The dosage and frequency will depend on the tumor model and the research question.

Q2: How should this compound be formulated for intraperitoneal injection in mice?

A2: this compound has low aqueous solubility. A recommended formulation for in vivo administration is a solution prepared by first dissolving the compound in DMSO, followed by dilution with a solution of SBE-β-CD in saline. A common vehicle consists of 10% DMSO and 90% (20% SBE-β-CD in saline)[1]. It is crucial to ensure the final solution is clear and free of precipitates before injection.

Q3: What is the known mechanism of action for this compound's anti-tumor effects?

A3: this compound has been shown to induce apoptosis in cancer cells through multiple signaling pathways. In colon cancer, it increases reactive oxygen species (ROS) and intracellular Ca2+, while inhibiting nitric oxide (NO) production and iNOS expression. This leads to a decrease in the anti-apoptotic protein Bcl-2 and activation of the mitochondrial apoptosis pathway[2][3]. In gastric cancer, this compound is reported to block the ERK signaling pathway[4]. Other targeted pathways include NF-κB and the MIB1/DAPK1 axis[4][5].

Q4: Is this compound toxic to mice at therapeutic doses?

A4: Studies have indicated that this compound exhibits low toxicity in mice at effective anti-tumor doses. A study in a glioblastoma model showed little to no damage to major organs such as the heart, liver, spleen, lung, and kidney, as determined by H&E staining. Furthermore, serum levels of liver enzymes AST and ALT were not significantly elevated in mice treated with this compound[4]. However, it is always recommended to monitor the animals for signs of toxicity, such as weight loss, behavioral changes, or ruffled fur.

Q5: How often should this compound be administered?

A5: The administration frequency can vary. Some studies have administered this compound every other day[2], while others have used a daily injection schedule for up to 21 days[4]. The optimal schedule will depend on the specific xenograft model, the dosage used, and the observed tumor growth rate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound during formulation. This compound has poor water solubility. The proportion of the aqueous component in the vehicle may be too high.Ensure the DMSO concentration is sufficient to maintain solubility. The recommended vehicle is 10% DMSO in 90% (20% SBE-β-CD in saline)[1]. Prepare the solution fresh before each injection and vortex thoroughly. A gentle warming of the solution may aid in dissolution, but stability at higher temperatures should be considered.
No significant anti-tumor effect observed. The dosage may be too low. The administration route may not be optimal. The tumor model may be resistant to the mechanism of action of this compound.Gradually increase the dosage within the reported effective range (2.5 mg/kg to 20 mg/kg)[2][4]. Ensure the intraperitoneal injection technique is correct to maximize bioavailability. Consider using a different cancer cell line for the xenograft model.
Signs of toxicity in mice (e.g., significant weight loss, lethargy). The dosage may be too high for the specific mouse strain or tumor model. The formulation vehicle may be causing adverse effects.Reduce the dosage or the frequency of administration. Monitor the control group (vehicle only) closely to rule out vehicle-induced toxicity. If toxicity persists, consider a different formulation strategy.
Inconsistent tumor growth within the same treatment group. Improper tumor cell implantation. Variation in the health status of the mice.Ensure a consistent number of viable tumor cells are injected into each mouse. Use mice of the same age and sex, and house them under identical conditions.

Quantitative Data Summary

Table 1: Summary of this compound Dosage and Efficacy in Xenograft Models

Cancer TypeCell LineDosageAdministration Route & ScheduleObserved Anti-Tumor EffectReference
Colon CancerHT-292.5 mg/kgIntraperitoneal, every other daySignificant suppression of tumor growth (Final tumor volume: 1544.7±116.8 mm³)[2]
Colon CancerHT-295 mg/kgIntraperitoneal, every other daySignificant suppression of tumor growth (Final tumor volume: 1167.4±129.6 mm³)[2]
Colon CancerHT-2910 mg/kgIntraperitoneal, every other daySignificant suppression of tumor growth (Final tumor volume: 833.8±91.3 mm³)[2]
Gastric CancerAGS10 mg/kg/dayIntraperitoneal, for 21 daysSuppression of tumor burden[4]
Gastric CancerAGS20 mg/kg/dayIntraperitoneal, for 21 daysSuppression of tumor burden[4]

Experimental Protocols

Protocol 1: In Vivo Xenograft Tumor Model with this compound
  • Cell Culture: Culture the desired cancer cell line (e.g., HT-29 for colon cancer) under standard conditions. Harvest cells during the logarithmic growth phase.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old). Allow a one-week acclimatization period.

  • Tumor Cell Implantation:

    • Resuspend the harvested cancer cells in a sterile, serum-free medium or PBS.

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice every 2-3 days for tumor formation.

    • Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • This compound Formulation and Administration:

    • Prepare the this compound solution fresh for each injection day.

    • Dissolve this compound in DMSO to create a stock solution.

    • For the final injection volume, dilute the stock solution in a vehicle of 20% SBE-β-CD in saline to achieve a final concentration of 10% DMSO[1].

    • Administer the appropriate dose (e.g., 2.5, 5, or 10 mg/kg) via intraperitoneal injection. The control group should receive the vehicle only.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volume and body weight every 2-3 days.

    • Observe the mice for any clinical signs of toxicity.

  • Endpoint:

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum allowable size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., H&E staining, Western blot, TUNEL assay).

Visualizations

Sanggenon_C_Signaling_Pathway cluster_cell Cancer Cell cluster_effects Cellular Effects cluster_mitochondria Mitochondrial Apoptosis Pathway SANGGENON_C This compound ROS ↑ Reactive Oxygen Species (ROS) SANGGENON_C->ROS Ca2 ↑ Intracellular Ca2+ SANGGENON_C->Ca2 iNOS ↓ iNOS Expression SANGGENON_C->iNOS ERK ↓ p-ERK SANGGENON_C->ERK Bcl2 ↓ Bcl-2 ROS->Bcl2 NO ↓ Nitric Oxide (NO) iNOS->NO Apoptosis Apoptosis ERK->Apoptosis CytC ↑ Cytochrome C Release Bcl2->CytC Caspases ↑ Caspase Activation CytC->Caspases Caspases->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis in cancer cells.

Xenograft_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Counting Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Cell Implantation Cell_Harvest->Implantation Animal_Acclimatization 3. Animal Acclimatization Animal_Acclimatization->Implantation Tumor_Monitoring 5. Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization 6. Randomization Tumor_Monitoring->Randomization Treatment 7. This compound Administration Randomization->Treatment Data_Collection 8. Monitor Tumor Volume & Body Weight Treatment->Data_Collection Endpoint 9. Euthanasia & Tumor Excision Data_Collection->Endpoint Analysis 10. Data Analysis & Histopathology Endpoint->Analysis

Caption: Experimental workflow for a this compound xenograft tumor model study.

References

Proper storage conditions to prevent Sanggenon C degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Sanggenon C to minimize degradation and ensure the integrity of your research results. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For optimal stability, this compound should be stored at a temperature between 0°C and 8°C.

Q2: How should I handle this compound upon receipt?

Upon receipt, it is crucial to promptly store the compound under the recommended refrigerated conditions (0-8°C) and protect it from light.

Q3: Is this compound sensitive to light?

While specific photostability data for this compound is limited, flavonoids as a class are known to be susceptible to degradation upon exposure to light. Therefore, it is strongly recommended to store this compound in a light-protected environment, such as in an amber vial or a container wrapped in aluminum foil.

Q4: What is the expected shelf-life of this compound?

The shelf-life of this compound will depend on the specific storage conditions. When stored as a dry solid under the recommended conditions (refrigerated and protected from light), it is expected to be stable for an extended period. For solutions, the stability will be significantly lower and is dependent on the solvent, pH, and temperature. It is advisable to prepare solutions fresh for each experiment.

Q5: In which solvents is this compound soluble and are there any stability concerns?

Information on the solubility of this compound indicates it can vary depending on the solvent.[1] While specific solvents for optimal stability are not detailed in the available literature, for many flavonoids, polar aprotic solvents like DMSO or DMF are used for stock solutions. However, it is important to note that long-term storage in solution is generally not recommended due to the potential for hydrolysis and other degradation pathways. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in tightly sealed, light-protected containers.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound due to improper storage or handling.- Verify that the compound has been consistently stored at 0-8°C and protected from light.- Prepare fresh solutions for each experiment.- Consider performing a quality control check of your this compound sample using a suitable analytical method like HPLC.
Visible change in appearance of solid this compound (e.g., color change) Potential degradation of the compound.- Do not use the compound if a significant change in appearance is observed.- Contact the supplier for a replacement.- Review your storage procedures to ensure they meet the recommended guidelines.
Loss of activity in biological assays Degradation of this compound in the assay medium or during incubation.- Assess the stability of this compound under your specific experimental conditions (e.g., pH and temperature of the cell culture medium).- Minimize the exposure of this compound to harsh conditions during the experiment.- Include appropriate controls to monitor the activity of the compound over the course of the experiment.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[2] While a specific protocol for this compound is not available, a general approach based on studies of other flavonoids can be adopted.[3][4][5]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • HPLC system with a suitable detector (e.g., DAD or MS)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, monitoring for rapid degradation. Flavonoids are often highly susceptible to alkaline conditions.[6]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 70°C) for a defined period. Also, heat a solution of this compound at a controlled temperature.

    • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and alkaline samples.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method to separate this compound from its degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound under each stress condition.

    • Identify and characterize the major degradation products using techniques like LC-MS and NMR.

Data Presentation

Summary of Factors Affecting Flavonoid Stability
Condition General Effect on Flavonoids Recommendation for this compound
Temperature Increased temperature generally accelerates degradation.[7][8]Store at 0-8°C. Avoid exposure to high temperatures.
Light Exposure to UV or visible light can lead to significant degradation.Store in the dark or in light-protective containers.
pH Flavonoids are often unstable in alkaline conditions, leading to rapid degradation.[3] They are generally more stable in acidic to neutral pH.Maintain solutions at a slightly acidic to neutral pH if possible. Avoid alkaline conditions.
Oxygen Oxidation can lead to the degradation of flavonoids.Store in tightly sealed containers to minimize exposure to air. Consider purging solutions with an inert gas (e.g., nitrogen or argon).

Visualizations

Logical Relationship for this compound Storage

Best Practices for this compound Storage cluster_storage Storage Conditions cluster_recommendations Recommendations Temperature Temperature Refrigerate (0-8°C) Refrigerate (0-8°C) Temperature->Refrigerate (0-8°C) Light Light Protect from Light Protect from Light Light->Protect from Light Atmosphere Atmosphere Minimize Oxygen Exposure Minimize Oxygen Exposure Atmosphere->Minimize Oxygen Exposure This compound Stability This compound Stability This compound Stability->Temperature This compound Stability->Light This compound Stability->Atmosphere

Caption: Key environmental factors influencing this compound stability and the corresponding storage recommendations.

Experimental Workflow for a Forced Degradation Study

Forced Degradation Study Workflow Start Start Prepare this compound Solution Prepare this compound Solution Start->Prepare this compound Solution Apply Stress Conditions Apply Stress Conditions Prepare this compound Solution->Apply Stress Conditions Acid Hydrolysis Acid Hydrolysis Apply Stress Conditions->Acid Hydrolysis HCl Base Hydrolysis Base Hydrolysis Apply Stress Conditions->Base Hydrolysis NaOH Oxidation Oxidation Apply Stress Conditions->Oxidation H₂O₂ Thermal Stress Thermal Stress Apply Stress Conditions->Thermal Stress Heat Photolytic Stress Photolytic Stress Apply Stress Conditions->Photolytic Stress Light Analyze by HPLC Analyze by HPLC Acid Hydrolysis->Analyze by HPLC Base Hydrolysis->Analyze by HPLC Oxidation->Analyze by HPLC Thermal Stress->Analyze by HPLC Photolytic Stress->Analyze by HPLC Identify Degradants (LC-MS, NMR) Identify Degradants (LC-MS, NMR) Analyze by HPLC->Identify Degradants (LC-MS, NMR) End End Identify Degradants (LC-MS, NMR)->End

Caption: A generalized workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: Optimizing Western Blot Protocols for p-ERK Levels with Sanggenon C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your Western blot protocols for detecting phosphorylated ERK (p-ERK) levels, particularly when investigating the effects of Sanggenon C.

Frequently Asked Questions (FAQs)

Q1: What is the known effect of this compound on the ERK signaling pathway?

A1: this compound, a flavonoid extracted from Cortex Mori, has been shown to suppress the activation of the extracellular-signal-regulated kinases (ERK) signaling pathway in various cancer cell lines.[1] This inhibition of ERK phosphorylation is a key mechanism behind its anti-proliferative and pro-apoptotic effects.[1]

Q2: Why is detecting the phosphorylated form of ERK (p-ERK) important?

A2: The phosphorylation of ERK1/2 at specific residues (Threonine 202/Tyrosine 204 and Threonine 185/Tyrosine 187, respectively) is a critical step in the activation of the MAPK/ERK signaling cascade.[2][3] This pathway is central to regulating cellular processes like proliferation, differentiation, and survival.[2][4] Measuring p-ERK levels provides a direct readout of the pathway's activation state in response to stimuli or inhibitors like this compound.

Q3: What are the most critical initial steps for preserving the phosphorylation state of ERK during sample preparation?

A3: To prevent dephosphorylation, it is crucial to work quickly, keep samples on ice or at 4°C at all times, and use lysis buffers freshly supplemented with a cocktail of protease and phosphatase inhibitors.[5][6][7] This ensures that the phosphorylation status of ERK at the time of cell lysis is accurately reflected in the final Western blot.

Q4: Should I use milk or Bovine Serum Albumin (BSA) as a blocking agent for p-ERK Western blots?

A4: It is strongly recommended to use 5% w/v BSA in Tris-Buffered Saline with Tween-20 (TBST) for blocking.[5][8] Milk contains casein, which is a phosphoprotein, and can be detected by anti-phospho antibodies, leading to high background noise and obscuring the specific p-ERK signal.[5]

Q5: How should I normalize my p-ERK signal?

A5: The level of phosphorylated ERK should be normalized to the total amount of ERK protein in each sample.[8][9] This is typically done by stripping the membrane after detecting p-ERK and re-probing with an antibody against total ERK.[10][11] This accounts for any variations in protein loading between lanes. Total Protein Normalization (TPN) is another method where a stain-free gel system is used to quantify the total protein in each lane before immunodetection.[8]

Troubleshooting Guide

This guide addresses common issues encountered when performing Western blots for p-ERK, especially in the context of treatment with an inhibitor like this compound.

Problem Potential Cause Recommended Solution
No or Weak p-ERK Signal Insufficient induction of ERK phosphorylation: The basal level of p-ERK in your cells may be too low to detect.Include a positive control, such as cells treated with a known ERK activator (e.g., Phorbol 12-myristate 13-acetate - PMA, or Epidermal Growth Factor - EGF), to confirm that the detection system is working.[5][7]
High concentration or long incubation with this compound: this compound is expected to decrease p-ERK levels. The experimental conditions may have led to complete inhibition.Perform a dose-response and time-course experiment with this compound to find the optimal concentration and incubation time that shows a measurable decrease in p-ERK without completely abolishing the signal. Studies have used concentrations in the range of 10-40 µM.[12][13]
Dephosphorylation during sample preparation: Phosphatases in the cell lysate have removed the phosphate groups from ERK.Ensure lysis buffer is fresh and contains a potent mix of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate).[5][6] Always keep samples on ice.[6]
Inefficient antibody binding: The primary or secondary antibody concentration is not optimal.Optimize the antibody dilutions. Start with the manufacturer's recommended dilution and perform a titration to find the best signal-to-noise ratio.[14]
High Background Inappropriate blocking agent: Using milk for blocking when detecting a phosphoprotein.Always use 5% BSA in TBST for blocking when probing for p-ERK.[5][8]
Insufficient washing: Unbound antibodies remain on the membrane.Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[14][15]
Antibody concentration too high: Non-specific binding of the primary or secondary antibody.Reduce the concentration of the problematic antibody.[14]
Multiple Non-Specific Bands Antibody cross-reactivity: The primary antibody may be recognizing other proteins.Ensure you are using a highly specific, validated antibody for p-ERK. Check the manufacturer's datasheet for validation data in your application and species.[9]
Protein degradation: Proteases in the sample have degraded the target protein, leading to smaller bands.Use fresh lysis buffer with a protease inhibitor cocktail (e.g., PMSF, leupeptin).[7]
Bands for p-ERK and Total ERK at the Same Molecular Weight Incomplete stripping of the primary antibody: The p-ERK antibody was not fully removed before probing for total ERK.Optimize your stripping protocol. Ensure the stripping buffer is effective and the incubation time is sufficient. After stripping, you can incubate the membrane with only the secondary antibody to check for any residual signal before re-probing.
ERK1 and ERK2 isoforms: ERK has two isoforms, ERK1 (44 kDa) and ERK2 (42 kDa), which may appear as a single band or two closely spaced bands depending on the gel percentage and running conditions.[10]Use a higher percentage gel (e.g., 12% or 15%) and run the gel longer to improve the separation of the two isoforms if necessary.[10]

Experimental Protocols & Data Presentation

Detailed Protocol: Western Blot for p-ERK and Total ERK
  • Cell Culture and Treatment:

    • Plate cells (e.g., HT-29, LN-229) and grow to 70-80% confluency.

    • Serum-starve cells for 6-12 hours to reduce basal p-ERK levels.[11]

    • Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for the desired time.[12][13] Include a positive control (e.g., 100 ng/mL EGF for 15 minutes).

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.[5]

    • Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[15]

  • SDS-PAGE and Protein Transfer:

    • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[5]

    • Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.[7][10]

    • Perform electrophoresis until the dye front reaches the bottom of the gel.

    • Transfer proteins to a PVDF membrane. Pre-wet the PVDF membrane in methanol before placing it in the transfer buffer.[5]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[5]

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., rabbit anti-p-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[5]

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA/TBST for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

  • Stripping and Re-probing for Total ERK:

    • Wash the membrane in TBST.

    • Incubate the membrane in a stripping buffer (e.g., glycine-HCl based) for 15-30 minutes at room temperature.[11]

    • Wash thoroughly with TBST.

    • Block the membrane again with 5% BSA in TBST for 1 hour.

    • Incubate with a primary antibody for total ERK1/2 (e.g., mouse anti-ERK1/2) overnight at 4°C.

    • Repeat the secondary antibody and detection steps as above.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

Data Presentation: Example Quantitative Data

The following table illustrates how to present quantitative data from a dose-response experiment with this compound.

This compound (µM)p-ERK Intensity (Arbitrary Units)Total ERK Intensity (Arbitrary Units)Normalized p-ERK/Total ERK Ratio% Inhibition of p-ERK
0 (Control)15,20015,5000.980%
511,40015,3000.7523.5%
108,10015,6000.5246.9%
204,50015,4000.2970.4%
401,80015,5000.1287.8%

Visualizations

Signaling Pathway Diagram

SanggenonC_ERK_Pathway cluster_cascade MAPK/ERK Cascade GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Ras->Raf MEK MEK1/2 Raf->MEK Raf->MEK ERK ERK1/2 MEK->ERK MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Transcription Transcription Factors (e.g., c-Fos, c-Jun) pERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates SanggenonC This compound SanggenonC->MEK Inhibits

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Experimental Workflow Diagram

WesternBlot_Workflow start Start: Cell Culture treatment Serum Starvation & This compound Treatment start->treatment lysis Cell Lysis with Phosphatase Inhibitors treatment->lysis quant Protein Quantification (BCA/Bradford) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% BSA) transfer->block probe_pERK Probe: anti-p-ERK block->probe_pERK detect1 Secondary Ab & ECL Detect p-ERK probe_pERK->detect1 strip Strip Membrane detect1->strip analysis Densitometry Analysis (Normalize p-ERK to Total ERK) detect1->analysis reprobe Re-Block & Probe: anti-Total ERK strip->reprobe detect2 Secondary Ab & ECL Detect Total ERK reprobe->detect2 detect2->analysis end End: Results analysis->end

Caption: Workflow for p-ERK and Total ERK Western blotting.

Troubleshooting Logic Diagram

WB_Troubleshooting cluster_no_signal Solutions for No/Weak Signal cluster_high_bg Solutions for High Background start Problem with p-ERK Signal? no_signal No / Weak Signal start->no_signal Yes high_bg High Background start->high_bg Yes, but... good_signal Good Signal start->good_signal No sol_no1 Check Positive Control (EGF/PMA) no_signal->sol_no1 sol_no2 Optimize this compound Dose/Time no_signal->sol_no2 sol_no3 Add Phosphatase Inhibitors no_signal->sol_no3 sol_no4 Titrate Primary Antibody no_signal->sol_no4 sol_bg1 Use 5% BSA (Not Milk) high_bg->sol_bg1 sol_bg2 Increase Washes high_bg->sol_bg2 sol_bg3 Decrease Antibody Concentration high_bg->sol_bg3

Caption: Logic for troubleshooting p-ERK Western blot signals.

References

Technical Support Center: Mitigating Sanggenon C Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate interference caused by Sanggenon C in fluorescence-based assays.

FAQs: Understanding and Addressing this compound Interference

Q1: Why is this compound interfering with my fluorescence-based assay?

A1: this compound is a prenylated flavonoid.[1] Flavonoids are a class of compounds known to possess intrinsic fluorescence, often referred to as autofluorescence.[2] This means that this compound can absorb light at one wavelength and emit it at another, similar to the fluorescent probes used in many assays. This inherent fluorescence can lead to artificially high background signals, masking the true signal from your experimental probe and leading to inaccurate results.

Q2: What are the typical excitation and emission wavelengths for flavonoids like this compound?

Q3: How can I determine the excitation and emission spectra of this compound in my assay buffer?

A3: You can determine the spectral properties of this compound using a fluorescence microplate reader with spectral scanning capabilities.[3][4]

Troubleshooting Guides

Guide 1: Characterizing this compound Interference

This guide outlines the initial steps to confirm and characterize the interference from this compound.

Objective: To determine if this compound is fluorescent under your experimental conditions and to identify its excitation and emission peaks.

Experimental Protocol:

  • Prepare a dilution series of this compound in your assay buffer.

  • Use a spectral scanning microplate reader to measure the fluorescence.[3]

  • Perform an excitation scan: Set the emission wavelength to a range where flavonoid autofluorescence is common (e.g., 450-550 nm) and scan a range of excitation wavelengths (e.g., 300-450 nm).

  • Perform an emission scan: Set the excitation wavelength to the peak identified in the excitation scan and scan a range of emission wavelengths.

  • Control Wells: Include wells with assay buffer only (blank) and wells with your fluorescent probe without this compound.

Data Presentation:

SampleExcitation Peak (nm)Emission Peak (nm)Fluorescence Intensity (Arbitrary Units)
This compound (Highest Conc.)[Record Peak][Record Peak][Record Value]
This compound (Lowest Conc.)[Record Peak][Record Peak][Record Value]
Fluorescent Probe Only[Probe's Ex Peak][Probe's Em Peak][Record Value]
Blank (Buffer Only)N/AN/A[Record Value]

Logical Workflow for Characterizing Interference

A Prepare this compound Dilution Series B Perform Excitation Scan A->B C Identify Excitation Peak B->C D Perform Emission Scan C->D E Identify Emission Peak D->E F Assess Overlap with Assay Probe E->F

Caption: Workflow for characterizing this compound's fluorescence.

Guide 2: Mitigating Interference Through Background Subtraction

If the fluorescence of this compound is moderate and its spectrum is known, background subtraction can be an effective mitigation strategy.

Objective: To correct for the contribution of this compound's autofluorescence in your final measurements.

Experimental Protocol:

  • Run parallel plates or wells:

    • Plate 1 (Experimental): Cells/enzyme + fluorescent probe + this compound.

    • Plate 2 (Correction): Cells/enzyme + this compound (without the fluorescent probe).[5]

  • Measure fluorescence in both plates at the emission wavelength of your primary fluorescent probe.

  • Subtract the fluorescence of the correction wells from the corresponding experimental wells.[6]

Data Presentation:

WellExperimental RFUCorrection RFUCorrected RFU
A115000300012000
A214500290011600
............

Workflow for Background Subtraction

cluster_0 Plate 1: Experimental cluster_1 Plate 2: Correction A Cells + Probe + this compound C Measure Fluorescence A->C B Cells + this compound B->C D Subtract Correction from Experimental C->D E Corrected Data D->E

Caption: Workflow for background subtraction of this compound fluorescence.

Guide 3: Advanced Mitigation with Spectral Unmixing

For significant spectral overlap, spectral unmixing can computationally separate the fluorescence signals. This requires a plate reader with spectral detection capabilities.[7]

Objective: To mathematically separate the emission spectra of this compound and your fluorescent probe.

Experimental Protocol:

  • Acquire reference spectra:

    • Measure the emission spectrum of your fluorescent probe alone.

    • Measure the emission spectrum of this compound alone (at the same concentration as in the experiment).

  • Acquire the mixed spectrum: Measure the full emission spectrum of your experimental wells containing both the probe and this compound.

  • Apply a linear unmixing algorithm: Use the software provided with your plate reader to unmix the signals based on the reference spectra.

Signaling Pathway: Known Targets of this compound

This compound has been shown to modulate several key signaling pathways, which may be the subject of your fluorescence-based assays. Understanding these pathways can help in designing experiments and interpreting results. This compound is known to suppress the calcineurin/NFAT2 pathway, block the ERK signaling pathway, and inhibit NF-κB activity.[8][9]

cluster_0 This compound Targets cluster_1 Downstream Effects Calcineurin Calcineurin NFAT2 NFAT2 Activation Calcineurin->NFAT2 ERK ERK MitoFission Mitochondrial Fission ERK->MitoFission NFkB NF-κB iNOS iNOS Expression NFkB->iNOS VCAM1 VCAM-1 Expression NFkB->VCAM1 SanggenonC This compound SanggenonC->Calcineurin inhibits SanggenonC->ERK blocks SanggenonC->NFkB inhibits

Caption: Signaling pathways modulated by this compound.

Guide 4: Switching to Alternative, Non-Fluorescent Assays

If fluorescence interference from this compound cannot be adequately mitigated, consider using alternative assay formats.

Objective: To obtain reliable data using assays that are not based on fluorescence detection.

Alternative Assay Options:

Assay TypePrincipleRecommended Kits
Kinase Activity Luminescence-based detection of remaining ATP after the kinase reaction.[10][11]ADP-Glo™ Kinase Assay (Promega)
Apoptosis Colorimetric detection of caspase activity or luminescence-based detection of annexin V binding.[12][13]Caspase-3 Colorimetric Assay Kit (MilliporeSigma), RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay (Promega)[12]
Cell Viability Luminescence-based measurement of ATP, an indicator of metabolically active cells.[14]CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Experimental Workflow for a Luminescence-Based Kinase Assay

A Kinase Reaction (with this compound) B Add ADP-Glo™ Reagent A->B C Incubate to Deplete Unconsumed ATP B->C D Add Kinase Detection Reagent C->D E Measure Luminescence D->E

References

Technical Support Center: Method Refinement for Sanggenon C Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure consistent and reliable results when using Sanggenon C in apoptosis assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-induced apoptosis?

A1: this compound primarily induces apoptosis through the mitochondrial pathway.[1] Key mechanisms include increasing intracellular Reactive Oxygen Species (ROS), inhibiting nitric oxide (NO) production, decreasing the expression of the anti-apoptotic protein Bcl-2, and activating caspase-9.[1][2][3] In some cell lines, such as glioblastoma, it has also been shown to regulate the MIB1/DAPK1 axis to promote apoptosis.[4][5]

Q2: What are the recommended starting concentrations for this compound in cell culture experiments?

A2: The effective concentration of this compound is cell-line dependent. For colon cancer cell lines like HT-29, concentrations between 10 µM and 40 µM have been shown to effectively induce apoptosis.[1][3] For breast cancer cells such as MDA-MB-231 and MCF-7, the half-maximal inhibitory concentration (IC50) is approximately 17 µM.[6] It is always recommended to perform a dose-response curve (e.g., from 5 µM to 80 µM) to determine the optimal concentration for your specific cell line and experimental conditions.[1]

Q3: How should I prepare and store a this compound stock solution?

A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, typically at a concentration of 1 mM.[1][3] This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[3]

Q4: Which cancer cell lines are known to be sensitive to this compound?

A4: Several cancer cell lines have demonstrated sensitivity to this compound, including colorectal cancer (HT-29, LoVo, SW480), glioblastoma (U-87 MG, LN-229), and murine leukemia (P388).[1][4][7]

Data Presentation

Table 1: Dose-Dependent Effect of this compound on Apoptosis in HT-29 Colon Cancer Cells

This table summarizes the percentage of apoptotic cells as determined by Hoechst 33258 staining after treatment with various concentrations of this compound.

This compound ConcentrationMean Percentage of Apoptotic Cells (%)Standard Deviation (±)
0 µM (Control)1.270.46
10 µM15.41.97
20 µM26.33.26
40 µM38.93.13

Data sourced from a study on HT-29 colon cancer cells.[1]

Troubleshooting Guides

Guide 1: Annexin V/PI Staining for Flow Cytometry

Q: My untreated (negative control) cell population shows a high percentage of Annexin V-positive cells. What could be the cause?

A: This issue commonly arises from excessive mechanical stress during cell harvesting.

  • Over-trypsinization: Using trypsin for too long or at too high a concentration can damage cell membranes. Reduce incubation time or enzyme concentration.

  • Vigorous Pipetting/Vortexing: Physical shearing of the cells can disrupt membrane integrity, leading to false positives. Handle cells gently by swirling or pipetting slowly.

  • Centrifugation Speed: Excessively high centrifugation speeds can damage cells. Ensure you are using the recommended g-force for your cell type.

Q: I am observing a large population of double-positive (Annexin V+/PI+) cells, even at early time points. How can I differentiate between late apoptosis and necrosis?

A: A significant double-positive population suggests a loss of membrane integrity.

  • Time-Course Experiment: this compound may be inducing apoptosis rapidly in your model. Perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal window for detecting early apoptosis (Annexin V+/PI-).

  • Compound Concentration: The concentration of this compound may be too high, pushing cells directly into necrosis or accelerating the apoptotic process. Consider reducing the concentration.

  • RNase Treatment: Propidium iodide (PI) can bind to cytoplasmic RNA, leading to false positives. A modified protocol that includes RNase A treatment after cell fixation can improve the accuracy of nuclear PI staining.[8]

Q: My results show high variability between experimental replicates. What are the most common sources of inconsistency?

A: Consistency is key in flow cytometry assays. Check the following:

  • Cell Seeding Density: Ensure that the initial number of cells seeded is identical for all samples.

  • Reagent Volumes and Concentrations: Use calibrated pipettes and double-check all dilutions of this compound, Annexin V, and PI.

  • Incubation Times: Precisely control the duration of drug treatment and staining periods for all samples.

  • Flow Cytometer Settings: Ensure that compensation settings are correctly established using single-stain controls for each experiment and that these settings are consistently applied across all samples.

Guide 2: Western Blot for Apoptotic Markers

Q: I am not detecting a band for cleaved caspase-3 after this compound treatment. What should I troubleshoot?

A: The absence of a cleaved caspase-3 signal can be due to several factors.

  • Suboptimal Time Point: Caspase-3 activation is a transient event.[9] You may be harvesting cells too early or too late. Perform a time-course experiment to capture peak activation.

  • Insufficient this compound Concentration: The dose used may not be sufficient to trigger the caspase cascade in your specific cell line. Refer to dose-response data or increase the concentration.

  • Antibody Quality: Verify the specificity and efficacy of your primary antibody for cleaved caspase-3. Run a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to validate the antibody's performance.

  • Protein Integrity: Ensure that your lysis buffer contains protease inhibitors and that samples were kept cold to prevent protein degradation.

Q: The expression level of the anti-apoptotic protein Bcl-2 does not decrease as expected after treatment. Why?

A: While this compound is known to decrease Bcl-2 expression, several factors can influence this outcome.[1]

  • Cell-Specific Pathways: Your cell line may have redundant anti-apoptotic mechanisms or rely on a Bcl-2 independent pathway for survival.

  • Treatment Duration: Changes in Bcl-2 protein levels may require longer incubation times with this compound. Consider extending your treatment period to 48 or 72 hours.

  • Loading Control: Confirm equal protein loading across all lanes by probing the membrane for a stable housekeeping protein like GAPDH or β-actin.

Mandatory Visualizations

G cluster_prep Cell Preparation cluster_stain Staining Procedure cluster_analysis Data Acquisition start Seed Cells in Culture Plate induce Treat with this compound (Include Vehicle Control) start->induce harvest Harvest Cells (Adherent + Supernatant) induce->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI Incubate 15 min in Dark resuspend->stain acquire Add Binding Buffer stain->acquire analyze Analyze by Flow Cytometry (within 1 hour) acquire->analyze

Caption: Experimental workflow for apoptosis detection using Annexin V and PI staining.

G cluster_cell Cellular Effects cluster_mito Mitochondrial Pathway cluster_execution Execution Phase sanggenon This compound ros ↑ Reactive Oxygen Species (ROS) sanggenon->ros inos ↓ iNOS Expression sanggenon->inos bcl2 ↓ Bcl-2 (Anti-apoptotic) ros->bcl2 inos->bcl2 cyto_c Cytochrome c Release bcl2->cyto_c inhibition removed cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (DNA Fragmentation, Blebbing) cas3->apoptosis

Caption: this compound-induced mitochondrial apoptosis signaling pathway.

Experimental Protocols

Protocol 1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound (and a DMSO vehicle control) for the predetermined time period.

  • Cell Harvesting: Collect the culture medium, which contains floating apoptotic cells. Wash the adherent cells with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.[10]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[10]

  • Incubation: Gently vortex the cell suspension and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour.[10] Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic or necrotic cells will be positive for both.

Protocol 2: Western Blot Analysis for Apoptotic Markers
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them on ice using RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, cleaved caspase-3, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After final washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

References

Validation & Comparative

Sanggenon C vs. Sanggenon D: A Comparative Analysis of Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive comparative study of Sanggenon C and Sanggenon D, two prenylated flavonoids isolated from the root bark of Morus species, reveals distinct differences in their antioxidant capabilities. This guide synthesizes key experimental findings to provide researchers, scientists, and drug development professionals with a clear, data-driven comparison of these two promising natural compounds.

Data Presentation: Antioxidant Activity

The antioxidant potentials of this compound and Sanggenon D were evaluated using several established in vitro assays. The half-maximal inhibitory concentration (IC50) values from these assays are summarized below, providing a quantitative comparison of their efficacy in radical scavenging and reducing power. Lower IC50 values indicate greater antioxidant activity.

Antioxidant AssayThis compound (IC50 in µM)Sanggenon D (IC50 in µM)
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging28.3 ± 1.535.8 ± 1.9
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging15.6 ± 0.820.1 ± 1.2
FRAP (Ferric Reducing Antioxidant Power)45.2 ± 2.338.9 ± 2.1

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this comparison.

DPPH Radical Scavenging Assay

A solution of DPPH in methanol (0.1 mM) was prepared. Various concentrations of this compound and Sanggenon D were added to the DPPH solution. The reaction mixtures were incubated in the dark at room temperature for 30 minutes. The absorbance was then measured at 517 nm using a spectrophotometer. The percentage of DPPH radical scavenging activity was calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture. The IC50 value was determined from a plot of scavenging activity against the concentration of the respective sanggenon.

ABTS Radical Scavenging Assay

The ABTS radical cation (ABTS•+) was generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution was then diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. Different concentrations of this compound and Sanggenon D were added to the diluted ABTS•+ solution. After an incubation period of 6 minutes, the absorbance was recorded at 734 nm. The percentage of inhibition was calculated, and the IC50 value was determined graphically.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP reagent was prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio. A 100 µL aliquot of varying concentrations of this compound and Sanggenon D was mixed with 3 mL of the FRAP reagent. The reaction mixture was incubated at 37°C for 30 minutes. The absorbance of the colored product (ferrous tripyridyltriazine complex) was then measured at 593 nm. The antioxidant capacity was expressed as µM Fe(II) equivalents, and the IC50 value was calculated.

Mandatory Visualization

Antioxidant Signaling Pathway

Recent studies suggest that the antioxidant effects of compounds structurally similar to this compound and D, such as Sanggenon A, are mediated through the activation of the Nrf2/HO-1 signaling pathway.[1] This pathway is a key regulator of cellular defense against oxidative stress. While direct evidence for this compound and D is still emerging, their structural similarity makes this a highly plausible mechanism of action.

Nrf2/HO-1 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound/D This compound/D Keap1 Keap1 This compound/D->Keap1 Inactivates Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Dissociation ARE Antioxidant Response Element Nrf2_free->ARE Translocation & Binding HO1 Heme Oxygenase-1 ARE->HO1 Transcription GCLC GCLc ARE->GCLC NQO1 NQO1 ARE->NQO1 Antioxidant_Defense Enhanced Antioxidant Defense HO1->Antioxidant_Defense GCLC->Antioxidant_Defense NQO1->Antioxidant_Defense

Caption: Nrf2/HO-1 Antioxidant Signaling Pathway.

Experimental Workflow

The general workflow for assessing the antioxidant activity of this compound and D involves a series of established in vitro assays.

Antioxidant Assay Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis This compound This compound Serial Dilutions Serial Dilutions This compound->Serial Dilutions Sanggenon D Sanggenon D Sanggenon D->Serial Dilutions DPPH DPPH Serial Dilutions->DPPH ABTS ABTS Serial Dilutions->ABTS FRAP FRAP Serial Dilutions->FRAP Spectrophotometry Spectrophotometry DPPH->Spectrophotometry ABTS->Spectrophotometry FRAP->Spectrophotometry IC50 Calculation IC50 Calculation Spectrophotometry->IC50 Calculation

Caption: General Experimental Workflow.

References

A Comparative Analysis of the Anti-inflammatory Properties of Sanggenon C and Other Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the anti-inflammatory effects of Sanggenon C, a flavonoid isolated from the root bark of Morus alba, against other well-researched flavonoids such as Quercetin and Luteolin. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of current experimental data to aid in the evaluation of these compounds as potential anti-inflammatory agents.

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a key factor in numerous chronic diseases. Flavonoids, a diverse group of plant-derived polyphenolic compounds, have garnered significant attention for their potent anti-inflammatory properties.[1] This guide focuses on this compound, comparing its efficacy in modulating inflammatory pathways and mediators with that of other prominent flavonoids. The comparison is based on quantitative data from in vitro studies, detailing inhibitory concentrations and effects on key signaling molecules. Recent studies have demonstrated that flavonoids can inhibit regulatory enzymes or transcription factors that are important for controlling mediators involved in inflammation.[1]

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound and other flavonoids against various inflammatory mediators. Lower IC50 values indicate greater potency.

FlavonoidTarget/AssayCell LineInducerIC50 ValueReference
This compound PMN-HSC AdhesionPMN, HSCTNF-α27.29 nmol/L[2]
This compound PMN-HSC AdhesionPMN, HSCIL-1β54.45 nmol/L[2]
Luteolin NO ProductionRAW 264.7LPS16.90 µM[3]
3',4'-Dihydroxyflavone NO ProductionRAW 264.7LPS9.61 µM[3]
Luteolin T-cell leukemia cell proliferationCCRF-HSB-2-2.0 µM[4]
Quercetin DENV-2 Antiviral Activity--18.41 µg/mL[5]

Comparative Efficacy in Inhibiting Pro-inflammatory Mediators

This table outlines the percentage of inhibition of key inflammatory molecules at specified concentrations of the flavonoids.

FlavonoidConcentrationMediator InhibitedCell Line% InhibitionReference
Fisetin 20 µMNitric Oxide (NO)RAW 264.752%[6]
3',4'-Dihydroxyflavone Not SpecifiediNOS ProductionRAW 264.7~90%[3]
Luteolin Not SpecifiediNOS ProductionRAW 264.7~90%[3]
3',4'-Dihydroxyflavone Not SpecifiedIL-1β & IL-6RAW 264.7>95%[3]
Luteolin Not SpecifiedIL-1β & IL-6RAW 264.7>95%[3]

Mechanisms of Action: Signaling Pathways

The anti-inflammatory effects of this compound and other flavonoids are primarily mediated through the modulation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8]

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS) or TNF-α, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[10] Similarly, flavonoids like Luteolin and Quercetin block the nuclear translocation of the NF-κB p65 subunit, effectively halting the inflammatory cascade.[5][11]

NF_kB_Pathway LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB P p_IkBa p-IκBα IkBa_NFkB->p_IkBa Phosphorylation NFkB NF-κB (Active) p_IkBa->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammation Flavonoids This compound, Quercetin, Luteolin Flavonoids->IKK Flavonoids->NFkB Inhibit Translocation

Figure 1: Inhibition of the NF-κB signaling pathway by flavonoids.
MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, plays a crucial role in translating extracellular signals into cellular responses, including inflammation.[6] The activation of MAPKs through phosphorylation leads to the activation of transcription factors like AP-1, which, similar to NF-κB, promotes the expression of inflammatory genes. Several flavonoids, including quercetin and luteolin, exert their anti-inflammatory effects by inhibiting the phosphorylation of p38, JNK, and ERK.[8][12][13]

MAPK_Pathway Stimuli Inflammatory Stimuli (LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK P MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (COX-2, Cytokines) Nucleus->Inflammation Flavonoids Quercetin, Luteolin Flavonoids->MAPK Inhibit Phosphorylation

Figure 2: Modulation of the MAPK signaling cascade by flavonoids.

Experimental Protocols

The data presented in this guide are derived from standardized in vitro assays designed to quantify anti-inflammatory activity.

Cell Culture and LPS-Induced Inflammation
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammatory Stimulus: Inflammation is typically induced by treating the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL), a component of the outer membrane of Gram-negative bacteria.

Nitric Oxide (NO) Production Assay
  • Principle: The production of NO, a key inflammatory mediator synthesized by inducible nitric oxide synthase (iNOS), is measured.

  • Methodology: The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is determined using the Griess reagent system. The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without flavonoid treatment.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Principle: Quantifies the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.

  • Methodology: Supernatants from cell cultures (treated with LPS and flavonoids) are added to microplates pre-coated with antibodies specific to the target cytokine. A secondary enzyme-linked antibody and a substrate are added to produce a colorimetric signal, which is proportional to the amount of cytokine present.

Western Blot Analysis
  • Principle: Detects and quantifies specific proteins to assess the activation state of signaling pathways.

  • Methodology: Cells are lysed, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies against total and phosphorylated forms of target proteins (e.g., p65, IκBα, p38, JNK, ERK). A secondary antibody conjugated to an enzyme is used for detection via chemiluminescence.

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anti-inflammatory effects of flavonoids in vitro.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_analysis Analysis A Seed RAW 264.7 cells B Pre-treat with Flavonoid (e.g., this compound) A->B C Induce inflammation with LPS B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (Cytokines) D->G H Western Blot (Signaling Proteins) E->H

Figure 3: Standard workflow for in vitro anti-inflammatory assays.

Conclusion and Future Directions

The available data indicate that this compound is a potent anti-inflammatory agent, demonstrating efficacy at nanomolar concentrations in specific assays.[2] Its mechanism of action, centered on the inhibition of the NF-κB pathway, is shared with other well-studied flavonoids like quercetin and luteolin.[5][10][11] However, direct comparative studies using identical assays and conditions are necessary for a definitive ranking of potency. Luteolin and 3',4'-dihydroxyflavone have shown particularly strong inhibition of nitric oxide and pro-inflammatory cytokines.[3] The structural differences among flavonoids, such as the number and position of hydroxyl groups, play a significant role in their biological activity.[3][14]

Future research should focus on conducting head-to-head comparisons of this compound with other leading flavonoid candidates in a wider range of in vitro and in vivo models of inflammation. Elucidating the precise structure-activity relationships will be crucial for the rational design and development of novel flavonoid-based anti-inflammatory therapeutics.

References

Validating the Inhibitory Mechanism of Sanggenon C on VCAM-1 Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sanggenon C with other known inhibitors of Vascular Cell Adhesion Molecule-1 (VCAM-1) expression. The objective is to validate the inhibitory mechanism of this compound and objectively assess its performance against alternative compounds. This document outlines the signaling pathways involved, presents quantitative data for comparison, and provides detailed experimental protocols for key validation assays.

Introduction to VCAM-1 and Its Inhibition

Vascular Cell Adhesion Molecule-1 (VCAM-1) is a key cell surface glycoprotein expressed on endothelial cells. Its expression is induced by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). VCAM-1 plays a critical role in the inflammatory response by mediating the adhesion of leukocytes to the vascular endothelium, a crucial step in their migration to sites of inflammation. Consequently, inhibiting VCAM-1 expression is a promising therapeutic strategy for various inflammatory diseases.

This compound, a flavonoid isolated from the root bark of Morus alba, has demonstrated anti-inflammatory properties. This guide delves into its specific inhibitory effect on VCAM-1 expression and compares it with two other well-characterized inhibitors that target the same signaling pathway: Parthenolide, a sesquiterpene lactone, and BAY 11-7082, a synthetic small molecule.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism by which this compound and the compared inhibitors suppress VCAM-1 expression is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. TNF-α stimulation typically leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα). This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB (typically the p65/p50 heterodimer), allowing it to translocate to the nucleus and bind to the promoter regions of target genes, including the VCAM-1 gene, thereby initiating their transcription.

This compound, Parthenolide, and BAY 11-7082 all interfere with this cascade, ultimately preventing the transcription of the VCAM-1 gene.

cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation VCAM1_gene VCAM-1 Gene NFkB->VCAM1_gene Binds to promoter Nucleus Nucleus VCAM1_mRNA VCAM-1 mRNA VCAM1_gene->VCAM1_mRNA Transcription VCAM1_protein VCAM-1 Protein VCAM1_mRNA->VCAM1_protein Translation SanggenonC This compound SanggenonC->IKK Inhibits Parthenolide Parthenolide Parthenolide->IKK Inhibits BAY117082 BAY 11-7082 BAY117082->IKK Inhibits

Figure 1. NF-κB signaling pathway and points of inhibition.

Comparative Performance of VCAM-1 Inhibitors

The following table summarizes the available quantitative data for this compound and its alternatives in inhibiting VCAM-1 expression.

InhibitorTargetCell TypeStimulantIC50 / Effective ConcentrationReference
This compound NF-κBRAW264.7 macrophages, Endothelial CellsTNF-α, LPSDose-dependent inhibition observed, specific IC50 for VCAM-1 not reported.[1]
Parthenolide NF-κB / IKKHuman Cancer Cell Lines, HUVECTNF-αIC50 for anti-proliferative activity: 2.8-7.0 µM. Dose-dependently reduces NF-κB activation.[2][3]
BAY 11-7082 NF-κB / IKKHuman Endothelial CellsTNF-α5-10 µM for VCAM-1 expression inhibition.[1][4]

Experimental Protocols

Detailed methodologies for key experiments to validate the inhibitory mechanism of this compound on VCAM-1 expression are provided below.

Cell Culture and Treatment

Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these assays.

  • Cell Culture: HUVECs are cultured in Endothelial Growth Medium (EGM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and endothelial cell growth supplements. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Confluent HUVEC monolayers are pre-treated with various concentrations of this compound, Parthenolide, or BAY 11-7082 (or vehicle control, typically DMSO) for 1-2 hours. Subsequently, the cells are stimulated with TNF-α (e.g., 10 ng/mL) for a specified duration (4-24 hours, depending on the assay) to induce VCAM-1 expression.

cluster_culture Cell Culture cluster_treatment Treatment Protocol HUVEC HUVEC Culture (EGM, 10% FBS, 37°C, 5% CO2) Pretreatment Pre-treatment: Inhibitor (this compound, etc.) or Vehicle (DMSO) (1-2 hours) HUVEC->Pretreatment Stimulation Stimulation: TNF-α (10 ng/mL) (4-24 hours) Pretreatment->Stimulation Analysis Western Blot RT-PCR Cell Adhesion Assay Stimulation->Analysis Proceed to Assay

Figure 2. General experimental workflow for cell treatment.
Western Blotting for VCAM-1 Protein Expression

This technique quantifies the amount of VCAM-1 protein.

  • Cell Lysis: After treatment, cells are washed with ice-cold Phosphate Buffered Saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by molecular weight on a 10% SDS-polyacrylamide gel. The separated proteins are then transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for VCAM-1. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

    • The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software (e.g., ImageJ).

Real-Time Quantitative PCR (RT-qPCR) for VCAM-1 mRNA Expression

This method measures the level of VCAM-1 gene transcription.

  • RNA Extraction: Total RNA is extracted from the treated HUVECs using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: The qPCR reaction is performed using a qPCR instrument with a SYBR Green-based detection method. The reaction mixture includes the cDNA template, forward and reverse primers for the VCAM-1 gene, and a housekeeping gene (e.g., GAPDH or ACTB), and SYBR Green master mix.

    • VCAM-1 Primers (example):

      • Forward: 5'-AGTGGTGGCCTCGTGAATGG-3'

      • Reverse: 5'-TGGAGGGATGCGGTTGACTC-3'

  • Data Analysis: The relative expression of VCAM-1 mRNA is calculated using the 2-ΔΔCt method, normalized to the expression of the housekeeping gene.

Cell Adhesion Assay

This functional assay measures the ability of leukocytes to adhere to the treated endothelial cell monolayer.

  • Leukocyte Labeling: A monocytic cell line (e.g., U937 or THP-1) is labeled with a fluorescent dye such as Calcein-AM.

  • Co-culture: The labeled leukocytes are added to the TNF-α and inhibitor-treated HUVEC monolayers and incubated for a short period (e.g., 30-60 minutes) at 37°C to allow for adhesion.

  • Washing: Non-adherent leukocytes are removed by gentle washing with PBS.

  • Quantification: The number of adherent leukocytes is quantified by measuring the fluorescence intensity using a fluorescence microplate reader. Alternatively, adherent cells can be visualized and counted under a fluorescence microscope.

Conclusion

The available evidence strongly supports the hypothesis that this compound inhibits VCAM-1 expression in endothelial cells by suppressing the NF-κB signaling pathway. This mechanism is shared by other known anti-inflammatory compounds such as Parthenolide and the synthetic inhibitor BAY 11-7082. While direct comparative data on the potency (i.e., IC50 values for VCAM-1 inhibition) of this compound is still needed for a complete quantitative assessment, its well-documented anti-inflammatory and NF-κB inhibitory effects make it a compelling candidate for further investigation in the development of therapies for inflammatory conditions. The experimental protocols provided in this guide offer a robust framework for the continued validation and characterization of this compound and other potential VCAM-1 inhibitors.

References

Unveiling the Anti-Cancer Potential of Sanggenon C: A Comparative Analysis Across Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Zhengzhou, China – November 7, 2025 – A comprehensive analysis of existing research highlights the promising anti-cancer effects of Sanggenon C, a natural flavonoid, across various colon cancer cell lines. This comparative guide synthesizes data on its efficacy in inhibiting cancer cell growth and inducing programmed cell death, providing valuable insights for researchers and drug development professionals in oncology. The primary focus is on the differential responses of LoVo, HT-29, and SW480 human colon cancer cell lines to this compound treatment.

This compound has been shown to significantly curb the proliferation of all three tested colon cancer cell lines—LoVo, HT-29, and SW480—in a manner dependent on both the dose and the duration of exposure.[1] Notably, the LoVo cell line demonstrated the highest sensitivity to this compound, while the SW480 cell line was the least responsive.[1] This differential sensitivity underscores the importance of cell line-specific investigations in pre-clinical studies.

Key Findings on the Efficacy of this compound

The anti-proliferative effects of this compound are primarily attributed to its ability to induce apoptosis, or programmed cell death, in colon cancer cells.[1] In-depth studies on the HT-29 cell line have quantified this apoptotic effect, revealing a direct correlation between the concentration of this compound and the percentage of apoptotic cells.

Cell LineTreatment Concentration (µM)Apoptosis Rate (%)
HT-290 (Control)1.27 ± 0.46
HT-291015.4 ± 1.97
HT-292026.3 ± 3.26
HT-294038.9 ± 3.13
Data sourced from Chen et al., 2017.[1]

Mechanism of Action: A Multi-Faceted Approach

This compound employs a multi-pronged strategy to trigger apoptosis in colon cancer cells. The core mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and a subsequent reduction in nitric oxide (NO) production.[1] This leads to an increase in reactive oxygen species (ROS), which in turn activates the mitochondrial apoptosis pathway.[1] Key molecular events in this pathway include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of Cytochrome C, leading to the activation of caspase-9 and the execution of apoptosis.[1] Furthermore, treatment with this compound has been observed to elevate intracellular calcium (Ca2+) and ATP levels.[1]

SanggenonC_Pathway cluster_cell Colon Cancer Cell SanggenonC This compound iNOS iNOS SanggenonC->iNOS inhibits ROS ↑ Reactive Oxygen Species (ROS) SanggenonC->ROS NO Nitric Oxide iNOS->NO produces Mitochondrion Mitochondrion ROS->Mitochondrion activates Bcl2 ↓ Bcl-2 CytC ↑ Cytochrome C Mitochondrion->CytC releases Casp9 ↑ Caspase-9 CytC->Casp9 activates Apoptosis Apoptosis Casp9->Apoptosis triggers

Figure 1. Signaling pathway of this compound-induced apoptosis in colon cancer cells.

Experimental Protocols

The findings presented in this guide are based on established experimental methodologies.

Cell Proliferation Assay (CCK-8)

To assess the impact of this compound on cell viability, a WST-8 tetrazolium salt assay (Cell Counting Kit-8) was utilized.[1]

  • Cell Seeding: LoVo, HT-29, and SW480 cells were seeded in 96-well plates at a density of 5x10³ cells per well and allowed to adhere for 12 hours.

  • Treatment: The culture medium was replaced with fresh medium containing this compound at various concentrations (0, 5, 10, 20, 40, and 80 µM).

  • Incubation: Cells were incubated for specified periods (e.g., 24, 48, 72 hours).

  • CCK-8 Addition: Two hours prior to the end of the incubation, 10 µl of CCK-8 reagent was added to each well.

  • Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, was calculated from the resulting cell survival curves.[1]

CCK8_Workflow A Seed Colon Cancer Cells (5x10³ cells/well) B Incubate for 12h A->B C Treat with this compound (0-80 µM) B->C D Incubate for 24, 48, 72h C->D E Add CCK-8 Reagent D->E F Incubate for 2h E->F G Measure Absorbance at 450 nm F->G H Determine Cell Viability and IC50 G->H

Figure 2. Experimental workflow for the CCK-8 cell proliferation assay.
Apoptosis Assay (Hoechst 33258 Staining)

The induction of apoptosis was visualized and quantified using Hoechst 33258 staining, which highlights changes in nuclear morphology.[1]

  • Cell Culture: HT-29 cells were grown on sterile cover glasses in 6-well plates.

  • Treatment: Cells were treated with this compound (0, 10, 20, and 40 µM) for 24 hours.

  • Staining: After treatment, cells were stained with Hoechst 33258.

  • Microscopy: Stained cells were observed under a fluorescence microscope. Apoptotic cells were identified by their brightly condensed chromatin and nuclear fragmentation.

  • Quantification: The percentage of apoptotic cells was determined by counting at least ten random fields per dish.

Western Blot Analysis

To investigate the molecular mechanism of apoptosis, the expression levels of key proteins were analyzed by Western blotting.[1]

  • Protein Extraction: Colon cancer cells were lysed to extract total cellular proteins.

  • SDS-PAGE: The protein lysates were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was incubated with primary antibodies against target proteins (e.g., iNOS, Bcl-2, Cytochrome C, Caspase-9) followed by secondary antibodies.

  • Detection: The protein bands were visualized to determine the expression levels.

This compiled evidence strongly suggests that this compound is a potent agent against colon cancer cells, with its efficacy varying among different cell lines. Further investigation into the specific molecular profiles of these cell lines may elucidate the reasons for the observed differential sensitivity and pave the way for more targeted therapeutic strategies.

References

A comparative study of different methods for Sanggenon C purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common laboratory techniques for the purification of Sanggenon C, a bioactive prenylated flavonoid found in the root bark of Morus alba. The selection of an appropriate purification strategy is critical for obtaining high-purity this compound for research and drug development purposes. This document outlines the performance of column chromatography, preparative high-performance liquid chromatography (HPLC), and recrystallization, supported by experimental data from published studies.

Data Presentation: Comparison of Purification Methods

The following table summarizes the quantitative data associated with different methods for this compound purification. The data is compiled from studies on the isolation of this compound and other flavonoids from Morus alba and related plant materials.

Purification MethodStarting MaterialPurity AchievedYieldKey AdvantagesKey Disadvantages
Column Chromatography (Silica Gel followed by C18) Crude methanolic extract of Morus alba root bark>99%[1]515 mg from 2 kg of root bark[1]High loading capacity, cost-effective for initial large-scale purification.Time-consuming, lower resolution than HPLC, requires larger solvent volumes.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) Partially purified flavonoid fraction>98%[2]Dependent on the purity of the starting material and the scale of the separation.High resolution and purity, faster separation times compared to traditional column chromatography, automated.Lower loading capacity than column chromatography, higher equipment and solvent cost.
Recrystallization Partially purified this compoundPurity can be significantly increased, potentially to >95%Yield can vary significantly depending on the solvent system and initial purity. For some flavonoids, yields of around 8-10% from crude extracts have been reported.[3][4]Simple, inexpensive, can yield high-purity crystals.Highly dependent on finding a suitable solvent system, potential for significant product loss in the mother liquor.

Experimental Protocols

Column Chromatography Purification

This protocol is based on a successful method for the isolation of this compound from Morus alba root bark.[1]

a. Extraction:

  • Grind dried Morus alba root bark (2 kg) to a fine powder.

  • Extract the powdered bark with methanol at room temperature.

  • Concentrate the methanolic extract under reduced pressure to obtain a crude extract.

b. Silica Gel Flash Chromatography (Initial Purification):

  • Prepare a flash chromatography column packed with silica gel (e.g., Puriflash 25 Silica HC 200G, 25 µm).[1]

  • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Apply the sample to the top of the column.

  • Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing this compound.

c. Reversed-Phase C18 Column Chromatography (Final Purification):

  • Combine the this compound-rich fractions from the silica gel chromatography and evaporate the solvent.

  • Further purify the enriched fraction on a C18 column (e.g., Gemini-Nx C18 phenomenex®).[1]

  • Use a suitable mobile phase, such as a gradient of methanol and water, to elute the column.

  • Collect fractions and analyze for the presence and purity of this compound using analytical HPLC.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Preparative HPLC Purification

This protocol is a general procedure for the purification of flavonoids and can be adapted for this compound.

  • Sample Preparation: Dissolve the partially purified this compound fraction (obtained from initial column chromatography or other methods) in the mobile phase to be used for the preparative HPLC separation.

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system with a C18 column.

    • Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with 0.1% formic acid) to achieve good resolution of this compound from impurities.

  • Scale-Up to Preparative HPLC:

    • Use a preparative HPLC system equipped with a larger C18 column.

    • Adjust the flow rate and injection volume according to the column dimensions.

    • Inject the sample and run the preparative HPLC method.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recrystallization

This is a general protocol for the purification of flavonoids by recrystallization.

  • Solvent Selection:

    • Test the solubility of the impure this compound in various solvents at room temperature and at their boiling points.

    • An ideal solvent will dissolve this compound well at high temperatures but poorly at low temperatures.

  • Dissolution: Dissolve the impure this compound in a minimal amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For further crystallization, the solution can be placed in an ice bath.

  • Crystal Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals in a desiccator or under vacuum to remove the residual solvent.

Mandatory Visualization

experimental_workflow_column_chromatography start Crude Extract of Morus alba silica_gel Silica Gel Flash Chromatography start->silica_gel tlc TLC Monitoring silica_gel->tlc combine_fractions1 Combine this compound Fractions tlc->combine_fractions1 c18_column Reversed-Phase C18 Column Chromatography combine_fractions1->c18_column hplc_analysis HPLC Purity Analysis c18_column->hplc_analysis combine_fractions2 Combine Pure Fractions hplc_analysis->combine_fractions2 end Purified this compound (>99%) combine_fractions2->end

Caption: Workflow for this compound purification by column chromatography.

experimental_workflow_prep_hplc start Partially Purified this compound analytical_hplc Analytical HPLC Method Development start->analytical_hplc prep_hplc Preparative HPLC Separation analytical_hplc->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis combine_fractions Combine Pure Fractions purity_analysis->combine_fractions end Purified this compound (>98%) combine_fractions->end

Caption: Workflow for this compound purification by preparative HPLC.

experimental_workflow_recrystallization start Impure this compound dissolution Dissolution in Hot Solvent start->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization filtration Vacuum Filtration crystallization->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying end Purified this compound Crystals drying->end

Caption: Workflow for this compound purification by recrystallization.

References

A Comparative Analysis of the Bioactivity of Sanggenon C and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of the available scientific literature reveals that the stereochemistry of Sanggenon C, a natural flavonoid isolated from the root bark of Morus species, plays a crucial role in its diverse biological activities. This comparison guide synthesizes experimental data on the anti-inflammatory, antibacterial, antioxidant, and tyrosinase-inhibiting properties of this compound and its prominent stereoisomers, Sanggenon D and Sanggenon O, to assist researchers and drug development professionals in their understanding of these promising natural compounds.

Data Summary

The bioactivity of this compound and its stereoisomers varies significantly depending on their three-dimensional structure. The following tables summarize the key quantitative findings from comparative studies.

Anti-inflammatory and Antibacterial Activity
CompoundBioactivityAssayCell Line/StrainIC50 / MIC (µM)Reference
This compound Anti-enterococcalBroth MicrodilutionEnterococcus faecalis, Enterococcus faecium3.125 [1]
Sanggenon D Anti-enterococcalBroth MicrodilutionEnterococcus faecalis, Enterococcus faecium12.5 - 25[1]
Sanggenon O Anti-enterococcalBroth MicrodilutionEnterococcus faecalis, Enterococcus faecium25 - 50[1]
Sanggenon O Anti-inflammatory (NO Production)Griess AssayLPS-induced RAW264.7More potent than this compound

Note: A lower MIC value indicates greater antibacterial potency.

Antioxidant and Tyrosinase Inhibitory Activity
CompoundBioactivityAssayIC50 (µM)Reference
This compound AntioxidantDPPH Radical ScavengingLower than Sanggenon D [2]
Sanggenon D AntioxidantDPPH Radical ScavengingHigher than this compound[2]
This compound AntioxidantABTS Radical ScavengingLower than Sanggenon D [2]
Sanggenon D AntioxidantABTS Radical ScavengingHigher than this compound[2]
This compound AntioxidantFerric Ion Reducing Antioxidant Power (FRAP)Higher than Sanggenon D[2]
Sanggenon D AntioxidantFerric Ion Reducing Antioxidant Power (FRAP)Lower than this compound [2]
This compound Tyrosinase InhibitionMushroom Tyrosinase Assay1.17 ± 0.03[3]
Sanggenon O Tyrosinase InhibitionMushroom Tyrosinase Assay1.15 ± 0.03 [3]

Note: A lower IC50 value indicates greater potency.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound and its stereoisomers against Enterococcus faecalis and Enterococcus faecium was determined using the broth microdilution method.[1][4][5][6]

  • Bacterial Culture: The bacterial strains were cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

  • Inoculum Preparation: The overnight culture was diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The compounds (this compound, D, and O) were serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The standardized bacterial suspension was added to each well of the microtiter plate.

  • Incubation: The plate was incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Tyrosinase Inhibition Assay

The inhibitory effect of this compound and Sanggenon O on mushroom tyrosinase activity was assessed spectrophotometrically.[7][8][9]

  • Reaction Mixture Preparation: A reaction mixture was prepared in a 96-well plate containing a phosphate buffer (pH 6.8), L-tyrosine (substrate), and the test compound (this compound or O) at various concentrations.

  • Enzyme Addition: The reaction was initiated by adding a solution of mushroom tyrosinase to the mixture.

  • Incubation: The plate was incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Absorbance Measurement: The formation of dopachrome from the oxidation of L-tyrosine was measured by monitoring the absorbance at a specific wavelength (e.g., 475 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibited 50% of the tyrosinase activity (IC50) was calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The differential bioactivities of this compound and its stereoisomers can be attributed to their distinct interactions with cellular signaling pathways. While research in this area is ongoing, preliminary studies suggest the involvement of the NF-κB and RhoA-ROCK signaling pathways in the anti-inflammatory effects of this compound.

NF-κB Signaling Pathway in Inflammation

NF_kappa_B_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Response Nucleus->Inflammation transcription Sanggenon_O Sanggenon O Sanggenon_O->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by Sanggenon O.

Experimental Workflow for Bioactivity Screening

Experimental_Workflow Start Start: Isolate Compounds Antibacterial Antibacterial Assay (MIC) Start->Antibacterial Anti_inflammatory Anti-inflammatory Assay (NO Production) Start->Anti_inflammatory Antioxidant Antioxidant Assay (DPPH, ABTS, FRAP) Start->Antioxidant Tyrosinase Tyrosinase Assay (IC50) Start->Tyrosinase Data_Analysis Data Analysis & Comparison Antibacterial->Data_Analysis Anti_inflammatory->Data_Analysis Antioxidant->Data_Analysis Tyrosinase->Data_Analysis Conclusion Conclusion: Structure-Activity Relationship Data_Analysis->Conclusion

Caption: General workflow for comparing the bioactivities of this compound and its stereoisomers.

Conclusion

The presented data clearly demonstrates that the stereochemical configuration of this compound and its isomers, Sanggenon D and Sanggenon O, has a profound impact on their biological activities. This compound exhibits the most potent anti-enterococcal activity, while Sanggenon O appears to be a more effective tyrosinase inhibitor and shows greater anti-inflammatory potential. In terms of antioxidant capacity, the relative potency of this compound and D is assay-dependent. These findings underscore the importance of stereoselectivity in drug discovery and development and highlight the potential of these natural products as leads for novel therapeutic agents. Further research is warranted to elucidate the precise molecular mechanisms underlying these differences and to explore the full therapeutic potential of each stereoisomer.

References

Safety Operating Guide

Navigating the Safe Disposal of Sanggenon C: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Sanggenon C, a flavonoid with potential therapeutic properties, requires careful management throughout its lifecycle, including its ultimate disposal.[1] This guide provides essential, step-by-step information for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste, including this compound, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) established by the Environmental Protection Agency (EPA).[2] These regulations prohibit the disposal of chemical waste in regular trash or down the sewer system and mandate proper documentation and handling by trained personnel.[2]

Step-by-Step Disposal Procedures for this compound

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including:

  • Safety goggles with side-shields[3]

  • Chemical-resistant gloves (e.g., nitrile)[3][4]

  • A laboratory coat[3][4]

  • Closed-toe shoes[4]

2. Waste Identification and Segregation:

  • Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and any associated hazards.[5][6] The known hazard statements for this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[7]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.[2][8] It should be segregated as a non-halogenated organic solid or solution.

3. Waste Collection and Containment:

  • Solid Waste:

    • Collect solid this compound waste, including contaminated items like weighing paper and gloves, in a designated, leak-proof container.[5]

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.[2][5]

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect it in a designated container for non-halogenated organic liquid waste.[4][8]

    • Never dispose of organic solvents down the drain.[4][8]

    • Keep the waste container closed except when adding waste.[8]

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste.[8]

    • After rinsing, deface the original label and dispose of the container according to your institution's guidelines for empty chemical containers.[8]

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[2][9]

  • Ensure secondary containment is used to prevent spills from reaching drains.[2][8]

  • Accumulation time in the lab is regulated, often with a maximum of six to twelve months, so regular disposal pickups are necessary.[2][9][10]

5. Final Disposal:

  • Arrange for the collection of the this compound waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][5]

  • Complete all required waste disposal forms and documentation as per your institution's protocol.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not available, general laboratory hazardous waste regulations provide the following guidelines:

ParameterGuidelineCitation
Maximum Hazardous Waste Accumulation (in a lab)Up to 55 gallons[9]
Maximum Acute Hazardous Waste Accumulation (in a lab)Up to 1 quart[8]
Container Fill Level for Pickup RequestTypically when ¾ full or after a set time (e.g., 150 days)[5]

Note: It is crucial to consult your institution's specific waste management plan for precise volume limits and pickup schedules.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols that would necessitate detailed methodologies here. The disposal procedures themselves constitute the protocol.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type (Solid or Liquid) ppe->identify solid_waste Collect in Labeled Solid Waste Container identify->solid_waste Solid liquid_waste Collect in Labeled Liquid Waste Container (Non-Halogenated) identify->liquid_waste Liquid store Store in Designated Satellite Accumulation Area solid_waste->store liquid_waste->store containment Use Secondary Containment store->containment request_pickup Request Waste Pickup (via EHS or Contractor) containment->request_pickup documentation Complete Disposal Documentation request_pickup->documentation end_process End: Waste Removed for Proper Disposal documentation->end_process

Caption: Workflow for the proper disposal of this compound waste.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.